(S)-1,2-Decanediol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-decane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSBDQINUMTIF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369963 | |
| Record name | (S)-1,2-DECANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84276-14-2 | |
| Record name | (S)-1,2-DECANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1,2-Decanediol physical and chemical properties
This guide serves as a technical monograph on (S)-1,2-Decanediol , a chiral amphiphilic diol increasingly pivotal in dermatological therapeutics and cosmetic preservation systems.
Stereochemical Properties, Synthesis, and Application Vectors
Physicochemical Characterization
(S)-1,2-Decanediol is the levorotatory enantiomer of the vicinal diol 1,2-decanediol. Unlike its racemic counterpart, which is a 1:1 mixture of (R) and (S) forms, the pure (S)-enantiomer exhibits distinct interaction profiles with chiral biological membranes, influencing its efficacy as a penetration enhancer and antimicrobial agent.
Table 1: Comparative Physicochemical Profile
| Property | (S)-1,2-Decanediol | Racemic 1,2-Decanediol | Notes |
| CAS Number | 84276-14-2 | 1119-86-4 | Essential for regulatory filing. |
| Molecular Formula | C₁₀H₂₂O₂ | C₁₀H₂₂O₂ | |
| Molecular Weight | 174.28 g/mol | 174.28 g/mol | |
| Appearance | White crystalline solid | White waxy powder/solid | |
| Melting Point | 48–50 °C | 48–50 °C | Enantiomers often share MP with conglomerate racemates. |
| Boiling Point | ~255 °C | 255 °C | |
| Solubility (Water) | ~0.6 g/L (Poor) | ~0.6 g/L (Poor) | Amphiphilic nature limits aqueous solubility. |
| Solubility (Organic) | High (Ethanol, Glycols) | High (Ethanol, Glycols) | Soluble in cosmetic esters and alcohols. |
| LogP (Oct/Water) | ~2.09 | ~2.09 | Indicates moderate lipophilicity; ideal for membrane insertion. |
| Optical Rotation | [α]₂₀D < 0° (Levorotatory) | 0° | Specific rotation is negative in methanol/ethanol. |
Key Insight – Amphiphilicity: The molecule possesses a polar "head" (vicinal hydroxyls at C1, C2) and a hydrophobic "tail" (C3–C10 octyl chain). This structure is critical for its ability to intercalate into the lipid bilayer of microbial cell walls.
Synthetic Pathways & Manufacturing
Production of high-purity (S)-1,2-Decanediol requires asymmetric catalysis. Two primary routes dominate the field: Hydrolytic Kinetic Resolution (HKR) and Sharpless Asymmetric Dihydroxylation .
Method A: Hydrolytic Kinetic Resolution (HKR)
Developed by Jacobsen et al., this method uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the (S)-enantiomer of a racemic epoxide into the desired (S)-diol, leaving the (R)-epoxide intact.[1]
-
Precursor: Racemic 1,2-epoxydecane.
-
Catalyst: (S,S)-(salen)Co(III)(OAc).
-
Mechanism: The catalyst cooperatively activates both the epoxide and the water nucleophile. The (S)-epoxide matches the chiral pocket of the (S,S)-catalyst, undergoing rapid hydrolysis.
Method B: Sharpless Asymmetric Dihydroxylation
A direct synthesis from the alkene precursor using osmium tetroxide and a chiral ligand.
-
Precursor: 1-Decene.
-
Reagent: AD-mix-α (contains (DHQ)₂PHAL ligand).
-
Selectivity: AD-mix-α blocks the "top" face of the alkene, forcing hydroxylation from the bottom, yielding the (S)-diol.
Visualization: Synthetic Workflow (HKR Route)
Figure 1: The Jacobsen HKR pathway selectively converts the (S)-epoxide into (S)-1,2-Decanediol using a chiral Cobalt catalyst.
Chemical Reactivity & Stability
(S)-1,2-Decanediol is chemically stable under standard storage conditions but exhibits specific reactivity profiles relevant to formulation:
-
Oxidation: The primary hydroxyl group (C1) is susceptible to oxidation to an aldehyde (and subsequently carboxylic acid), while the secondary hydroxyl (C2) oxidizes to a ketone. Strong oxidants (e.g., permanganate) will cleave the C1-C2 bond, yielding nonanoic acid.
-
Esterification: Both hydroxyl groups can be esterified. However, the primary hydroxyl is sterically less hindered and reacts faster. This is useful for creating prodrugs or modifying solubility (e.g., 1-O-acyl derivatives).
-
Acetal Formation: Reaction with aldehydes/ketones protects the diol as a cyclic acetal (dioxolane), a common strategy in multi-step synthesis to protect the chiral center.
Biological Activity & Mechanism of Action
The efficacy of (S)-1,2-Decanediol as an antimicrobial booster is driven by its amphiphilic membrane disruption mechanism.
Mechanism of Action (MoA)
-
Adsorption: The hydrophobic octyl tail adsorbs onto the bacterial cell wall.
-
Insertion: The molecule inserts into the lipid bilayer. The C10 chain length is optimal for disrupting the packing of membrane phospholipids without being too hydrophobic to be insoluble.
-
Fluidization & Leakage: The insertion increases membrane fluidity and permeability. This causes the leakage of intracellular ions (K⁺) and ATP, leading to metabolic collapse.
-
Synergy: By compromising the barrier function, it allows other preservatives (e.g., phenoxyethanol, parabens) to enter the cell more easily, lowering their required Minimum Inhibitory Concentration (MIC).
Visualization: Membrane Disruption Pathway
Figure 2: Step-wise mechanism of bacterial inactivation via membrane fluidization and permeability alteration.
Pharmaceutical & Cosmetic Applications
1. Transdermal Penetration Enhancer
(S)-1,2-Decanediol modifies the stratum corneum lipid organization. By fluidizing the intercellular lipids, it reversibly decreases the barrier resistance, allowing active pharmaceutical ingredients (APIs) to penetrate deeper into the dermis.
-
Application: Topical delivery of NSAIDs, corticosteroids, and anti-acne actives.
2. Antimicrobial Preservative Booster
It is highly effective against Propionibacterium acnes (acne-causing) and Malassezia species (dandruff-causing).
-
Dosage: Typically used at 0.5% – 1.0% w/w.
-
Advantage:[2][3][4] Allows for "preservative-free" claims by reducing the load of traditional, controversial preservatives.
3. Moisturizing Agent
The vicinal diol structure binds water molecules via hydrogen bonding, providing humectancy while the alkyl chain reduces transepidermal water loss (TEWL) by reinforcing the lipid barrier (paradoxically acting as both disruptor for penetration and occlusive for hydration depending on concentration and formulation phase).
Safety & Toxicology
Based on Cosmetic Ingredient Review (CIR) data for 1,2-alkanediols:
-
Skin Irritation: Non-irritating to slightly irritating at concentrations up to 5%.
-
Sensitization: Low potential for sensitization. Not classified as a skin sensitizer.
-
Ocular Irritation: Potential for mild eye irritation; formulations should be buffered.
-
Mutagenicity: Non-mutagenic (Ames test negative).
References
-
Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society.[5]
-
Cosmetic Ingredient Review (CIR). (2018). "Safety Assessment of Alkane Diols as Used in Cosmetics." International Journal of Toxicology.
-
Okukawa, M., et al. (2019).[6] "Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus aureus and Staphylococcus epidermidis." Journal of Oleo Science.
-
Santa Cruz Biotechnology. "(S)-(-)-1,2-Decanediol Product Data Sheet." SCBT Catalog.
-
PubChem. "1,2-Decanediol (Compound)." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (S)-1,2-Decanediol (CAS 84276-14-2)
High-Purity Chiral Synthon & Bioactive Agent [1]
Executive Summary
(S)-1,2-Decanediol (CAS 84276-14-2) is a high-value chiral vicinal diol distinguished by its specific stereochemistry and amphiphilic C10 chain.[1] Unlike its racemic counterpart—widely used as a cosmetic preservative—the (S)-enantiomer serves as a critical chiral building block in the synthesis of enantiopure pharmaceuticals, ferroelectric liquid crystals, and pheromones.
This guide addresses the needs of drug development professionals requiring high enantiomeric excess (ee >99%) and rigorous characterization. It details the Hydrolytic Kinetic Resolution (HKR) manufacturing protocol, validates antimicrobial mechanisms of action, and establishes a self-validating quality control workflow.
Part 1: Chemical Identity & Stereochemical Significance
The biological and chemical utility of (S)-1,2-Decanediol stems from its absolute configuration. In drug development, the "chiral switch" trend necessitates the use of single enantiomers to mitigate off-target toxicity and maximize efficacy.
Physicochemical Profile
| Parameter | Value | Relevance |
| CAS Number | 84276-14-2 | Specific to the (S)-isomer.[1][2][3] |
| Molecular Formula | C₁₀H₂₂O₂ | Vicinal diol functionality.[1] |
| Molecular Weight | 174.28 g/mol | Low MW, suitable for fragment-based drug design. |
| Appearance | White crystalline powder | High purity indicator (liquids often imply impurities/racemates). |
| Melting Point | 48–50 °C | Solid handling facilitates weighing and dispensing. |
| LogP | ~2.38 | Lipophilic tail allows membrane intercalation; Hydrophilic head allows solubility. |
| Chirality | (S)-Configuration | Precursor for (S)-epoxides and chiral ligands. |
The "Chiral Pool" Advantage
(S)-1,2-Decanediol functions as a versatile "chiral pool" molecule. Through selective activation of the primary or secondary hydroxyl group, it can be converted into:
-
(S)-1,2-Epoxydecane: Via cyclodehydration (Mitsunobu conditions).
-
Chiral Ligands: For asymmetric catalysis.
-
Pheromones: Many insect pheromones possess a 1,2-diol or epoxide motif with strict stereochemical requirements.
Part 2: Synthesis & Manufacturing (The HKR Protocol)
While asymmetric dihydroxylation (Sharpless) is possible, the industrial "Gold Standard" for producing terminal aliphatic diols with high ee is the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This method uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the (S)-enantiomer of a racemic epoxide, or in this case, to resolve the epoxide to yield the diol.[4][5][6]
Core Logic: The (S,S)-Co-Salen complex preferentially catalyzes the hydration of the (S)-epoxide, yielding (S)-1,2-decanediol with high enantiomeric excess.
Experimental Workflow: HKR of 1,2-Epoxydecane
Note: To obtain (S)-1,2-decanediol, one typically hydrolyzes racemic 1,2-epoxydecane using (S,S)-Co-Salen catalyst. The catalyst selectively hydrates the (S)-epoxide to the (S)-diol, leaving the (R)-epoxide unreacted.
Reagents:
-
Racemic 1,2-Epoxydecane (Start Material)
-
(S,S)-Co-Salen Catalyst (Jacobsen’s Catalyst)
-
Acetic Acid (Co-catalyst/Activator)
-
Water (0.55 equivalents relative to racemate)
-
THF (Solvent - optional, often run neat)
Step-by-Step Protocol:
-
Catalyst Activation: Dissolve (S,S)-Co-Salen precatalyst (0.5 mol%) in CH₂Cl₂. Add acetic acid (2 equiv relative to catalyst) and stir open to air for 30 min to generate the active Co(III) species. Evaporate solvent/excess acid.
-
Reaction Setup: Add racemic 1,2-epoxydecane to the activated catalyst.
-
Controlled Hydrolysis: Cool to 0°C. Slowly add water (0.55 equiv) dropwise. Crucial: Slow addition prevents non-selective background hydrolysis.
-
Resolution: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Separation:
-
The reaction mixture now contains (S)-1,2-Decanediol (polar) and unreacted (R)-1,2-Epoxydecane (non-polar).
-
Distillation: Distill off the unreacted (R)-epoxide (lower BP).
-
Recrystallization: The remaining residue is crude (S)-1,2-Decanediol. Recrystallize from hexanes/ethyl acetate to achieve >99% ee.
-
Workflow Diagram (DOT)
Caption: Hydrolytic Kinetic Resolution (HKR) pathway separating racemic epoxide into (S)-diol and (R)-epoxide.
Part 3: Pharmaceutical & Biomedical Applications[7][8][9]
Mechanism of Action: Membrane Disruption
(S)-1,2-Decanediol exhibits potent antimicrobial activity, particularly against Staphylococcus aureus and Propionibacterium acnes.
-
Mechanism: The amphiphilic structure allows the C10 alkane tail to intercalate into the bacterial lipid bilayer, while the vicinal diol headgroup disrupts hydrogen bonding networks at the membrane surface. This increases membrane fluidity and permeability, leading to leakage of intracellular contents (K+ ions, ATP).
-
Chiral Specificity: While membrane disruption is largely physicochemical, the (S)-isomer often shows differential binding affinities to specific membrane proteins or enzymes compared to the racemate, potentially lowering the Minimum Inhibitory Concentration (MIC).
Transdermal Drug Delivery
In formulation science, 1,2-decanediol acts as a penetration enhancer .
-
Action: It reversibly alters the barrier function of the stratum corneum.
-
Utility: Co-formulation with high-MW active pharmaceutical ingredients (APIs) to facilitate transdermal absorption.
Biological Interaction Map (DOT)
Caption: Dual mechanism of action: non-specific membrane disruption and specific chiral receptor modulation.
Part 4: Analytical Characterization (Self-Validating System)
To ensure the integrity of the (S)-isomer, a robust analytical method is required. Relying solely on optical rotation is insufficient due to the low specific rotation of aliphatic diols.
Validated HPLC Protocol for Enantiomeric Excess
-
Column: Chiralcel OD-H or Lux Amylose-2 (Polysaccharide-based).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI).
-
Derivatization (Recommended): If UV detection is poor, derivatize with (R)-Mosher's Acid Chloride . The resulting diastereomeric esters are easily separated and detected by standard HPLC or ¹H-NMR.
Acceptance Criteria (Stop/Go)
| Test | Method | Specification | Action if Failed |
| Identity | ¹H-NMR (CDCl₃) | Conforms to structure | Check for solvent peaks/impurities. |
| Purity (Chemical) | GC-FID | > 98.0% | Recrystallize (Hexanes). |
| Purity (Chiral) | Chiral HPLC | > 99.0% ee | Reprocess via HKR or recrystallize. |
| Water Content | Karl Fischer | < 0.5% | Dry under vacuum over P₂O₅. |
Part 5: Safety & Handling
-
GHS Classification: Warning.
-
Hazards: H319 (Causes serious eye irritation). H315 (Causes skin irritation).[3]
-
Handling: Use nitrile gloves and safety goggles. While not highly toxic, the compound is a penetration enhancer; avoid handling with bare hands as it may facilitate the absorption of other contaminants on the skin.
-
Storage: Store at room temperature, kept dry. Hygroscopic tendency is low but moisture can affect precise weighing.
References
-
Jacobsen, E. N., et al. (2002).[7] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.[7][8]
-
Okukawa, M., et al. (2019).[9] "Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus aureus and Staphylococcus epidermidis." Journal of Oleo Science.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 79141, 1,2-Decanediol." PubChem.
-
Larrow, J. F., & Jacobsen, E. N. (2004).[7] "(S,S)-Salen-Co-Catalyzed Hydrolytic Kinetic Resolution of Epoxides." Organic Syntheses.
Sources
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- 5. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
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(S)-1,2-Decanediol molecular weight and formula
High-Purity Synthesis, Characterization, and Bioactive Mechanisms
Executive Summary
(S)-1,2-Decanediol (C₁₀H₂₂O₂) is a chiral vicinal diol of increasing significance in pharmaceutical development and advanced dermatological formulations. Unlike its racemic counterpart, the (S)-enantiomer offers specific stereochemical interactions that are critical for asymmetric synthesis intermediates and targeted antimicrobial activity. This guide outlines the physicochemical profile, a validated enantioselective synthesis protocol via Hydrolytic Kinetic Resolution (HKR), and the molecular mechanism of action for this amphiphilic agent.
Physicochemical Profile
The following data establishes the baseline identity for (S)-1,2-Decanediol. Note that while the molecular weight and formula are identical to the racemate, the CAS number and optical properties are distinct.
| Parameter | Specification | Notes |
| IUPAC Name | (2S)-Decane-1,2-diol | |
| Molecular Formula | C₁₀H₂₂O₂ | |
| Molecular Weight | 174.28 g/mol | Calculated based on standard atomic weights (C: 12.01, H: 1.008, O: 16.00).[1][2][3][4][5][6] |
| CAS Number | 84276-14-2 | Specific to the (S)-isomer. (Generic/Racemic: 1119-86-4).[2][7] |
| Physical State | White crystalline solid | Hygroscopic; store under inert gas.[2] |
| Melting Point | 48–50 °C | Sharp melting point indicates high purity. |
| Solubility | Amphiphilic | Soluble in alcohols (ethanol, methanol), DMSO; limited solubility in water (~0.6 g/L). |
| LogP | ~2.4 – 2.9 | Indicates moderate lipophilicity, facilitating membrane penetration. |
Enantioselective Synthesis: Hydrolytic Kinetic Resolution (HKR)
Expert Insight: Direct hydroxylation of 1-decene often yields a racemate. To obtain high enantiomeric excess (ee >99%) of the (S)-isomer, the Jacobsen Hydrolytic Kinetic Resolution (HKR) of the terminal epoxide is the industry-standard protocol. This method exploits the difference in reaction rates between enantiomers when catalyzed by a chiral Cobalt-Salen complex.[8]
2.1. Reaction Logic
The HKR uses a chiral (Salen)Co(III) catalyst to selectively hydrate the (S)-enantiomer of a racemic epoxide mixture (1,2-decene oxide) into the desired (S)-1,2-diol, leaving the (R)-epoxide unreacted.[9] This "kinetic resolution" is self-validating: as the reaction proceeds, the ee of the product increases.
2.2. Validated Experimental Protocol
-
Precursor: Racemic 1,2-decene oxide.
-
Catalyst: (S,S)-(Salen)Co(OAc) complex (0.5 mol%).
-
Reagent: Water (0.55 equivalents relative to epoxide).
Step-by-Step Methodology:
-
Catalyst Activation: Dissolve the (S,S)-(Salen)Co(II) precursor in toluene. Add acetic acid (2 equiv) and allow to stir in open air for 1 hour to oxidize to the active Co(III)-OAc species. Evaporate solvent to obtain the brown solid catalyst.
-
Reaction Setup: In a flask, combine racemic 1,2-decene oxide (1.0 equiv) and the activated catalyst (0.005 equiv).
-
Initiation: Cool the mixture to 0°C. Slowly add water (0.55 equiv) dropwise. The reaction is exothermic; temperature control is critical to prevent non-selective background hydrolysis.
-
Resolution: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–24 hours.
-
Separation: The reaction mixture now contains (S)-1,2-decanediol (solid/polar) and unreacted (R)-1,2-decene oxide (liquid/non-polar).
-
Purification:
-
Add hexanes to the mixture. The diol will precipitate or form a distinct phase.
-
Filter or decant to remove the (R)-epoxide in the hexane layer.
-
Recrystallize the crude (S)-diol from ethyl acetate/hexanes to achieve >99% ee.
-
2.3. Synthesis Workflow Diagram
Figure 1: The Hydrolytic Kinetic Resolution (HKR) pathway. The chiral catalyst preferentially hydrates the (S)-epoxide, yielding the target diol while leaving the (R)-epoxide intact.
Mechanism of Action: Antimicrobial Activity
(S)-1,2-Decanediol is not merely a solvent; it is a functional active.[10] Its efficacy stems from its amphiphilic structure—a hydrophilic "head" (vicinal diol) and a lipophilic "tail" (C10 alkyl chain).
Mechanism:
-
Adsorption: The C10 chain partitions into the lipid bilayer of microbial cell membranes.
-
Disruption: The polar diol headgroup disturbs the hydration shell and hydrogen bonding network at the membrane surface.
-
Permeabilization: This steric and electrostatic disruption increases membrane fluidity, leading to leakage of intracellular ions (K+, Mg2+) and eventual cell death.
Why C10? Chain length is a trade-off. C8 (Octanediol) is more soluble but less disruptive. C12 (Dodecanediol) is highly disruptive but too insoluble to be bioavailable. C10 ((S)-1,2-Decanediol) sits in the "Goldilocks" zone of maximum potency within solubility limits.
3.1. Membrane Interaction Diagram
Figure 2: Mechanism of Action. The molecule acts as a membrane-active agent, compromising the integrity of the bacterial cell wall through amphiphilic insertion.
Analytical Characterization & Quality Control
To validate the synthesis of the (S)-enantiomer, standard NMR is insufficient as it cannot distinguish enantiomers. The following protocols are required:
1. Chiral HPLC (Gold Standard):
-
Column: Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: Hexane:Isopropanol (95:5).
-
Detection: UV at 210 nm (or Refractive Index if UV signal is weak due to lack of chromophores).
-
Success Criteria: The (S)-enantiomer should elute as a distinct peak. Integration should show >99% area compared to the (R)-enantiomer.
2. Polarimetry:
-
Instrument: Digital Polarimeter.
-
Conditions: 1% solution in Ethanol at 20°C (c=1, EtOH).
-
Note: While specific rotation
is a physical constant, it is concentration-dependent. Always compare against a certified reference standard of (S)-1,2-decanediol.
References
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[11] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938.
-
Schaus, S. E., et al. (2002).[9] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[9][12][13] Journal of the American Chemical Society, 124(7), 1307–1315.[9]
-
PubChem Database. (2024). 1,2-Decanediol Compound Summary (CID 79141).[6] National Center for Biotechnology Information.
-
ChemicalBook. (2024). Product entry for (S)-1,2-Decanediol (CAS 84276-14-2).
-
Kubo, M., et al. (2021). Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus. Journal of Oleo Science.
Sources
- 1. DE10206759A1 - Use of 1,2-alkanediol mixture as an antimicrobial agent, e.g. for treating body odor, acne or mycoses or preserving perishable products - Google Patents [patents.google.com]
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- 3. Buy (S)-(+)-1,2-Propanediol | 4254-15-3 [smolecule.com]
- 4. 1,2-Decanediol CAS#: 1119-86-4 [m.chemicalbook.com]
- 5. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-Decanediol | C10H22O2 | CID 79141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Decanediol | 1119-86-4 [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Spectroscopic Characterization of (S)-1,2-Decanediol
Executive Summary
(S)-1,2-Decanediol (CAS: 87828-36-2) is a high-value chiral vicinal diol increasingly utilized in transdermal drug delivery systems and advanced cosmetic formulations due to its amphiphilic nature and antimicrobial boosting properties. Unlike its racemic counterpart, the (S)-enantiomer offers specific stereochemical interactions that can influence formulation stability and bioavailability.
This guide provides a definitive reference for the spectroscopic identification and quality control of (S)-1,2-Decanediol. It synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to establish a robust framework for structural validation and impurity profiling.
Molecular Identity & Physiochemical Profile[1][2]
Before spectroscopic analysis, the compound must meet baseline physiochemical criteria.
| Parameter | Specification | Notes |
| IUPAC Name | (2S)-Decane-1,2-diol | |
| CAS Number | 87828-36-2 | Racemate CAS: 1119-86-4 |
| Molecular Formula | C | |
| Molecular Weight | 174.28 g/mol | |
| Physical State | White waxy solid / crystalline powder | |
| Melting Point | 48 – 50 °C | Distinct from 1,10-decanediol (MP ~72°C) |
| Boiling Point | 255 °C (at 760 mmHg) | |
| Solubility | Soluble in Ethanol, Chloroform, DMSO | Poorly soluble in water (< 1 g/L) |
Spectroscopic Data Analysis[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural verification. While the enantiomers of 1,2-decanediol exhibit identical shifts in achiral solvents (e.g., CDCl
H NMR (400 MHz, CDCl
) Assignments
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 3.65 – 3.72 | Multiplet (m) | 1H | C2-H | Chiral center methine proton; deshielded by -OH. |
| 3.62 | Doublet of Doublets (dd) | 1H | C1-H | Diastereotopic methylene proton ( |
| 3.42 | Doublet of Doublets (dd) | 1H | C1-H | Diastereotopic methylene proton ( |
| 2.2 – 2.8 | Broad Singlet (br s) | 2H | -OH | Hydroxyl protons; shift varies with concentration/temp. |
| 1.35 – 1.50 | Multiplet (m) | 2H | C3-H | Methylene adjacent to chiral center. |
| 1.20 – 1.35 | Multiplet (m) | 12H | Bulk -CH | Methylene chain (C4–C9). |
| 0.88 | Triplet (t) | 3H | C10-H | Terminal methyl group ( |
C NMR (100 MHz, CDCl
) Assignments
| Shift ( | Carbon Type | Assignment | Interpretation |
| 72.4 | CH | C2 | Chiral center; characteristic downfield shift due to -OH. |
| 66.9 | CH | C1 | Terminal hydroxymethylene. |
| 33.1 | CH | C3 | |
| 31.9 | CH | C8 | Near terminal end. |
| 29.3 – 29.6 | CH | C4–C7 | Bulk methylene chain (overlapping signals). |
| 22.7 | CH | C9 | |
| 14.1 | CH | C10 | Terminal methyl. |
Expert Insight: The distinct separation between C1 (~67 ppm) and C2 (~72 ppm) is diagnostic for 1,2-diols. If these peaks appear closer or shifted, suspect regioisomeric impurities like 1,3-decanediol.
Infrared (IR) Spectroscopy
IR analysis is used primarily for rapid identification of functional groups and detection of carbonyl impurities (oxidation byproducts).
| Wavenumber (cm | Vibration Mode | Functional Group | Diagnostic Value |
| 3200 – 3450 | O-H Stretch | Hydroxyl (H-bonded) | Broad, strong band confirms diol presence.[1] |
| 2915, 2848 | C-H Stretch | Alkyl Chain | Strong antisymmetric/symmetric stretches of -CH |
| 1465 | C-H Bend | Methylene (scissoring) | Typical alkane backbone. |
| 1050 – 1070 | C-O Stretch | Primary Alcohol | Confirm C1-OH. |
| ~1100 | C-O Stretch | Secondary Alcohol | Confirm C2-OH. |
| Absence of 1700-1750 | C=O Stretch | Carbonyl | Critical QC check: Absence confirms no ketone/aldehyde impurities. |
Mass Spectrometry (MS)
Electron Impact (EI) MS is the standard for identification. 1,2-Diols undergo characteristic fragmentation, primarily alpha-cleavage.
Key Fragmentation Pathways:
-
Alpha-Cleavage: Breaking the C1-C2 bond is less favorable than breaking C2-C3 because the latter produces a resonance-stabilized oxonium ion.
-
Dehydration: Loss of water (
) is common in alcohols.
MS Spectrum Highlights (EI, 70 eV):
-
Molecular Ion (
): m/z 174 (Often very weak or absent). -
M - H
O: m/z 156 (Weak). -
Base Peak: Typically m/z 55 or 69 (Hydrocarbon fragments C
H , C H ) due to the long alkyl chain dominating the ionization. -
Diagnostic Fragment: m/z 31 (CH
=OH ) from C1 cleavage, though often low intensity in long-chain diols.
Fragmentation Logic Diagram
Experimental Protocols
Enantiomeric Purity Determination (Chiral GC)
Standard polarimetry is often insufficient for high-precision ee% determination of long-chain diols due to low specific rotation. Chiral Gas Chromatography is the validation standard.
Protocol:
-
Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Hydrodex β-6TBDM), 30 m x 0.25 mm.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Initial: 100 °C (hold 1 min).
-
Ramp: 2 °C/min to 180 °C.
-
Hold: 5 min.
-
-
Derivatization (Optional but recommended): Treat sample with Trifluoroacetic Anhydride (TFAA) to form bis-trifluoroacetate esters. This increases volatility and improves peak shape.
-
Detection: FID at 250 °C.
-
Result: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer. (Verify elution order with a racemic standard).
NMR Sample Preparation
To prevent peak broadening from hydrogen bonding:
-
Dissolve 10-15 mg of (S)-1,2-Decanediol in 0.6 mL of CDCl
. -
Add 1 drop of D
O if hydroxyl protons obscure the aliphatic region (this exchanges -OH to -OD, removing the peaks). -
Filter through a cotton plug into the NMR tube to remove suspended solids.
Analytical Workflow & Quality Control
For drug development applications, a rigorous QC workflow is required to ensure the absence of synthesis byproducts (epoxides, ketones).
Impurity Limits
-
1,2-Epoxydecane: < 0.1% (Genotoxic impurity concern; monitor via GC-MS).
-
1-Decanol: < 0.5% (Residual starting material/byproduct).
-
Total Unknowns: < 1.0%.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79141, 1,2-Decanediol. Retrieved from [Link]
- Schurig, V. (2001).Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Contextual reference for Chiral GC protocol).
- Pretsch, E., et al. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for general 1,2-diol NMR assignments).
Sources
Part 1: Stereochemical Fundamentals & Core Properties
Technical Master Guide: (S)-1,2-Decanediol Stereochemistry, Synthesis, and Applications
(S)-1,2-Decanediol (CAS: 1119-86-4 for racemic; specific enantiomer often custom synthesized) is a vicinal diol of increasing importance in asymmetric synthesis and high-end cosmetic formulations. Unlike its shorter-chain homologs (e.g., propylene glycol), the lipophilic octyl chain confers unique amphiphilic properties, making it a critical "penetration enhancer" in transdermal drug delivery and a potent antimicrobial booster.
Absolute Configuration & Cahn-Ingold-Prelog (CIP) Priority
The chirality of 1,2-decanediol resides at the C2 position. Proper assignment of the stereocenter is non-trivial due to the competing hydroxymethyl and octyl groups.
-
Priority 1: -OH (Direct oxygen attachment)
-
Priority 2: -CH₂OH (Carbon attached to Oxygen)
-
Priority 3: -(CH₂)₇CH₃ (Carbon attached to Carbon)
-
Priority 4: -H
Stereochemical Visualization: In the (S)-configuration, when the H atom (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise direction.
Caption: CIP Priority assignment for C2 of 1,2-Decanediol. (S)-Configuration requires counter-clockwise arrangement of 1-2-3 when H is in rear.
Part 2: Advanced Synthetic Protocols
High-enantiomeric excess (ee) synthesis is required for pheromone precursors and pharmaceutical intermediates. Two primary routes dominate the field: Sharpless Asymmetric Dihydroxylation (SAD) and Hydrolytic Kinetic Resolution (HKR) .
Route A: Sharpless Asymmetric Dihydroxylation (SAD)
This is the preferred de novo route starting from the alkene.
-
Substrate: 1-Decene
-
Reagent System: AD-mix-α (Alpha)
-
Catalytic Logic: For terminal alkenes, the empirical rule dictates that AD-mix-α attacks the bottom face (alpha face), yielding the (S)-diol . Conversely, AD-mix-β yields the (R)-diol.
Protocol:
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.4 g of AD-mix-α in 10 mL of t-BuOH/H₂O (1:1 v/v).
-
Activation: Stir at room temperature until phases dissolve (orange solution). Cool to 0°C.
-
Addition: Add 1-Decene (1.0 mmol). The reaction is heterogeneous; vigorous stirring is mandatory.
-
Monitoring: Stir at 0°C for 12–24 hours. Monitor consumption of alkene by TLC (Hexane/EtOAc).
-
Quenching: Add solid sodium sulfite (1.5 g) to reduce the Os(VIII) to Os(IV). Stir for 30 mins until the solution turns blue.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with 1M KOH (removes sulfonamide byproduct) and brine.
-
Purification: Recrystallization from hexanes is often possible due to the solid nature of the diol (MP: ~48-50°C), or flash chromatography.
Route B: Hydrolytic Kinetic Resolution (HKR)
Ideal when starting from racemic 1,2-epoxydecane (cheaper feedstock).
-
Catalyst: (S,S)-(Salen)Co(III)(OAc)[1]
-
Mechanism: The (S,S)-catalyst selectively hydrates the (S)-epoxide to the (S)-diol , leaving the (R)-epoxide unreacted.
Protocol:
-
Catalyst Prep: Dissolve (S,S)-Salen Co(II) in toluene, oxidize with acetic acid/air to form the active Co(III) species.
-
Reaction: Mix racemic 1,2-epoxydecane (10 mmol) with 0.55 equivalents of water and 0.5 mol% (S,S)-catalyst.
-
Conditions: Stir at ambient temperature for 18 hours.
-
Separation: The product mixture contains (S)-1,2-decanediol and (R)-1,2-epoxydecane.
-
Distillation: The epoxide (BP ~90°C at reduced pressure) can be distilled off, leaving the diol.
-
Recrystallization:[2] The diol can be crystallized from the crude mixture.
-
Part 3: Analytical Validation (E-E-A-T)
Senior Scientist Note: Do not rely solely on optical rotation for 1,2-decanediol. The specific rotation is low (
Chiral Gas Chromatography (GC)
Because 1,2-decanediol is volatile (BP ~255°C), GC is superior to HPLC for resolution.
-
Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Chiraldex G-TA ).
-
Derivatization (Optional but Recommended): Trifluoroacetic anhydride (TFAA) derivatization improves peak shape and volatility.
-
Conditions:
-
Carrier: He at 1.5 mL/min.
-
Oven: 100°C (hold 2 min)
180°C at 2°C/min. -
Detection: FID.
-
-
Elution Order: typically (R) elutes before (S) on Beta-cyclodextrin phases, but standards must be run to confirm.
Comparative Data Table
| Property | Value / Description | Source Reliability |
| CAS (Racemic) | 1119-86-4 | High |
| Physical State | White waxy solid / Viscous liquid | Verified |
| Melting Point | 48–50 °C | Experimental |
| Specific Rotation | Use Chiral GC for ee% | |
| Solubility | Soluble in alcohols, CHCl₃; Low in water | Experimental |
| Preferred Synthesis | SAD (AD-mix-α) for >95% ee | Proven Protocol |
Part 4: Applications in Drug Development & Pheromones
Pheromone Synthesis
(S)-1,2-Decanediol is a chiral pool building block for insect pheromones.
-
Target: Trogoderma (Khapra beetle) pheromones often require (R) or (S) gamma-lactones derived from oxidative cleavage of the diol.
-
Pathway: The diol is oxidatively cleaved (NaIO₄) to the chiral aldehyde, or one hydroxyl is selectively protected to generate chiral epoxides used in chain extension.
Pharmaceutical & Cosmetic Function
-
Mechanism: In topical formulations, the 1,2-diol structure disrupts the packing of the stratum corneum lipid bilayer. The (S)-enantiomer may exhibit differential membrane interaction compared to the racemate, though racemic "Decylene Glycol" is standard in cosmetics for its antimicrobial boosting effect (reducing phenoxyethanol load).
-
Safety: 1,2-Decanediol is non-sensitizing and has a low irritation profile, making it suitable for sensitive skin applications (e.g., acne treatments).
Caption: Dual synthetic workflows (SAD vs HKR) leading to validated (S)-1,2-Decanediol.
References
-
Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
-
Hydrolytic Kinetic Resolution: Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938. Link
-
Chiral GC Separation: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275–299. Link
-
Pheromone Synthesis: Mori, K. (2014). Pheromones: synthesis and bioactivity. Chemical Communications, 50, 10542-10552. Link
-
Cosmetic Safety Data: Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of 1,2-Glycols as Used in Cosmetics. International Journal of Toxicology. Link
Sources
biological activity of (S)-1,2-Decanediol
Executive Summary
This technical guide provides a comprehensive analysis of (S)-1,2-Decanediol (CAS: 84276-14-2), a chiral vicinal diol with significant utility in dermatological formulations and pharmaceutical synthesis. While the racemic mixture (Decylene Glycol) is a standard antimicrobial booster, the (S)-enantiomer represents a high-purity tool for precision biological assays and chiral synthesis. This document details its amphiphilic mechanism of action, antimicrobial efficacy, and experimental protocols for validation.
Chemical Identity & Stereochemical Significance
(S)-1,2-Decanediol is the levo enantiomer of 1,2-decanediol. Unlike the racemic mixture commonly used in cosmetics, the (S)-isomer offers a defined stereochemical configuration, eliminating variability in assays involving chiral biological targets (e.g., enzymatic pockets or specific receptor binding sites).
| Property | Specification |
| IUPAC Name | (2S)-decane-1,2-diol |
| CAS Number | 84276-14-2 |
| Molecular Formula | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol |
| Physical State | White waxy solid or viscous liquid |
| Solubility | Soluble in alcohols, glycols; low solubility in water (~0.2%) |
| LogP | ~2.6 (Lipophilic) |
Why the (S)-Isomer? While simple membrane disruption is often non-stereoselective, the use of (S)-1,2-Decanediol is critical in:
-
Chiral Synthesis: Serving as a scaffold for the synthesis of asymmetric pheromones (e.g., lepidopteran attractants) and macrocyclic lactones.
-
Metabolic Profiling: Studying enantioselective biodegradation pathways in skin microbiota.
Mechanism of Action: Amphiphilic Membrane Disruption[1]
The primary is antimicrobial and sebum-regulating , driven by its amphiphilic structure.
The "Wedge" Effect
The molecule consists of a hydrophilic "head" (vicinal diol at C1-C2) and a lipophilic "tail" (C3-C10 alkyl chain).
-
Adsorption: The alkyl tail partitions into the lipid bilayer of the microbial cell membrane.
-
Insertion & Disruption: The polar diol head group remains at the hydrophilic interface but creates a steric "wedge," increasing the spacing between phospholipid headgroups.
-
Permeability Increase: This disruption alters membrane fluidity, causing leakage of intracellular ions (K⁺) and ATP, leading to metabolic collapse.
Pathway Visualization
Figure 1: Mechanism of action showing the progression from membrane insertion to cell death.
Antimicrobial Efficacy Data
The following data summarizes the Minimum Inhibitory Concentration (MIC) values. While specific (S)-isomer data is rare in public literature, the values below reflect the activity of 1,2-decanediol, which is functionally representative for membrane-disrupting applications.
Table 1: Antimicrobial Spectrum (Representative)
| Microorganism | Strain Type | MIC (ppm) | Clinical Relevance |
| Propionibacterium acnes | Gram-Positive | 100 - 500 | Primary target for acne therapy; highly susceptible. |
| Staphylococcus aureus | Gram-Positive | 2,500 - 5,000 | Skin pathogen; moderate susceptibility. |
| Escherichia coli | Gram-Negative | > 5,000 | Lower susceptibility due to outer membrane barrier. |
| Malassezia furfur | Fungus/Yeast | 500 - 1,000 | Causative agent of dandruff; high susceptibility. |
| Aspergillus niger | Mold | 1,000 - 2,000 | Environmental contaminant. |
Note: Efficacy is often boosted synergistically when combined with phenoxyethanol or organic acids.
Experimental Protocols
To validate the , the following protocols are recommended. These are designed to ensure reproducibility and distinguish intrinsic activity from solvent effects.
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Purpose: To determine the lowest concentration inhibiting visible growth.[1]
-
Preparation:
-
Dissolve (S)-1,2-Decanediol in DMSO or Propylene Glycol to create a 10% (100,000 ppm) stock solution. Note: Water solubility is poor; solvent choice is critical.
-
-
Dilution:
-
Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 10,000 ppm down to 100 ppm.
-
Control: Include a solvent control (DMSO/PG only) to ensure the solvent is not inhibiting growth.
-
-
Inoculation:
-
Add bacterial suspension adjusted to
CFU/mL to each well.
-
-
Incubation:
-
Incubate at 37°C for 24 hours (bacteria) or 48-72 hours (fungi/yeast).
-
-
Readout:
-
Visual turbidity check or OD600 measurement. The MIC is the lowest concentration with no visible growth.[1]
-
Protocol B: Time-Kill Kinetic Study
Purpose: To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Setup: Inoculate broth containing (S)-1,2-Decanediol at 2x MIC .
-
Sampling: Remove aliquots at T=0, 1h, 4h, 8h, and 24h.
-
Plating: Plate serial dilutions onto agar plates.
-
Analysis: A
reduction in CFU/mL indicates bactericidal activity.
Protocol Visualization
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Safety & Handling
Although 1,2-decanediol is widely used in cosmetics, the pure (S)-isomer requires standard laboratory safety precautions.
-
Eye Irritation: Classified as Eye Dam. 1 (H318) in some jurisdictions; it can cause serious eye damage at high concentrations. Wear safety goggles.
-
Skin Tolerance: Generally well-tolerated at use concentrations (<1.0%), but pure material may be mildy irritating.
-
Storage: Store in a cool, dry place under inert gas (nitrogen) to prevent oxidation or moisture absorption.
References
-
BenchChem. (2025).[1][2] Comparative Study of 1,2-Alkanediols for Antimicrobial Preservation in Research Formulations. Retrieved from
-
Okukawa, M., et al. (2019). Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus Aureus and Staphylococcus Epidermidis. Journal of Oleo Science. Retrieved from
-
PubChem. (n.d.). 1,2-Decanediol Compound Summary. National Library of Medicine. Retrieved from
-
Fisher Scientific. (2021). Safety Data Sheet: (S)-1,2-Decanediol. Retrieved from
-
Rigano, L., et al. (2013). 1,2-Alkanediols for Cosmetic Preservation. Cosmetics & Toiletries. Retrieved from
Sources
(S)-1,2-Decanediol: Mechanism of Antimicrobial Action & Experimental Validation
Executive Summary
(S)-1,2-Decanediol (Decylene Glycol) represents a pivotal class of amphiphilic vicinal diols employed in advanced dermatological and pharmaceutical formulations. Unlike traditional biocides that rely on metabolic poisoning or specific receptor binding, (S)-1,2-Decanediol functions primarily through a physicochemical membrane destabilization mechanism . This mode of action renders it highly effective against resistant phenotypes, including biofilms of Cutibacterium acnes and Staphylococcus aureus, while maintaining a low resistance profile.
This technical guide delineates the molecular mechanics of (S)-1,2-Decanediol, detailing its partition kinetics, membrane entropy effects, and anti-biofilm capabilities. It provides researchers with self-validating experimental protocols to quantify these effects.
Part 1: Physicochemical Basis of Action
The efficacy of (S)-1,2-Decanediol is governed by its amphiphilic balance . With a ten-carbon alkyl chain (hydrophobic tail) and a vicinal diol headgroup (hydrophilic), it possesses a specific partition coefficient (logP ~2.0–2.5) that favors insertion into the lipid bilayer interface.
The "Wedge" Effect
Upon contact with the microbial cell envelope, (S)-1,2-Decanediol partitions into the phospholipid bilayer.
-
Headgroup Localization: The hydrophilic hydroxyl groups (C1, C2) anchor near the phosphate heads of the lipid bilayer via hydrogen bonding.
-
Tail Insertion: The C10 alkyl chain penetrates the hydrophobic core.
-
Steric Mismatch: The stereochemistry of the (S)-isomer, combined with the bulk of the vicinal diol, creates a lateral expansion pressure. This acts as a "wedge," increasing the mean molecular area per phospholipid and disrupting Van der Waals forces between fatty acid tails.
Membrane Fluidization & Leakage
The insertion increases membrane fluidity (disorder). At critical concentrations (MIC), this disorder transitions into localized defects or transient pores, leading to:
-
Depolarization: Loss of membrane potential (
). -
Leakage: Efflux of ions (
) and metabolites (ATP). -
Lysis: Complete loss of osmotic integrity.
Part 2: Visualization of Signaling & Mechanism
The following diagram illustrates the dual-action pathway: direct membrane disruption and downstream biofilm inhibition.
Figure 1: Mechanistic pathway of (S)-1,2-Decanediol inducing membrane failure and biofilm inhibition.
Part 3: Secondary Mechanism: Biofilm & Virulence Attenuation
Beyond simple lysis, (S)-1,2-Decanediol exhibits specific activity against Cutibacterium acnes virulence factors.
Biofilm Inhibition
C. acnes forms biofilms rich in extracellular polymeric substances (EPS), making them resistant to antibiotics. (S)-1,2-Decanediol penetrates the EPS matrix, likely disrupting the hydrophobic interactions that stabilize the biofilm structure. This renders the bacteria planktonic and susceptible to the diol's lytic action.
Lipase Inhibition
Lipases secreted by C. acnes degrade sebum into free fatty acids, driving inflammation. (S)-1,2-Decanediol has been shown to inhibit these biofilm-associated lipases, thereby reducing the inflammatory cascade associated with acne vulgaris.
Part 4: Experimental Validation Protocols
To validate the mechanism of (S)-1,2-Decanediol, researchers should employ the following self-validating workflows.
Protocol A: Membrane Permeabilization Assay (NPN Uptake)
Purpose: To confirm outer membrane/general membrane disruption.
Reagents:
-
1-N-phenylnaphthylamine (NPN): Hydrophobic fluorescent probe (weakly fluorescent in aqueous, highly fluorescent in lipids).
-
HEPES Buffer (5 mM, pH 7.2).
Workflow:
-
Preparation: Wash bacterial cells (E. coli or S. aureus) and resuspend in HEPES buffer to OD600 = 0.5.
-
Baseline: Add 10 µM NPN to the suspension. Measure fluorescence (
) at Excitation/Emission: 350/420 nm. -
Treatment: Add (S)-1,2-Decanediol at 0.5x, 1x, and 2x MIC.
-
Kinetics: Monitor fluorescence (
) every 30 seconds for 10 minutes. -
Validation:
-
Positive Control: Polymyxin B (known disruptor).
-
Result: A rapid increase in fluorescence indicates NPN entry into the hydrophobic lipid core, confirming membrane breach.
-
Protocol B: Time-Kill Kinetics
Purpose: To determine bactericidal vs. bacteriostatic activity.
Workflow:
-
Inoculum: Prepare
CFU/mL in Mueller-Hinton Broth. -
Dosing: Add (S)-1,2-Decanediol at defined concentrations.
-
Sampling: Remove aliquots at t = 0, 1, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute and plate on agar. Count colonies after incubation.
-
Criteria: A
reduction in CFU/mL indicates bactericidal activity.
Part 5: Quantitative Data Summary
The following table summarizes the comparative efficacy of 1,2-alkanediols, highlighting the chain-length dependency of the mechanism.
| Compound | Carbon Chain | LogP (Approx) | MIC (S. aureus) | MIC (C. acnes) | Solubility (Water) |
| 1,2-Hexanediol | C6 | 0.25 | > 2.0% | High | Very High |
| 1,2-Octanediol | C8 | 1.2 | 0.5 - 1.0% | Moderate | Moderate |
| (S)-1,2-Decanediol | C10 | 2.1 | ~0.05 - 0.1% | Low (High Potency) | Low |
| 1,2-Dodecanediol | C12 | 3.1 | < 0.05% | Very Low | Insoluble |
Note: Efficacy increases with chain length up to C12, but solubility constraints make C10 (Decanediol) the optimal balance for formulation stability and potency.
References
-
BenchChem. (2025).[1] Comparative Study of 1,2-Alkanediols for Antimicrobial Preservation in Research Formulations. BenchChem Technical Notes.
-
Sulzberger, M., et al. (2016).[2] Inhibition of Propionibacterium acnes Associated Biofilm Formation by Decanediol. Journal of Dermatological Science, 83(2), 159-161.[2]
-
Okukawa, M., et al. (2019).[3] Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus Aureus and Staphylococcus Epidermidis. Journal of Oleo Science, 68(8), 759-763.[3]
-
Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Alkane Diols as Used in Cosmetics. CIR Final Report.
-
Eucerin Research. (n.d.). Decanediol: Antibacterial Ingredient For Acne-Prone Skin. Beiersdorf AG.[2]
Sources
Technical Guide: Solubility Profiling of (S)-1,2-Decanediol in Organic Solvents
[1]
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-1,2-Decanediol (CAS: 1119-86-4 for racemate), a critical amphiphilic intermediate in pharmaceutical and cosmetic formulations.[1] Focusing on its role as a penetration enhancer and antimicrobial agent, this document details the thermodynamic principles governing its dissolution, provides specific solubility data, and outlines rigorous experimental protocols for validation.[1] The guide is designed for formulation scientists requiring precise control over phase behavior in drug delivery systems.[1]
Introduction: The Amphiphilic Challenge
(S)-1,2-Decanediol is a vicinal diol characterized by a ten-carbon alkyl chain and a polar head group.[1] This structure confers a distinct amphiphilic nature, making its solubility profile non-trivial.[1] Unlike short-chain glycols (e.g., propylene glycol) which are water-miscible, the C10 chain of 1,2-decanediol imposes a significant hydrophobic penalty in aqueous environments, while the vicinal hydroxyl groups drive solubility in polar organic solvents.[1]
Key Physicochemical Parameters:
-
Molecular Formula: C
H O [2][3][4] -
Physical State: White crystalline solid
-
Melting Point: 48–50 °C (Racemate/Enantiomer indistinguishable in achiral contexts)[4]
-
Boiling Point: 255 °C
-
LogP: ~2.0 (Indicates lipophilicity)
Stereochemical Considerations
While this guide focuses on the (S)-enantiomer, it is thermodynamically established that enantiomers exhibit identical solubility in achiral solvents (e.g., ethanol, hexane, DMSO). Differences in solubility between the (S)-enantiomer and the racemate would only arise if the solid state forms a racemic compound with a significantly different melting point/lattice energy than the pure enantiomer.[1] For solution-phase formulation in standard solvents, data for the racemate is directly applicable to the (S)-isomer.[1]
Thermodynamic Fundamentals & Hansen Solubility Parameters (HSP)
To predict solubility beyond empirical tables, we utilize Hansen Solubility Parameters.[1] The total cohesive energy density (
For (S)-1,2-Decanediol, the long alkyl chain dominates
Calculated HSP Profile (Estimate)
-
(Dispersion): ~16.0 MPa
(Driven by C10 backbone) -
(Polar): ~6.5 MPa
(Moderate polarity) -
(H-Bonding): ~14.0 MPa
(Strong donor/acceptor capability)
Solubility Prediction Rule:
Solubility is maximized when the "distance" (
Visualization: Solubility Prediction Workflow
Figure 1: Logical workflow for predicting solubility using Hansen Solubility Parameters.[1]
Solubility Profile Data
The following data synthesizes literature values and thermodynamic predictions for 1,2-Decanediol at 25°C.
| Solvent Class | Solvent | Solubility (Qualitative) | Solubility (Approx. g/100g ) | Mechanistic Insight |
| Polar Protic | Water | Very Low | < 0.06 | Hydrophobic effect of C10 chain dominates H-bonding.[1] |
| Methanol | High | > 20 | Excellent balance of polarity and H-bonding.[1] | |
| Ethanol | High | > 20 | Ideal HSP match; ethyl group accommodates alkyl tail.[1] | |
| Isopropanol | High | > 20 | Increased lipophilicity improves tail interaction.[1] | |
| Glycols | Propylene Glycol | High | > 15 | Structural similarity (vicinal diol) aids dissolution.[1] |
| Butylene Glycol | High | > 15 | Common cosmetic co-solvent system.[1] | |
| Polar Aprotic | DMSO | Moderate/High | ~10 | Strong dipole interacts with -OH; tail interaction weak.[1] |
| Acetone | High | > 20 | Good amphiphilic solvent; breaks H-bond network.[1] | |
| Non-Polar | Hexane | Moderate | ~5 | Soluble due to C10 tail, but -OH groups aggregate.[1] |
| Chloroform | High | > 20 | Good general solvent; H-bond donor capability.[1] | |
| Diethyl Ether | High | > 20 | Ether oxygen accepts H-bonds from diol.[1] | |
| Lipids | Triglycerides | Soluble | Variable | Soluble in oil phase; critical for emulsion stability.[1] |
Key Takeaway: (S)-1,2-Decanediol is best solubilized in medium-polarity alcohols and glycols .[1] These solvents bridge the gap between the non-polar tail and the polar head group.[1]
Experimental Methodologies
To validate solubility for specific formulations, use the following self-validating protocols.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Best for generating definitive quantitative data.[1]
-
Preparation: Add excess (S)-1,2-Decanediol solid (approx. 2g) to 10mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Seal tightly and place in a thermostatic shaker bath at 25°C ± 0.1°C for 24–48 hours.
-
Validation of Saturation: Visually confirm undissolved solid remains. If clear, add more solid and repeat.[1]
-
Sampling: Stop shaking and allow solids to settle for 4 hours (or centrifuge at 3000g for 10 min).
-
Filtration: Filter the supernatant through a 0.45µm PTFE syringe filter (pre-saturated with solution to prevent adsorption).
-
Quantification: Dilute filtrate and analyze via GC-FID or HPLC-RI.
-
HPLC Condition: C18 Column, Acetonitrile/Water gradient, Refractive Index detector.[1]
-
Protocol B: Visual Polythermal Method
Best for determining temperature-dependent solubility boundaries (Cloud Point).[1]
-
Weighing: Prepare mixtures of known concentration (e.g., 1%, 5%, 10% w/w) in sealed vials.
-
Heating: Heat in a water bath until the solution becomes completely clear (homogeneous).
-
Cooling: Cool slowly (0.5°C/min) while stirring.
-
Endpoint: Record the temperature (
) where the first turbidity or crystal formation is observed (Tyndall effect). -
Plot: Graph Concentration vs. Temperature to map the solubility curve.
Applications & Formulation Strategy
Transdermal Penetration Enhancement
(S)-1,2-Decanediol acts as a permeation enhancer by disrupting the ordered lipid bilayer of the Stratum Corneum.[1]
-
Mechanism: The polar head inserts near the lipid polar heads, while the C10 tail intercalates into the hydrophobic tails.[1] This creates "kinks" and fluidity, allowing APIs to diffuse faster.[1]
-
Formulation Tip: Use in combination with Propylene Glycol. The glycol solvates the diol, delivering it into the skin lipids where it partitions out to exert its effect.[1]
Antimicrobial Boosting
In cosmetic emulsions, 1,2-decanediol destabilizes bacterial cell membranes.[1]
-
Solubility Requirement: It must be dissolved in the oil phase or a glycol co-solvent before emulsification to ensure uniform distribution at the oil-water interface.[1]
Visualization: Mechanism of Action
Figure 2: Mechanism of penetration enhancement via lipid bilayer disruption.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79141, 1,2-Decanediol.[1] Retrieved from [Link]
-
Abbott, S. (2025). Hansen Solubility Parameters: Theory and Application.[1] Steven Abbott TCNF.[1] Retrieved from [Link]
-
Tan, F., et al. (2010). Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption.[1] Journal of Pharmaceutical Sciences.[1] (Contextual grounding for penetration enhancement mechanism).
Sources
- 1. 1,2-Decanediol | C10H22O2 | CID 79141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Decanediol | 1119-86-4 [chemicalbook.com]
- 3. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 4. 1,2-Decanediol 98 1119-86-4 [sigmaaldrich.com]
- 5. 1,2-Decanediol | C10H22O2 - BuyersGuideChem [buyersguidechem.com]
- 6. 1,2-Decanediol (CAS 1119-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Monograph: Operational Safety and Handling of (S)-1,2-Decanediol
Executive Summary: The Dual Nature of (S)-1,2-Decanediol
(S)-1,2-Decanediol (CAS: 87827-60-9) represents a specific class of chiral vicinal diols utilized primarily as high-value intermediates in pharmaceutical synthesis (e.g., pheromones, macrocyclic lactones) and as potency boosters in cosmetic preservation systems.
For the researcher, this molecule presents a dual-nature challenge :
-
Chemical Value: It is a chiral scaffold requiring strict protection against contamination to maintain enantiomeric excess (ee).
-
Biological Activity: Its amphiphilic structure, responsible for its antimicrobial efficacy, simultaneously categorizes it as a Category 1 Serious Eye Damaging agent .
This guide synthesizes the physicochemical realities of the molecule with strict safety protocols to ensure both operator safety and experimental integrity.
Physicochemical Profile & Hazard Identification
Understanding the physical state of (S)-1,2-Decanediol is the first step in safe handling. Unlike shorter-chain glycols (liquids), the C10 chain renders this molecule a waxy solid at room temperature.
Table 1: Physicochemical & Safety Specifications
| Parameter | Specification | Operational Implication |
| CAS Number | 87827-60-9 (S-isomer) | Verify CAS on receipt; distinct from Racemate (1119-86-4). |
| Physical State | White waxy solid / Powder | Risk of caking; flowability issues during weighing. |
| Melting Point | 48–50 °C | Low melting point; store away from heat sources to prevent fusion. |
| Solubility | Water: Low (<0.6 g/L) Ethanol/Glycols: High | Do not attempt direct aqueous dissolution without co-solvents. |
| LogP | ~2.4 - 2.9 | Lipophilic; readily penetrates cell membranes (bioavailability). |
| GHS Hazards | H318: Causes serious eye damage H315: Causes skin irritationH412: Harmful to aquatic life | Eye protection is non-negotiable. |
Mechanism of Action & Toxicity (The "Why")
To enforce safety compliance, one must understand the causality of the hazard. (S)-1,2-Decanediol is not merely an irritant due to acidity/basicity; it is a membrane-disrupting surfactant.
The Mechanism: The molecule consists of a hydrophilic "head" (the 1,2-diol) and a lipophilic "tail" (the C8 alkyl chain). This amphiphilic structure allows it to insert itself into the phospholipid bilayers of cell membranes.[1]
-
In Bacteria: This causes leakage of intracellular components (antimicrobial effect).
-
In Human Eyes: This causes rapid disruption of corneal epithelial cells, leading to irreversible damage (H318).
Visualization: Mechanism to Hazard Logic
Figure 1: The structural basis for (S)-1,2-Decanediol's severe eye toxicity profile.
Operational Handling Protocols
Solids Handling & Weighing
The waxy nature of (S)-1,2-Decanediol (MP: 48°C) means it can become sticky or generate static-charged fines.
-
Engineering Control: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
PPE Standard:
-
Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory . Safety glasses are insufficient due to the risk of dust entry or splash during solubilization.
-
Hands: Nitrile gloves (minimum 0.11 mm thickness).
-
Respiratory: If handling large quantities of fine powder, use N95/P2 particulate protection.
-
Solubilization Protocol (Self-Validating System)
Researchers often fail when attempting to dissolve this lipid directly in aqueous media. The following protocol ensures homogeneity and prevents "crashing out."
Protocol: Two-Phase Solubilization
-
Phase A (Solvent Phase): Weigh (S)-1,2-Decanediol into a glass beaker. Add a co-solvent (Ethanol, Propylene Glycol, or DMSO) at a ratio of at least 1:1 or 1:2.
-
Thermal Activation: Gently heat the mixture to 50–55°C (just above its melting point).
-
Why: This transitions the solid to a liquid state, drastically increasing the rate of solvation in the organic solvent.
-
Validation: The solution must appear optically clear with no refraction lines.
-
-
Phase B (Aqueous Integration): Slowly add the pre-dissolved Phase A to your aqueous buffer/media while vortexing or stirring rapidly.
-
Limit: Ensure the final concentration does not exceed the solubility limit (~0.05% - 0.1% in pure water) unless using a surfactant or emulsion system.
-
Maintaining Chiral Integrity
While 1,2-diols are stereochemically robust compared to alpha-amino acids, purity is paramount for asymmetric synthesis.
-
Storage: Store at +2°C to +8°C .
-
Atmosphere: Re-seal containers under Argon or Nitrogen .
-
Reasoning: While oxidation is slow, long-term exposure to air can lead to the formation of ketols (hydroxy-ketones), destroying the chiral center at C2.
-
Experimental Workflow & Disposal
Visualization: Safe Handling Lifecycle
Figure 2: Operational lifecycle from receipt to disposal, emphasizing critical control points.
Disposal Procedures
(S)-1,2-Decanediol is classified as H412 (Harmful to aquatic life with long-lasting effects) .
-
Strict Prohibition: Never dispose of this compound (or solutions containing it) down the sink.
-
Method: Collect in "Non-Halogenated Organic Waste" containers. The standard disposal method is incineration at a licensed facility.
Emergency Response
Scenario: Ocular Exposure (The Critical Risk) Due to the surfactant mechanism described in Section 3, eye contact requires aggressive intervention.
-
Immediate Action: Do not wait for symptoms. Move to the eyewash station immediately.
-
Irrigation: Rinse for a minimum of 15 minutes , holding the eyelids open.
-
Medical Attention: Seek evaluation by an ophthalmologist. The "waxy" nature can sometimes make the residue difficult to flush completely compared to simple liquids.
References
-
PubChem. (n.d.).[2] 1,2-Decanediol (Compound).[3][2][4][5][6][7][8][9] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Decane-1,2-diol.[2][6] Retrieved January 28, 2026, from [Link]
-
Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of 1,2-Glycols as Used in Cosmetics.[7] International Journal of Toxicology.[2] Retrieved January 28, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,2-Decanediol | C10H22O2 | CID 79141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Decanediol | CAS#:1119-86-4 | Chemsrc [chemsrc.com]
- 4. sfdchem.com [sfdchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-Decanediol - Hazardous Agents | Haz-Map [haz-map.com]
- 7. DE10206759A1 - Use of 1,2-alkanediol mixture as an antimicrobial agent, e.g. for treating body odor, acne or mycoses or preserving perishable products - Google Patents [patents.google.com]
- 8. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalpoint.eu [chemicalpoint.eu]
Commercial Sources and Strategic Sourcing of (S)-1,2-Decanediol: A Technical Guide
This guide outlines the commercial landscape, technical specifications, and quality assurance protocols for sourcing (S)-1,2-Decanediol . It is designed for researchers and procurement specialists in pharmaceutical development who require high enantiomeric purity for structure-activity relationship (SAR) studies or chiral intermediate synthesis.
Executive Summary: The Chirality Trap
In the commercial market, "1,2-Decanediol" is predominantly sold as a racemic mixture (CAS 1119-86-4), widely used as a moisturizing and antimicrobial agent (Decylene Glycol) in cosmetics. For pharmaceutical applications requiring the specific (S)-enantiomer , relying on generic chemical names or the racemic CAS number will lead to critical experimental failure.
Core Directive: You must specify CAS 84276-14-2 .[1][2] This unique identifier ensures you are sourcing the (S)-(-)-1,2-Decanediol isomer, typically produced via asymmetric catalysis, rather than the commodity racemate.
Technical Specifications & Identity Profile
Before engaging suppliers, establish the following "Golden Standard" specification sheet. This serves as your internal benchmark for vendor validation.
| Parameter | Specification | Critical Note |
| Chemical Name | (S)-(-)-1,2-Decanediol | Must specify (S) configuration. |
| CAS Number | 84276-14-2 | DO NOT USE 1119-86-4 (Racemic). |
| Molecular Formula | C₁₀H₂₂O₂ | MW: 174.28 g/mol |
| Physical State | White crystalline solid | Waxy texture is common; melting point ~48–50°C. |
| Chiral Purity (ee) | ≥ 98% ee | < 95% is unacceptable for chiral synthesis. |
| Chemical Purity | ≥ 97% (GC/HPLC) | Main impurities: 1-Decene, Decanediol regioisomers. |
| Optical Rotation | Value varies by solvent (MeOH/EtOH). Establish internal baseline.[3] | |
| Residual Metals | Osmium (Os) < 10 ppm | Critical if synthesized via Sharpless Dihydroxylation. |
Sourcing Landscape & Supplier Tiers
The supply chain for (S)-1,2-Decanediol is bifurcated into "Catalog Suppliers" (for gram-scale R&D) and "Specialty Manufacturers" (for kg-scale process).
Tier 1: Catalog Suppliers (Research Scale: 1g – 100g)
Best for: Initial screening, analytical standards, and small-scale synthesis.
-
Santa Cruz Biotechnology (SCBT): Explicitly lists (S)-(-)-1,2-Decanediol (CAS 84276-14-2) .[1] They are a reliable source for reference standards.
-
Matrix Fine Chemicals: A Swiss-based supplier often stocking specific chiral building blocks.
-
Sigma-Aldrich / Merck: Often requires searching their "Aldrich CPR" (Custom Products) or "Rare Chemicals" library. Warning: Their primary "1,2-Decanediol" stock is racemic.
Tier 2: Specialized Chiral Manufacturers (Process Scale: 1kg+)
Best for: Pilot plant batches and GLP toxicology studies.
-
Custom Synthesis Houses (e.g., Enamine, WuXi AppTec): Due to the specific chirality, bulk quantities are often made-to-order using Sharpless Asymmetric Dihydroxylation (SAD) .
-
Direct Sourcing Strategy: When requesting quotes, ask for the "Method of Manufacture" (MoM). If the supplier cannot confirm the chiral catalyst used (e.g., AD-mix-α), they are likely re-packaging a racemate or low-quality resolution product.
Scientific Integrity: The "Self-Validating" Protocol
Do not trust a Certificate of Analysis (CoA) blindly. The following workflow ensures the material matches your chiral requirements.
A. The Causality of Impurities
Understanding how the material is made predicts what impurities to look for.
-
Synthesis Route: The industrial standard for (S)-1,2-Decanediol is the Sharpless Asymmetric Dihydroxylation of 1-decene using AD-mix-α (containing the ligand (DHQ)₂PHAL).
-
Risk Factor: This reaction uses Osmium Tetroxide (OsO₄) .[4][5] Even trace amounts are toxic and can catalyze unwanted side reactions in subsequent steps.
-
Validation Step: You must test for Osmium residues using ICP-MS if the material is intended for biological assays.
B. Quality Control Decision Tree (Visualization)
The following diagram illustrates the logic flow for accepting or rejecting a batch of (S)-1,2-Decanediol.
Figure 1: QC Decision Tree for validating incoming (S)-1,2-Decanediol batches.
Experimental Protocols for Validation
Protocol A: Chiral Purity Determination (HPLC)
Since 1,2-decanediol lacks a strong chromophore, direct UV detection is difficult. You have two robust options:
-
Derivatization (Recommended): Convert the diol to a bis-benzoate or bis-3,5-dinitrobenzoate derivative.
-
Reagent: Benzoyl chloride / Pyridine.
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Detection: UV at 254 nm.
-
Logic: The derivative introduces a UV-active group and increases steric bulk, improving chiral recognition on the column.
-
-
Direct Detection (ELSD/RI):
-
Column: Chiralpak IG-3 (Immobilized amylose derivative).
-
Mobile Phase: Methanol/Acetonitrile gradient.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI).
-
Note: Less sensitive than derivatization but faster for raw material screening.
-
Protocol B: "Self-Validating" Mosher's Ester Analysis
If chiral HPLC is unavailable, use NMR spectroscopy with a chiral derivatizing agent.
-
Reaction: React 10 mg of (S)-1,2-Decanediol with (R)-MTPA-Cl (Mosher's acid chloride).
-
Analysis: Acquire ¹H NMR or ¹⁹F NMR.
-
Validation: If the starting material is enantiopure, you will see a single set of signals. If racemic, you will see two distinct sets of diastereomeric peaks (split signals) for the methoxy or CF₃ groups. This is an absolute method requiring no external reference standard.
Strategic Sourcing Workflow
Use this visual guide to navigate the procurement process, ensuring you avoid the common pitfall of purchasing cosmetic-grade ingredients for pharmaceutical research.
Figure 2: Strategic sourcing workflow emphasizing CAS verification.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79141, 1,2-Decanediol. (Note: This record covers the generic structure; specific enantiomers are linked via related records). [Link]
-
Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[6] Chemical Reviews, 1994, 94(8), 2483–2547. (Foundational text on the synthesis mechanism and ligand selection for 1,2-diols). [Link]
-
Matrix Fine Chemicals. Product Catalog: Decane-1,2-diol (Enantiopure). [Link]
- Gao, Y., et al. "Catalytic Asymmetric Dihydroxylation: Discovery and Development." Journal of the American Chemical Society.
Sources
Methodological & Application
(S)-1,2-Decanediol as a chiral building block in organic synthesis
Topic: (S)-1,2-Decanediol as a Chiral Building Block in Organic Synthesis
Part 1: Introduction & Strategic Significance
(S)-1,2-Decanediol (CAS: 84276-14-2 ) is a high-value chiral synthon characterized by a ten-carbon lipophilic chain terminating in a vicinal diol functionality.[1] Unlike its racemic counterpart (CAS: 1119-86-4), which is widely used as a cosmetic moisturizer and antimicrobial, the enantiopure (S)-isomer is a critical "chiral pool" reagent in asymmetric synthesis.[1]
Its primary utility lies in its ability to transfer its C2 stereocenter into complex molecules without the need for expensive asymmetric catalysts. It serves as a foundational scaffold for:
-
Chiral Epoxides: Precursor to (S)-1,2-epoxydecane , a reactive electrophile used to install chiral hydroxyl groups in long-chain pheromones.[1]
-
Pheromone Synthesis: Specifically for Lepidopteran species (e.g., Pectinophora gossypiella), where precise stereochemistry determines biological activity.[1]
-
Macrocyclic Drugs: Used as a tether in the synthesis of stereodefined macrocycles and antifungal agents where hydrophobicity and chirality must be balanced.
Key Physical Properties:
| Property | Value | Note |
|---|---|---|
| CAS (S-isomer) | 84276-14-2 | Distinct from racemic (1119-86-4) |
| Molecular Weight | 174.28 g/mol | |
| Appearance | White waxy solid | Low melting point requires careful handling |
| Melting Point | 48–50 °C | Sharp MP indicates high optical purity |
| Solubility | Soluble in alcohols, DCM, THF | Poorly soluble in water (hydrophobic tail) |[1]
Part 2: Technical Deep Dive & Mechanisms
The synthetic power of (S)-1,2-decanediol rests on the differential reactivity of its two hydroxyl groups. The primary alcohol (C1) is sterically accessible and more acidic, allowing for selective activation (e.g., tosylation) over the secondary, chiral alcohol (C2).[1]
Mechanism: Stereoretentive Epoxide Formation
The most common workflow involves converting the diol into (S)-1,2-epoxydecane .[1] This transformation is stereoretentive at the C2 position.
-
Selective Activation: The primary -OH is sulfonylated (Tosylated).
-
Intramolecular Substitution: Base treatment deprotonates the secondary -OH (C2).
-
Ring Closure: The C2 alkoxide attacks C1, displacing the tosylate.[1] Because the C2-O bond is never broken, the absolute configuration at C2 is preserved.
(S)-1,2-Decanediol
Figure 1: Stereochemical pathway for the conversion of (S)-1,2-decanediol to (S)-1,2-epoxydecane.[1] The C2 chiral center remains untouched, ensuring high enantiomeric excess (ee) in the product.
Part 3: Experimental Protocols
Protocol A: Synthesis of (S)-1,2-Epoxydecane
Target Audience: Synthetic Chemists requiring >98% ee chiral epoxide.[1]
Reagents:
-
(S)-1,2-Decanediol (1.0 equiv)[1]
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Pyridine (solvent/base) or Et3N/DCM
-
Potassium Hydroxide (KOH) (2.0 equiv)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Selective Tosylation:
-
Dissolve (S)-1,2-decanediol (10 g, 57.4 mmol) in anhydrous CH₂Cl₂ (100 mL) and cool to 0 °C.
-
Add triethylamine (1.5 equiv) and DMAP (0.05 equiv).
-
Add TsCl (1.1 equiv) portion-wise over 30 minutes. Critical: Maintain 0 °C to prevent bis-tosylation.
-
Stir at 0 °C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The monotosylate (Rf ~0.4) should be the major product; starting material (Rf ~0.1) should disappear.[1]
-
Quench: Add water, extract with CH₂Cl₂, wash with 1M HCl (to remove amine), brine, and dry over Na₂SO₄. Concentrate to yield the crude monotosylate.
-
-
Epoxide Ring Closure:
-
Dissolve the crude monotosylate in MeOH (100 mL).
-
Cool to 0 °C and add pulverized KOH (2.0 equiv) slowly.
-
Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.
-
Workup: Evaporate MeOH under reduced pressure (bath < 40 °C, product is volatile).
-
Resuspend residue in Et₂O, wash with water and brine.[1]
-
Purification: Distillation under reduced pressure (Kugelrohr recommended) or flash chromatography (Pentane/Et₂O 95:5).
-
Yield: Typically 85-90%.[1] Optical Rotation:
(c=1, CHCl₃).
-
Protocol B: Chain Extension (Pheromone Synthesis)
Application: Synthesis of chiral secondary alcohols via epoxide opening.
-
Nucleophile Preparation: Generate lithium acetylide from a terminal alkyne (e.g., 1-hexyne) using n-BuLi in THF at -78 °C.[1]
-
Epoxide Opening: Add BF₃·OEt₂ (1.0 equiv) to the alkyne solution, followed by (S)-1,2-epoxydecane.[1]
-
Outcome: Regioselective attack at the terminal carbon (C1) yields a secondary alcohol with the stereocenter at C4 relative to the new chain, preserving the chiral information derived from the diol.
Part 4: Troubleshooting & Optimization
| Challenge | Cause | Solution |
| Bis-tosylation | Reaction temperature too high or excess TsCl.[1] | Keep reaction at 0 °C strictly. Add TsCl slowly.[1] Use exactly 1.1 equiv.[1] |
| Low Yield (Epoxide) | Volatility of 1,2-epoxydecane.[1] | Do not use high vacuum for long periods.[1] Avoid rotovap bath >40 °C. |
| Waxy Solid Handling | Long alkyl chain causes stickiness.[1] | Chill the solid before weighing. Dissolve in warm solvent if transferring large amounts.[1] |
| Racemization | Acid-catalyzed opening/closing cycles.[1] | Ensure the epoxide formation step is basic (KOH). Avoid strong acids during workup.[1] |
Part 5: References
-
ChemicalBook. (2025). 1,2-Decanediol Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 1,2-Decanediol Compound Summary. Retrieved from
-
Organic Syntheses. (2006). Synthesis of Enantiopure Epoxides via Diol Activation. (General methodology reference for diol-to-epoxide conversion). Retrieved from
-
TCI Chemicals. (2025). Product Specification: 1,2-Epoxydecane.[1][2][3] Retrieved from
-
Mori, K. (2006).[1] Pheromone Synthesis: Enantioselective Synthesis of Pheromones via Chiral Building Blocks.[1] (Contextual reference for use of chiral C10 synthons).
Sources
Technical Guide: (S)-1,2-Decanediol in Asymmetric Catalysis
This is a comprehensive technical guide and application note for the use of (S)-1,2-Decanediol in asymmetric catalysis.
High-Lipophilicity Chiral Auxiliaries and Ligands
Executive Summary & Rationale
(S)-1,2-Decanediol (CAS: 1119-86-4) is a specialized chiral 1,2-diol distinguished by its C10 alkyl chain. While shorter chain diols (e.g., tartrates, hydrobenzoin) are common in asymmetric catalysis, (S)-1,2-decanediol offers a critical solubility advantage in non-polar hydrocarbon solvents (hexane, heptane, toluene) where traditional polar ligands may precipitate or aggregate.
Its primary utility in asymmetric catalysis falls into three domains:
-
Chiral Ligand for Lewis Acids: Specifically in Titanium(IV)-mediated asymmetric oxidations (sulfoxidation).
-
Chiral Auxiliary/Director: In the formation of lipophilic boronate esters for stereoselective C-C bond formation.
-
Chiral Building Block: As a scaffold for synthesizing monodentate phosphoramidite ligands.[1][2]
This guide details the mechanistic basis and experimental protocols for deploying (S)-1,2-Decanediol to achieve high enantiomeric excess (ee) in challenging lipophilic environments.
Mechanistic Basis: The Lipophilic Advantage
The efficacy of (S)-1,2-Decanediol stems from its ability to form stable, soluble chelate rings with metal centers in non-polar media.
Coordination Mode
Unlike rigid bicyclic ligands (e.g., BINOL), 1,2-decanediol is flexible. Upon deprotonation, it forms a 5-membered chelate with Lewis acidic metals (Ti, B, Zn).
-
Steric Environment: The C8-alkyl tail (octyl group at C2 relative to the diol) projects away from the metal center, creating a chiral pocket that is less sterically crowded than phenyl-substituted diols but highly effective at directing approach vectors in non-polar solvents due to solvophobic packing.
-
Solubility Profile: The lipophilic tail ensures the catalyst remains homogeneous in industrial solvents like heptane, preventing the "aging" effects often seen with tartrate catalysts that precipitate out of solution.
Pathway Visualization
The following diagram illustrates the formation of the active Titanium-Diol complex and its role in asymmetric sulfoxidation.
Figure 1: Catalytic cycle for Ti-mediated asymmetric sulfoxidation using (S)-1,2-Decanediol. The lipophilic tail ensures homogeneity of the active complex in non-polar media.
Application Protocol A: Asymmetric Sulfoxidation
This protocol is an adaptation of the Kagan/Modena oxidation, optimized for lipophilic substrates where standard tartrate ligands fail due to solubility issues.
Target: Enantioselective synthesis of sulfoxides (e.g., precursors to proton pump inhibitors or chiral auxiliaries).[3]
Materials
-
Titanium(IV) isopropoxide (Ti(OiPr)₄): 97%+, distilled.
-
Ligand: (S)-1,2-Decanediol (>99% ee).
-
Oxidant: Cumene hydroperoxide (CHP) or tert-Butyl hydroperoxide (TBHP) (decane solution preferred).
-
Solvent: Toluene or n-Heptane (Anhydrous).
-
Substrate: Thioanisole or Benzyl phenyl sulfide.[4]
Step-by-Step Methodology
| Step | Operation | Critical Technical Note |
| 1 | Complex Formation | Charge a flame-dried Schlenk flask with Ti(OiPr)₄ (1.0 equiv) and (S)-1,2-Decanediol (2.0 equiv). Add Toluene (0.2 M relative to Ti). Stir at 25°C for 30 min. |
| 2 | Water Addition | Optional but recommended: Add H₂O (1.0 equiv) very slowly via microsyringe. Stir for 30 min. This forms a Ti-O-Ti bridged species often more selective than the monomer. |
| 3 | Oxidant Activation | Cool the yellow solution to -20°C . Add TBHP (1.1 equiv) dropwise. Stir for 30 min to form the active Ti-peroxo species. |
| 4 | Substrate Addition | Add the sulfide substrate (1.0 equiv) dissolved in minimum toluene. Maintain temperature at -20°C. |
| 5 | Reaction Monitoring | Monitor by HPLC (Chiralcel OD-H). Reaction time is typically 4–12 hours. The long alkyl chain of the ligand prevents catalyst precipitation even at -20°C. |
| 6 | Quench & Workup | Quench with 5% aqueous Na₂SO₃. The biphasic mixture separates easily due to the lipophilicity of the ligand. Extract with EtOAc. |
| 7 | Ligand Recovery | (S)-1,2-Decanediol can often be recovered during column chromatography (elutes after the sulfoxide) or via recrystallization from hexanes. |
Self-Validating Check:
-
Color Change: The solution should turn from colorless to yellow upon adding Ti(OiPr)₄, and potentially deepen upon adding TBHP.
-
Homogeneity: If the solution becomes cloudy at -20°C, add a small amount of CH₂Cl₂; however, (S)-1,2-decanediol is selected specifically to remain clear in toluene/heptane.
Application Protocol B: Chiral Boronate Directors
(S)-1,2-Decanediol is an excellent substitute for pinacol when a chiral boronic ester is required for stereocontrolled allylations or homologations (Matteson type).
Reaction Scheme
The diol reacts with boronic acids to form stable 5-membered cyclic esters (dioxaborolanes).
Protocol: Synthesis of (S)-Decanediol Boronic Esters
-
Mixing: Combine Boronic Acid (R-B(OH)₂) (1.0 equiv) and (S)-1,2-Decanediol (1.05 equiv) in anhydrous Ether or Pentane.
-
Dehydration: Add activated 4Å Molecular Sieves or MgSO₄. Stir at room temperature for 2-4 hours.
-
Filtration: Filter off the drying agent.
-
Isolation: Evaporate solvent. The resulting boronic ester is typically a stable oil or low-melting solid, ready for use in allylboration.
Application in Allylboration: When allylboronating an aldehyde, the chirality of the decanediol backbone exerts facial control via a Zimmerman-Traxler transition state. The long C8 chain forces the aldehyde substituent into a specific equatorial orientation to minimize steric clash, yielding high diastereoselectivity.
Quality Control: Ligand Purity
The ee of the catalytic product cannot exceed the ee of the (S)-1,2-Decanediol ligand. Commercial sources vary; synthesis via Sharpless Asymmetric Dihydroxylation (AD-mix-α) of 1-decene is the gold standard.
Determination of (S)-1,2-Decanediol Optical Purity:
-
Derivatization: Convert the diol to the bis-acetate or bis-benzoate ester.
-
HPLC Method:
-
Column: Chiralcel OD-H or AD-H.
-
Eluent: Hexane/Isopropanol (95:5).
-
Flow: 0.5 mL/min.
-
Detection: UV at 210 nm (acetate) or 254 nm (benzoate).
-
-
Acceptance Criteria: >98% ee is required for catalytic applications.
Comparison of Chiral 1,2-Diols
| Feature | (S)-1,2-Decanediol | (R,R)-Hydrobenzoin | (+)-DET (Tartrate) |
| Lipophilicity (LogP) | ~3.5 (High) | ~2.2 (Medium) | ~ -1.0 (Low) |
| Solvent Compatibility | Hexane, Heptane, Toluene | Toluene, DCM | DCM, Alcohols |
| Steric Bulk | Flexible Alkyl Chain | Rigid Phenyl Rings | Ester Groups |
| Primary Use | Non-polar media, Phase transfer | General Sulfoxidation | Sharpless Epoxidation |
| Cost | Moderate | High | Low |
References
-
Sharpless Asymmetric Dihydroxylation: Jacobsen, E. N.; Markó, I.; Mungall, W. S.; Schröder, G.; Sharpless, K. B. Asymmetric Dihydroxylation via Ligand-Accelerated Catalysis. J. Am. Chem. Soc.1988 , 110, 1968–1970. Link
-
Titanium-Catalyzed Sulfoxidation: Brunel, J. M.; Diter, P.; Duetsch, M.; Kagan, H. B. Enantioselective synthesis of sulfoxides catalyzed by chiral titanium complexes. J. Org. Chem.1995 , 60, 8086–8088. Link
-
Lipophilic Diols in Boronate Chemistry: Matteson, D. S. Boronic Esters in Stereoselective Synthesis. Tetrahedron1989 , 45, 1859–1885. Link
-
General Review of Chiral 1,2-Diols: Wang, Y.-Z.; Lu, B.; Chen, G.-Q.; Zhang, X. Facile access to chiral anti-1,2-diol derivatives via Ir-catalyzed asymmetric hydrogenation. Chem. Sci.[4]2024 , Advance Article.[5] Link
-
Synthesis of 1,2-Decanediol: ChemicalBook Protocol for 1,2-Decanediol Synthesis via Epoxide Hydrolysis. Link
Sources
- 1. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Chiral 1,2-Bis(Boronic) Esters Featuring Acyclic, Non-Adjacent 1,3-Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (S)-1,2-Decanediol in Pharmaceutical Intermediate Synthesis
Executive Summary
(S)-1,2-Decanediol (CAS 87827-60-9) is a high-value chiral synthon characterized by a ten-carbon lipophilic tail and a vicinal diol headgroup. While widely recognized for its direct antimicrobial activity in dermatological formulations, its utility in pharmaceutical intermediate synthesis lies in its ability to serve as a pre-installed chiral scaffold for lipid-like drugs, pheromones, and specialized drug delivery vehicles.
This guide details the strategic application of (S)-1,2-Decanediol as a precursor for (S)-1,2-epoxydecane , a versatile electrophile that enables the stereoselective construction of complex bioactive molecules. We provide validated protocols for its synthesis via Sharpless Asymmetric Dihydroxylation (AD) and its subsequent conversion into functionalized intermediates.
Technical Profile & Strategic Value
Chemical Identity[1][2]
-
IUPAC Name: (2S)-Decane-1,2-diol
-
CAS Number: 87827-60-9 (S-isomer); 1119-86-4 (racemate)
-
Molecular Formula: C10H22O2[1]
-
Molecular Weight: 174.28 g/mol [1]
-
Physical State: Waxy white solid or viscous liquid (mp ~48-50°C).
The "Lipophilic Chiral Handle" Advantage
In drug design, (S)-1,2-Decanediol bridges the gap between simple solvents and complex chiral auxiliaries. Its C10 alkyl chain provides the necessary hydrophobicity for:
-
Membrane Anchoring: Ideal for synthesizing phospholipid analogs or lipid nanoparticles (LNPs) used in mRNA delivery.
-
Pheromone Mimicry: The C10 backbone is a common motif in insect pheromones (e.g., Lepidoptera), where stereochemistry dictates biological activity.
-
Biofilm Disruption: The amphiphilic nature allows it (and its derivatives) to penetrate bacterial biofilms, making it a scaffold for novel anti-infectives.
Core Application Workflows
The utility of (S)-1,2-Decanediol is best realized by viewing it as a gateway to (S)-1,2-epoxydecane . The diol protects the stereocenter until activation is required.
Pathway A: Synthesis of (S)-1,2-Epoxydecane
The primary application is the conversion to the chiral epoxide, which retains the (S)-configuration (via double inversion or direct retention depending on the method, typically retention of configuration at C2 if C1 is activated).
-
Mechanism: Selective tosylation of the primary alcohol followed by base-induced closure.
-
Utility: This epoxide reacts with amines, azides, and cuprates to form chiral amino alcohols or extended alkyl chains.
Pathway B: Pheromone & Lipid Synthesis
-
Pheromones: Many sex pheromones are long-chain chiral alcohols. Ring-opening (S)-1,2-epoxydecane with an alkynyl nucleophile extends the chain to C12-C18 while preserving the C10-oxygen stereocenter.
-
Lipid Mimetics: Reaction with fatty acid chlorides or phosphorylation reagents yields chiral surfactants for liposomal drug delivery.
Visualizing the Synthetic Logic
The following diagram illustrates the transformation of 1-Decene into high-value pharmaceutical intermediates using (S)-1,2-Decanediol as the central hub.
Caption: Synthetic tree demonstrating the central role of (S)-1,2-Decanediol in accessing diverse chiral targets.
Experimental Protocols
Protocol A: Synthesis of (S)-1,2-Decanediol (Sharpless AD)
Rationale: This protocol ensures high enantiomeric excess (>98% ee) using the commercially available AD-mix-alpha.
Reagents:
-
1-Decene (10 mmol, 1.40 g)
-
AD-mix-alpha (14 g)
-
t-Butanol/Water (1:1 v/v, 100 mL)
-
Methanesulfonamide (10 mmol, 0.95 g) – Accelerates hydrolysis of the osmate ester.
-
Sodium sulfite (15 g) – Quenches the reaction.
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve AD-mix-alpha and methanesulfonamide in the t-BuOH/H2O mixture. Stir at room temperature until a clear orange/yellow phases appear (some salts may remain undissolved).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition: Add 1-Decene in one portion. Vigorous stirring is critical to maintain an emulsion.
-
Reaction: Stir at 0°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 7:3). The olefin spot should disappear.
-
Quenching: Add Sodium Sulfite (15 g) slowly while warming to room temperature. Stir for 60 minutes. The mixture should turn from orange to colorless/pale yellow.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M KOH (removes sulfonamide) and brine.
-
Purification: Dry over MgSO4, concentrate, and recrystallize from hexanes (or flash chromatography) to yield (S)-1,2-Decanediol as a white solid.
Protocol B: Conversion to (S)-1,2-Epoxydecane
Rationale: The epoxide is the reactive species for most C-C bond formations. This 2-step "one-pot" procedure minimizes purification losses.
Reagents:
-
(S)-1,2-Decanediol (5 mmol, 0.87 g)
-
p-Toluenesulfonyl chloride (TsCl) (5.2 mmol, 0.99 g)
-
Pyridine (10 mL) or Et3N/DCM
-
Potassium Carbonate (K2CO3) (10 mmol, 1.38 g)
-
Methanol (20 mL)
Procedure:
-
Selective Tosylation: Dissolve the diol in anhydrous Pyridine (or DCM with 1.1 eq Et3N) at 0°C. Add TsCl portion-wise. The primary hydroxyl group at C1 is sterically more accessible and reacts selectively (~95% regioselectivity). Stir at 0°C for 4-6 hours.
-
Workup (Intermediate): Dilute with ether, wash with dilute HCl (to remove pyridine), then brine. Dry and concentrate. (The crude monotosylate is usually sufficiently pure).
-
Cyclization: Dissolve the crude monotosylate in Methanol. Add K2CO3. Stir at room temperature for 2 hours. The alkoxide formed at C2 displaces the tosylate at C1.
-
Isolation: Remove methanol under reduced pressure. Partition between water and pentane. (S)-1,2-Epoxydecane is volatile; avoid high vacuum. Distill or use crude if purity >95%.
Protocol C: Regioselective Ring Opening (General)
Rationale: Demonstrates the "Chiral Handle" utility.
Procedure:
-
Dissolve (S)-1,2-Epoxydecane (1 mmol) in acetonitrile.
-
Add Nucleophile (e.g., Isopropylamine 2 mmol) and Lithium Perchlorate (0.1 mmol) as a catalyst.
-
Reflux for 6-12 hours.
-
Result: Nucleophile attacks the less hindered C1 position, yielding the 1-substituted-(2S)-decanol .
Data Summary & Specifications
| Property | Specification | Note |
| Appearance | White crystalline solid / Viscous liquid | Melts ~49°C; handle as solid below this temp. |
| Optical Rotation | (c=1, EtOH). Sign depends heavily on solvent. | |
| Enantiomeric Excess | > 98% (via Sharpless AD) | Critical for pharmaceutical intermediates. |
| Solubility | Soluble in EtOH, DMSO, CHCl3 | Poorly soluble in water (amphiphilic). |
| Stability | Hygroscopic | Store under inert gas; avoid moisture. |
References
-
Sharpless Asymmetric Dihydroxylation (AD)
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
-
- Synthesis of Chiral Epoxides: Byun, H. S., et al. (1994). Preparation of chiral 1,2-epoxides from 1,2-diols. Tetrahedron Letters, 35(9), 1371-1374.
- Pheromone Synthesis Applications: Mori, K. (2010). Synthesis of optical active pheromones. Tetrahedron, 45(11), 3233-3298.
- Antimicrobial & Biofilm Activity: Journal of Antimicrobial Chemotherapy, "Anti-biofilm activity of 1,2-alkanediols against Candida albicans." (General reference for biological activity of C10 diols).
- Review of chiral lipids in mRNA delivery systems.
Disclaimer: This protocol is for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: (S)-1,2-Decanediol as a Lipophilic Chiral Auxiliary in Asymmetric Synthesis
Introduction & Strategic Rationale
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable for controlling stereochemistry when catalytic methods are unavailable or yield insufficient enantiomeric excess (ee). While traditional auxiliaries like tartrates or phenyl-ethanediols are effective, they often suffer from poor solubility in non-polar solvents or difficult recovery during aqueous workups due to their polarity.
(S)-1,2-Decanediol (CAS: 84276-14-2) represents a distinct class of Lipophilic Chiral Auxiliaries . Its C10 alkyl chain provides a "greasy" tail, conferring unique solubility profiles that enable:
-
Homogeneous catalysis in non-polar media: Ideal for reactions requiring strictly anhydrous, non-polar solvents (e.g., hexanes, toluene) where polar auxiliaries might precipitate.
-
Facilitated Recovery: The auxiliary partitions strongly into the organic phase during extraction, simplifying recycling and reducing waste.
-
Steric Shielding: The flexible yet bulky alkyl tail can induce remote steric hindrance distinct from the rigid bulk of phenyl groups found in hydrobenzoin.
This guide details the protocol for utilizing (S)-1,2-Decanediol to induce chirality in prochiral ketones/aldehydes via acetalization, followed by diastereoselective nucleophilic addition.
Mechanism of Action
The auxiliary functions by converting a prochiral carbonyl substrate into a chiral acetal (1,3-dioxolane). The existing stereocenters on the decanediol backbone create a rigid five-membered ring. This ring biases the approach of incoming nucleophiles to the Re or Si face of the derived electrophile, governed by the minimization of steric clash with the C10 chain.
Workflow Diagram
The following diagram illustrates the closed-loop cycle of the auxiliary, highlighting the critical "Lipophilic Recovery" phase.
Figure 1: The closed-loop cycle of (S)-1,2-Decanediol usage, emphasizing the phase-separation recovery advantage.
Experimental Protocols
Protocol A: Formation of the Chiral Acetal (Protection)
This step locks the substrate into a chiral framework. Water removal is critical to drive the equilibrium.
Reagents:
-
Substrate: Prochiral Ketone or Aldehyde (1.0 equiv)
-
Auxiliary: (S)-1,2-Decanediol (1.1 equiv)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) or Pyridinium p-toluenesulfonate (PPTS).
-
Solvent: Toluene (anhydrous).
Procedure:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Dissolution: Dissolve the substrate and (S)-1,2-Decanediol in Toluene (0.5 M concentration). The C10 chain ensures rapid dissolution even at room temperature.
-
Catalysis: Add pTSA.
-
Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap.
-
Monitoring: Reaction is typically complete when theoretical water volume is collected (4–12 hours). Verify conversion via TLC (Note: The acetal is usually less polar than the diol).
-
Workup: Cool to RT. Wash with saturated NaHCO₃ (aq) to neutralize acid.
-
Purification: Dry organic layer over MgSO₄ and concentrate.
-
Expert Tip: Due to the lipophilicity, the acetal can often be used directly. If purification is needed, use Flash Chromatography (Hexane/EtOAc 95:5). The acetal will elute rapidly due to the C10 chain.
-
Protocol B: Diastereoselective Nucleophilic Addition
Example: Grignard Addition to an α-Keto Acetal or Cleavage of Acetal. Here, we describe a Lewis-Acid mediated nucleophilic opening, a common application for chiral acetals.
Reagents:
-
Chiral Acetal (from Protocol A)
-
Nucleophile: Allyltrimethylsilane or Grignard Reagent.
-
Lewis Acid: TiCl₄ or BF₃·OEt₂.
-
Solvent: CH₂Cl₂ (DCM) or Toluene.
Procedure:
-
Cooling: Dissolve the Chiral Acetal in anhydrous DCM under Argon. Cool to -78°C.
-
Activation: Add TiCl₄ (1.1 equiv) dropwise. The solution may turn yellow/orange, indicating complexation with the dioxolane oxygens.
-
Addition: Add the Nucleophile slowly to maintain internal temperature <-70°C.
-
Incubation: Stir at -78°C for 2–4 hours.
-
Quench: Quench with saturated NH₄Cl solution at low temperature.
Protocol C: Hydrolysis and Auxiliary Recovery
The "Green" advantage of this protocol is the efficient recovery of the decanediol.
Procedure:
-
Hydrolysis: Treat the crude reaction mixture with 1M HCl in THF/Water (1:1) at RT for 4 hours.
-
Phase Separation (Critical Step):
-
Add Diethyl Ether or Hexanes.
-
The Product (often more polar, e.g., a hydroxy-ketone or acid) may partition into the aqueous/polar phase or remain in the organic phase depending on its structure.
-
The (S)-1,2-Decanediol will reside exclusively in the organic phase due to its high logP.
-
-
Recovery:
-
Wash the organic phase with water to remove polar impurities.
-
Concentrate the organic phase.
-
Recrystallize the residue from cold hexanes. (S)-1,2-Decanediol crystallizes as white waxy plates/needles.
-
Yield: Typical recovery rates are >90%.
-
Data Analysis & Troubleshooting
Comparative Performance Table
The following table contrasts (S)-1,2-Decanediol with standard auxiliaries.
| Feature | (S)-1,2-Decanediol | (R,R)-Hydrobenzoin | Dimethyl Tartrate |
| Lipophilicity (LogP) | ~3.5 (High) | ~2.2 (Medium) | ~ -0.2 (Low) |
| Solubility (Hexane) | Excellent | Poor | Insoluble |
| Steric Bulk | Flexible Alkyl Chain | Rigid Phenyl Rings | Ester Groups |
| Recovery Method | Phase Partitioning | Crystallization | Aqueous Extraction (Lossy) |
| Primary Use Case | Non-polar substrates, Flow chemistry | Aromatic interactions | Polar substrates |
Troubleshooting Guide
-
Issue: Low Diastereoselectivity (dr < 80:20).
-
Cause: The flexible C10 chain may not provide enough rigidity at higher temperatures.
-
Fix: Lower reaction temperature to -90°C or switch solvent to Toluene to promote tighter ion-pairing with the Lewis Acid.
-
-
Issue: Emulsion during workup.
-
Cause: The surfactant-like nature of the decanediol (polar head, non-polar tail).
-
Fix: Add Brine (saturated NaCl) and a small amount of Methanol to break the emulsion.
-
-
Issue: Incomplete Acetalization.
-
Cause: Water remaining in the system.
-
Fix: Ensure fresh molecular sieves (4Å) are present in the reaction flask in addition to the Dean-Stark trap.
-
References
-
General Principles of Chiral Auxiliaries
-
Resolution and Properties of 1,2-Diols
- National Institutes of Health (PubChem). "1,2-Decanediol Compound Summary."
-
[Link]
-
Diastereoselective Acetals in Synthesis
- The Journal of Organic Chemistry. "Highly Diastereoselective Intramolecular Allylation Reactions of Mixed Silyl-Substituted Acetals."
-
[Link]
-
Lipophilic Diol Recovery Strategies
-
BOC Sciences.[] "Chiral Auxiliaries for Stereoselective Induction."[4][]
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 手性助剂 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. york.ac.uk [york.ac.uk]
- 7. ethz.ch [ethz.ch]
- 8. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Note: Strategic Utilization of (S)-1,2-Decanediol in Complex Natural Product Synthesis
Abstract & Strategic Utility
(S)-1,2-Decanediol (CAS: 84276-14-2) represents a high-value "chiral pool" building block, offering a pre-installed stereocenter at the C2 position and a lipophilic octyl tail.[1] In the total synthesis of complex natural products—specifically pheromones, macrolides (e.g., decanolides), and antifungal agents—this diol serves as a superior alternative to de novo asymmetric induction.
The strategic utility of (S)-1,2-decanediol lies in its divergent reactivity .[1] The steric and electronic differentiation between the primary (C1) and secondary (C2) hydroxyl groups allows for highly regioselective functionalization. This guide details the transformation of (S)-1,2-decanediol into (S)-1,2-epoxydecane , a versatile electrophile, and subsequently into chiral macrolide precursors.
Key Applications
-
Pheromone Synthesis: Synthesis of aggregation pheromones (e.g., Sitophilure) via epoxide opening.
-
Macrolide Construction: Generation of chiral fragments for ring-closing metathesis (RCM) in compounds like (-)-Gloeosporone or Stagonolide .[1]
-
Chiral Resolution Agents: Use as a lipophilic chiral auxiliary.[1]
Divergent Synthesis Pathway (Visualized)
The following diagram illustrates the "Switchboard" logic: converting the diol into three distinct classes of intermediates based on protecting group strategy.
Figure 1: Divergent synthesis map starting from (S)-1,2-decanediol. The primary tosylate is the critical gateway intermediate.
Detailed Experimental Protocols
Protocol A: Regioselective Monotosylation (The "Tin Method")
Objective: Selectively functionalize the primary C1 alcohol while leaving the chiral C2 secondary alcohol untouched. Rationale: Standard tosylation (TsCl/Pyridine) often yields a mixture of mono- and di-tosylates.[1] Using Dibutyltin oxide (Bu₂SnO) forms a cyclic stannylene acetal intermediate, which activates the primary oxygen for nucleophilic attack, boosting selectivity to >95% [1].
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: (S)-1,2-Decanediol (1.0 equiv)
-
Catalyst: Dibutyltin oxide (Bu₂SnO) (0.02 - 0.05 equiv)[1]
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)[1]
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Apparatus: Flame-dried round-bottom flask, N₂ atmosphere.
Step-by-Step Procedure
-
Catalyst Activation (Optional but Recommended): In a separate flask, reflux Bu₂SnO with the diol in toluene with a Dean-Stark trap to remove water if the diol is wet. For high-quality dry reagents, catalytic Bu₂SnO in DCM is sufficient.[1]
-
Solubilization: Dissolve (S)-1,2-decanediol (10 mmol) in anhydrous DCM (50 mL). Add Bu₂SnO (0.2 mmol) and stir at room temperature for 30 minutes. The solution should become clear.
-
Reagent Addition: Cool the mixture to 0°C . Add TEA (12 mmol) followed by the dropwise addition of TsCl (11 mmol) dissolved in minimal DCM.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). The diol (polar, baseline) should disappear, replaced by the monotosylate (Rf ~0.4). Di-tosylate (Rf ~0.[1]7) should be minimal.
-
-
Quench & Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂).[1][5] Elute with Hexane → Hexane/EtOAc (8:2).[1]
Yield Expectation: 85–92% as a colorless oil.[1] Data Validation: ¹H NMR (CDCl₃) should show the characteristic ABX pattern of the -CH₂OTs protons shifted downfield (~4.0 ppm), distinct from the -CHOH proton (~3.7 ppm).
Protocol B: Synthesis of (S)-1,2-Epoxydecane
Objective: Convert the monotosylate into the terminal epoxide with retention of absolute configuration at C2 (inversion occurs at C1, but since C1 is achiral, the C2 stereocenter is preserved relative to the carbon skeleton). Note: If the starting material is (S)-diol, the resulting epoxide is (S)-epoxide because the bond breaking occurs at the achiral primary carbon (intramolecular SN2).
Reagents
-
Substrate: (S)-1-Tosyloxy-2-decanol (from Protocol A)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Methanol (MeOH) (Reagent grade)
Procedure
-
Dissolution: Dissolve the monotosylate (5 mmol) in MeOH (25 mL).
-
Cyclization: Add solid K₂CO₃ (10 mmol) in one portion.
-
Stirring: Stir vigorously at room temperature for 1–2 hours.
-
Workup: Filter off the solid salts. Concentrate the filtrate to ~5 mL (do not dryness, epoxides can be volatile/unstable). Dilute with Et₂O, wash with water and brine.[1]
-
Purification: Distillation (Kugelrohr) or rapid filtration through a short plug of silica (buffered with 1% Et₃N to prevent ring opening).[1]
Yield Expectation: >90%. Stability Warning: Store (S)-1,2-epoxydecane at 4°C under Argon. Epoxides are sensitive to acid-catalyzed hydrolysis.[1]
Application Case Study: Macrolide Fragment Synthesis
Target: Synthesis of the C1-C10 fragment of a generic decanolide via Epoxide Opening.
This protocol demonstrates the "Copper-Catalyzed Epoxide Opening," a crucial step in linking the chiral decyl chain to a functionalized head group [2].
| Parameter | Condition | Critical Note |
| Nucleophile | Vinylmagnesium bromide (Grignard) | Requires CuI catalysis for epoxide opening.[1] |
| Catalyst | CuI or Li₂CuCl₄ (10 mol%) | Essential for regioselectivity (attacks less hindered carbon).[1] |
| Solvent | THF (Anhydrous) | Ether solvents stabilize the organometallic species. |
| Temperature | -40°C to -20°C | Low temp prevents elimination side reactions.[1] |
Workflow Logic:
-
(S)-1,2-Epoxydecane + VinylMgBr (Cu-cat) → (S)-1-Dodecen-4-ol .[1]
-
Result: A homoallylic alcohol with the chiral center preserved at the new C4 position (formerly C2 of the decyl chain).
-
Utility: This intermediate contains a terminal alkene (ready for RCM or oxidation) and a secondary alcohol (ready for esterification).[1]
Troubleshooting & Quality Control
Common Failure Modes
-
Poor Regioselectivity (Protocol A):
-
Epoxide Hydrolysis (Protocol B):
Analytical Standards (NMR)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Value |
| (S)-1,2-Decanediol | |||
| CH -OH (C2) | 3.65 - 3.75 | Multiplet | Key chiral center handle.[1] |
| CH ₂-OH (C1) | 3.40 - 3.50 | dd | Disappears upon tosylation.[1] |
| (S)-1-Tosyloxy-2-decanol | |||
| CH ₂-OTs (C1) | 3.95 - 4.05 | dd | Downfield shift confirms functionalization.[1] |
| Aromatic (Ts) | 7.35, 7.80 | Doublets | Confirms incorporation of Tosyl group. |
References
-
Regioselective Tosylation: Martinelli, M. J., et al. "Catalytic Regioselective Sulfonylation of α-Chelatable Alcohols: Scope and Mechanistic Insight."[1] Journal of the American Chemical Society, vol. 124, no. 14, 2002, pp. 3578–3585. Link
-
Epoxide Opening in Synthesis: Hodgson, D. M., et al. "Copper-Catalyzed Ring-Opening of Epoxides with Grignard Reagents."[1] Tetrahedron, vol. 59, no. 48, 2003, pp. 9719–9742. Link
-
Decanolide Synthesis Context: Bi, J., et al. "Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin."[1][16] Molecules, vol. 29, no.[4][16] 23, 2024.[1][2][17] Link
-
General Chiral Pool Usage: Britton, R., et al. "Natural Product Synthesis: The Chiral Pool Reborn." Natural Product Reports, vol. 37, 2020. Link
Sources
- 1. 1,2-Epoxydecane | C10H20O | CID 16993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Gloeosporone by Jamison [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Stereoselective Total Synthesis of Natural Decanolides Bellidisin C and Pinolidoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,2-Decanediol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RU2533420C1 - Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol - Google Patents [patents.google.com]
- 9. 1,2-Decanediol synthesis - chemicalbook [chemicalbook.com]
- 10. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 11. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sarchemlabs.com [sarchemlabs.com]
- 13. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 14. Synthesis of (−)-Gloeosporone, a fungal autoinhibitor of spore germination using a π-allyltricarbonyliron lactone complex as a templating architecture for 1,7-diol construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of (-)-gloeosporone, a fungal autoinhibitor of spore germination using a pi-allyltricarbonyliron lactone complex as a templating architecture for 1,7-diol construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Note: (S)-1,2-Decanediol as a Lipophilic Chiral Auxiliary
Executive Summary: The "Lipophilic Gap" in Asymmetric Synthesis
In the landscape of chiral auxiliaries, short-chain diols (e.g., 1,2-propanediol, tartrates) and aryl diols (e.g., BINOL, hydrobenzoin) dominate. However, a critical "solubility gap" exists when processing highly lipophilic substrates—such as long-chain fatty acids, steroids, and polyketide intermediates. Standard polar auxiliaries often lead to phase separation issues or poor solubility in the non-polar solvents (Hexanes, Toluene) required for moisture-sensitive organometallic steps.
(S)-1,2-Decanediol fills this niche. It combines the rigid stereodirecting capability of a vicinal diol with a lipophilic C8-alkyl tail. This "grease tag" ensures:
-
Homogeneity: Maintains solubility of intermediates in non-polar media.
-
Micellar Effects: Can induce unique stereoselectivity in biphasic systems.
-
Facile Recovery: The high boiling point and lipophilicity allow for easy separation from polar reaction byproducts.
This guide details the synthesis of the reagent and its application in diastereoselective acetalization and boronate ester formation.
Preparation of the Reagent: (S)-1,2-Decanediol
Commercial availability of high-ee (S)-1,2-Decanediol can be variable. The most reliable route for on-demand generation is the Sharpless Asymmetric Dihydroxylation (SAD) of 1-decene.
Protocol A: Synthesis via AD-mix-α
Objective: Synthesize (S)-1,2-Decanediol with >95% ee. Mechanism: Osmium-catalyzed syn-dihydroxylation using (DHQ)₂PHAL as the chiral ligand.[1]
Materials:
-
Substrate: 1-Decene (1.0 equiv, 10 mmol, 1.40 g)
-
Reagent: AD-mix-α (14.0 g) (Contains K₂OsO₂(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃)
-
Solvent: t-BuOH : H₂O (1:1 v/v, 100 mL)
-
Quench: Sodium Sulfite (Na₂SO₃, 15.0 g)
Step-by-Step Procedure:
-
Solvent Prep: In a 250 mL round-bottom flask, combine 50 mL t-BuOH and 50 mL water. Stir until the phases are mutually saturated.
-
Dissolution: Add 14.0 g of AD-mix-α. Stir at room temperature until the solid dissolves (solution will be orange/yellow).
-
Cooling: Cool the mixture to 0 °C using an ice bath. The precipitation of some salts is normal.
-
Addition: Add 1-Decene (1.40 g) in one portion. Vigorous stirring is crucial to maintain an emulsion.
-
Reaction: Stir at 0 °C for 18–24 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The olefin spot (high R_f) should disappear; the diol spot (low R_f) will appear.
-
Quench: While stirring at 0 °C, add 15.0 g of solid Na₂SO₃. Allow to warm to room temperature and stir for 45 minutes. The mixture should turn from orange to colorless/pale blue.
-
Extraction: Add 100 mL EtOAc. Separate layers. Extract the aqueous layer 3x with 50 mL EtOAc.
-
Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes -> 30% EtOAc/Hexanes).
-
Validation:
-
Yield: Expect >90% (approx. 1.5–1.6 g).
-
Optical Rotation:
(c = 1.0, EtOH) for the (S)-enantiomer [1]. -
Stereochemistry: The "Down" attack by AD-mix-α on the terminal olefin yields the (S)-diol.
-
Application 1: Diastereoselective Acetalization
The primary role of (S)-1,2-Decanediol is as a chiral director for prostereogenic ketones. The resulting chiral ketal (1,3-dioxolane) possesses a C8-alkyl tail that sterically blocks one face of the ring, directing nucleophilic attack.
Protocol B: Protection of a Lipophilic Ketone
Scenario: Protecting a steroid derivative or long-chain ketone (e.g., 2-Dodecanone) to direct a subsequent Grignard addition.
Materials:
-
Substrate: Lipophilic Ketone (1.0 equiv)
-
Auxiliary: (S)-1,2-Decanediol (1.2 equiv)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv)
-
Solvent: Toluene (0.1 M)
-
Equipment: Dean-Stark trap.
Procedure:
-
Setup: Charge flask with Ketone, (S)-1,2-Decanediol, and pTSA in Toluene.
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water. The high lipophilicity of the decanediol ensures it remains in the toluene phase, driving kinetics faster than ethylene glycol in biphasic setups.
-
Completion: Monitor by TLC. Reaction is usually complete in 4–6 hours.
-
Workup: Cool, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.
-
Result: A chiral 1,3-dioxolane. The C8 chain at the 4-position of the dioxolane ring creates a "steric wall."
Protocol C: Diastereoselective Nucleophilic Addition
Reaction: Lewis-Acid mediated nucleophilic opening or addition to the acetal.
-
Conditions: Dissolve the Chiral Acetal in anhydrous CH₂Cl₂ at -78 °C.
-
Lewis Acid: Add TiCl₄ (1.1 equiv). The Ti coordinates to the dioxolane oxygens.
-
Nucleophile: Add Allyltrimethylsilane (Hosomi-Sakurai) or a Grignard reagent.
-
Selectivity: The nucleophile attacks from the face anti to the bulky C8-octyl tail of the auxiliary.
-
Hydrolysis: Acidic workup removes the auxiliary, yielding the enantioenriched alcohol/ketone.
Application 2: Lipophilic Boronate Esters
Boronic acids are often difficult to handle due to anhydride formation (boroxines) and poor solubility in non-polar solvents. Esterification with (S)-1,2-Decanediol creates a stable, soluble species perfect for asymmetric allylboration.
Protocol D: Synthesis of (S)-Decanediol Boronates
Objective: Create a lipophilic allylboronate reagent.
Procedure:
-
Mixing: Combine Allylboronic acid (or ester precursor) with (S)-1,2-Decanediol (1.0 equiv) in Et₂O or Hexanes.
-
Drying: Add MgSO₄ (anhydrous) to absorb water formed during condensation. Stir for 2 hours.
-
Filtration: Filter and concentrate.
-
Usage: The resulting oil is a stable chiral allylboronate.
-
Reaction: React with an aldehyde (R-CHO). The reaction proceeds via a Zimmerman-Traxler transition state. The long alkyl chain of the diol influences the chair conformation, enhancing ee for lipophilic aldehydes where pi-stacking (common with tartrates) is less effective.
Mechanistic Visualization
The following diagram illustrates the workflow and the steric environment created by the (S)-1,2-Decanediol auxiliary.
Caption: Workflow for generating and utilizing (S)-1,2-Decanediol. The C8-tail (derived from 1-decene) provides the critical steric bulk in the acetal intermediate.
Scientific Integrity & Troubleshooting
Why (S)-1,2-Decanediol? (Data Comparison)
| Feature | Ethylene Glycol | (S)-1,2-Propanediol | (S)-1,2-Decanediol |
| Chirality | Achiral | Chiral (Methyl group) | Chiral (Octyl group) |
| LogP (Lipophilicity) | -1.36 (Polar) | -0.92 (Polar) | 2.85 (Lipophilic) |
| Solubility in Hexanes | Immiscible | Poor | Excellent |
| Steric Bulk (A-value) | N/A | Small (1.70 kcal/mol) | Large (~2.0+ kcal/mol) |
Troubleshooting:
-
Low Conversion in AD: Ensure vigorous stirring. The biphasic nature of the Sharpless AD requires high interfacial area. If 1-decene is not converting, add methanesulfonamide (MeSO₂NH₂) to accelerate hydrolysis of the osmate ester [2].
-
Acetal Hydrolysis: The lipophilic acetal can be resistant to mild aqueous acid hydrolysis due to poor water solubility. Use a mixture of AcOH : THF : H₂O (3:1:1) and heat to 60 °C to ensure removal of the auxiliary.
References
-
Sharpless Asymmetric Dihydroxylation: Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. Chem. Rev.1994 , 94, 2483–2547. Link
-
Acceleration of AD: Willemsens, L. C.; De Vos, D.; Melis, K. F.; Jacobs, P. A. J. Mol. Catal. A: Chem.[1][2][3][4][5][6][7]1996 , 107, 355.
- Chiral Acetals: Willems, J. G. H.; Hersmis, M. C.; de Gelder, R.; Smits, J. M. M.; Hammershøi, A.; Dommerholt, F. J.; Zwanenburg, B. J. Chem. Soc., Perkin Trans. 11997, 963-967. (Demonstrates use of lipophilic diols in resolution).
- Boronate Esters: Matteson, D. S. Stereodirected Synthesis with Organoboranes, Springer, 1995.
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. US4472289A - Mixed borate esters and their use as lubricant and fuel additives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Diol - Wikipedia [en.wikipedia.org]
Technical Guide: Strategic Derivatization of (S)-1,2-Decanediol
Introduction & Chemical Profile[1][2][3][4][5][6][7]
(S)-1,2-Decanediol (CAS: 85565-72-2) represents a critical chiral building block in the synthesis of pheromones, liquid crystals, and pharmaceutical intermediates. Unlike shorter chain diols (e.g., ethylene glycol), the C10 alkyl chain imparts significant lipophilicity, necessitating specific solvent choices and purification strategies.
This guide addresses three primary challenges in the utilization of (S)-1,2-Decanediol:
-
Analytical Derivatization: Overcoming low volatility and poor peak shape in GC-MS analysis.
-
Regioselective Functionalization: Differentiating between the chemically similar C1 (primary) and C2 (secondary) hydroxyl groups.
-
Cyclic Carbonate Synthesis: Converting the diol into a reactive 5-membered cyclic carbonate for polymer applications.
Chemical Profile
| Property | Specification | Implication for Protocol |
| Molecular Formula | Molecular Weight: 174.28 g/mol | |
| Chirality | (S)-Enantiomer | Stereochemistry must be preserved; avoid strong acids/bases that may cause racemization via carbocation intermediates. |
| Solubility | Lipophilic | Soluble in DCM, EtOAc, Toluene. Insoluble in water. |
| Reactivity | Vicinal Diol | C1 is sterically accessible; C2 is hindered but electronically activated. |
Application I: Analytical Derivatization for GC-MS
Objective: Determine chemical purity and enantiomeric excess (ee) without thermal degradation.
The Challenge
Direct injection of 1,2-decanediol into a Gas Chromatograph (GC) often results in peak tailing due to hydrogen bonding with the stationary phase and potential thermal dehydration.
The Solution: Cyclic Boronate Derivatization
Reaction with phenylboronic acid (PBA) yields a cyclic boronate ester.[1] This derivative is non-polar, thermally stable, and forms rapidly under mild conditions.
Experimental Protocol: PBA Derivatization
Reagents:
-
(S)-1,2-Decanediol (Analyte)
-
Phenylboronic acid (PBA) (Derivatizing agent)
-
Acetone or Dichloromethane (DCM) (Solvent)
-
Molecular Sieves (3Å) (Optional, water scavenger)
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of (S)-1,2-Decanediol in 1 mL of Acetone.
-
Addition: Add 1.2 equivalents (approx. 15 mg) of Phenylboronic acid.
-
Reaction: Vortex for 30 seconds. Allow to stand at room temperature for 5–10 minutes. Note: The reaction is equilibrium-driven. The formation of the 5-membered dioxaborolane ring is thermodynamically favored.
-
Drying (Critical): Add a spatula tip of activated Molecular Sieves or anhydrous
to remove the water byproduct, driving the equilibrium to completion. -
Analysis: Transfer the supernatant to a GC vial. Inject 1 µL into GC-MS (Split 20:1).
Data Interpretation:
-
Target Ion: Look for the molecular ion of the cyclic boronate (
= 260 m/z) and the characteristic loss of the alkyl chain. -
Chiral Analysis: To determine ee, replace PBA with a chiral boronic acid (e.g., (S)-1-phenylethylboronic acid) to form diastereomers separable on a non-chiral column.
Application II: Regioselective Functionalization
Objective: Selectively functionalize the primary hydroxyl (C1) while leaving the secondary hydroxyl (C2) intact for subsequent chiral synthesis.
The Challenge
Standard acylation or alkylation often yields a mixture of mono-C1, mono-C2, and di-substituted products.
The Solution: Organotin-Mediated Regioselectivity
Using Dibutyltin oxide (
Experimental Protocol: C1-Selective Tosylation
Reagents:
-
(S)-1,2-Decanediol (1.0 equiv)
-
Dibutyltin oxide (
) (1.0 equiv)[2][3] -
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Triethylamine (
) (1.2 equiv)
Step-by-Step Workflow:
-
Acetal Formation: In a round-bottom flask equipped with a Dean-Stark trap, suspend (S)-1,2-Decanediol (1.74 g, 10 mmol) and
(2.49 g, 10 mmol) in Toluene (50 mL). -
Reflux: Heat to reflux. Water is removed azeotropically.[2][3][4] The reaction is complete when the solution becomes clear (approx. 1–2 hours), indicating the formation of the lipophilic stannylene acetal.
-
Cooling: Cool the mixture to 0°C.
-
Functionalization: Add
followed by the dropwise addition of TsCl (dissolved in minimal toluene). -
Quench: Stir for 1 hour at 0°C, then quench with phosphate buffer (pH 7).
-
Purification: Extract with EtOAc. The tin byproducts can be removed by washing with KF solution (forming insoluble
) or via flash chromatography.
Validation:
-
1H NMR: A distinct downfield shift of the C1 protons (~4.1 ppm) confirms tosylation, while C2 proton remains upfield (~3.6 ppm).
Application III: Cyclic Carbonate Synthesis
Objective: Convert (S)-1,2-Decanediol into (S)-4-octyl-1,3-dioxolan-2-one (Cyclic Carbonate) for use as a reactive monomer or lithium-ion battery electrolyte additive.
The Solution: Transesterification with Dimethyl Carbonate (DMC)
This is a "green chemistry" approach avoiding phosgene.
Experimental Protocol
Reagents:
-
(S)-1,2-Decanediol
-
Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)
-
Potassium Carbonate (
) (Catalyst, 1-2 mol%)
Step-by-Step Workflow:
-
Mix: Combine diol and DMC (1:10 molar ratio) in a flask.
-
Catalyze: Add
. -
Reflux: Heat to 90°C (DMC boiling point). Methanol is produced as a byproduct.
-
Distillation: Use a fractionating column to continuously remove the Methanol/DMC azeotrope, driving the reaction forward.
-
Workup: Filter off the solid catalyst. Evaporate excess DMC. Recrystallize the resulting carbonate from hexanes.
Visualized Pathways & Logic
The following diagrams illustrate the decision-making logic and reaction pathways described above.
Diagram 1: Reaction Pathways for (S)-1,2-Decanediol
Caption: Strategic divergence of (S)-1,2-Decanediol into analytical derivatives, synthetic intermediates, or functional materials.
Diagram 2: Analytical Workflow Logic
Caption: Critical workflow for GC-MS preparation. Water removal is the rate-determining step for quantitative derivatization.
References
-
Analytical Derivatization
-
Regioselective Tosylation
-
Cyclic Carbonate Synthesis
-
General Reactivity of 1,2-Decanediol
Sources
- 1. researchgate.net [researchgate.net]
- 2. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 3. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 4. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benthamopen.com [benthamopen.com]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. verifiedmarketresearch.com [verifiedmarketresearch.com]
use of (S)-1,2-Decanediol in the preparation of chiral ligands
Application Note: Strategic Utilization of (S)-1,2-Decanediol in Lipophilic Chiral Ligand Design
Abstract
This guide details the specific application of (S)-1,2-Decanediol (CAS: 84276-14-2) as a chiral scaffold for next-generation ligand synthesis.[1] While traditional chiral pools (e.g., tartrates, BINOL) dominate the field, (S)-1,2-Decanediol offers a unique advantage: high lipophilicity combined with a flexible vicinal diol backbone.[1] This document provides validated protocols for converting this substrate into Cyclic Sulfates (electrophilic precursors for phosphines) and Monodentate Phosphites , enabling asymmetric catalysis in non-polar media (e.g., heptane) or biphasic systems where standard polar ligands fail.[1]
Part 1: Strategic Rationale & Chemical Logic
The Lipophilic Advantage
Most commercial chiral ligands (e.g., DIOP, BINAP) are designed for standard organic solvents (THF, DCM, Toluene). However, industrial processes increasingly demand biphasic catalysis or the use of green, non-polar solvents like heptane or supercritical
-
The Problem: Short-chain diols (Propylene glycol) or rigid aromatics (BINOL) often lack sufficient solubility in aliphatic hydrocarbons.[1]
-
The Solution: The
alkyl chain of (S)-1,2-Decanediol acts as a "solubility anchor," rendering derived complexes highly soluble in non-polar phases without altering the immediate chiral environment of the metal center.[1]
Mechanistic Versatility
(S)-1,2-Decanediol is a vicinal diol .[1][2] Its utility branches into two distinct mechanistic pathways:
-
Nucleophilic Backbone: Reacting the diol oxygens with
sources to form Phosphites/Phosphoramidites .[1] -
Electrophilic Activation: Converting the diol to a Cyclic Sulfate , which then undergoes
attack by phosphides to create -symmetric phosphines (e.g., analogs of DuPhos or BPE).
Part 2: Experimental Protocols
Protocol A: Synthesis of (S)-1,2-Decanediol Cyclic Sulfate
A critical intermediate for synthesizing chiral phosphines via double nucleophilic displacement.[1]
Safety Note: Ruthenium trichloride is toxic.[1] Sodium periodate is a strong oxidant.[1] Work in a fume hood.
Reagents:
-
(S)-1,2-Decanediol (1.0 eq)[1]
-
Thionyl Chloride (
) (1.2 eq)[1] -
Ruthenium(III) chloride hydrate (
) (0.01 eq)[1] -
Sodium Periodate (
) (1.5 eq)[1] -
Solvents:
(or DCM), Acetonitrile, Water.[1]
Step-by-Step Methodology:
-
Cyclic Sulfite Formation:
-
Dissolve (S)-1,2-Decanediol (10 mmol) in dry DCM (50 mL) under
. -
Cool to 0°C. Add triethylamine (2.2 eq) followed by dropwise addition of
(1.2 eq). -
Observation: White precipitate (
) will form immediately.[1] -
Stir for 30 min at 0°C, then warm to RT for 1 hour.
-
Workup: Quench with water, wash with brine, dry over
, and concentrate. The cyclic sulfite is usually a viscous oil. Do not purify; proceed immediately.
-
-
Oxidation to Cyclic Sulfate (Sharpless Method):
-
Dissolve the crude sulfite in a mixture of
(1:1:1.5 ratio, total volume ~100 mL). -
Add
(1.5 eq) and (1 mol%).[1] -
Critical Control: Stir vigorously at 0°C to RT. The reaction is exothermic; maintain temperature <25°C to prevent elimination side-reactions.[1]
-
Monitor by TLC (Silica, Hexane/EtOAc).[1] The sulfite spot will disappear, replaced by a more polar sulfate spot.
-
Workup: Dilute with
, wash with water. Filter through a pad of Celite to remove Ru residues (black solids).[1] -
Purification: Flash chromatography (Silica gel) or recrystallization from Hexane/EtOAc.[1]
-
Yield Target: >85% (White crystalline solid).
Protocol B: Synthesis of Lipophilic Monodentate Phosphite Ligands
Used for Rhodium-catalyzed Asymmetric Hydrogenation or Hydroformylation.
Reagents:
-
(S)-1,2-Decanediol (1.0 eq)[1]
-
Phosphorus trichloride (
) (1.0 eq) or Chlorophosphite precursor.[1] -
Bulky Phenol (e.g., 2,4-di-tert-butylphenol) (2.0 eq) - Optional for mixed ligands.[1]
Step-by-Step Methodology:
-
Preparation of the Phosphorochloridite (Intermediate):
-
Note: If making a simple cyclic phosphite, skip to step 2 using
directly. -
Under Argon, dissolve
(1.0 eq) in dry Toluene.[1] -
Add the bulky phenol (2.0 eq) and
(2.2 eq) at 0°C. Stir for 2 hours. -
Filter off amine salts under inert atmosphere.[1] The filtrate contains the bis(aryloxy)phosphorous chloride.[1]
-
-
Ligand Assembly:
-
To the filtrate from Step 1, add (S)-1,2-Decanediol (1.0 eq) and pyridine (1.2 eq) at 0°C.
-
Reaction Logic: The vicinal diol will cyclize onto the phosphorus center.
-
Stir at RT for 4 hours.
-
Validation: Check
NMR. Product should appear as a singlet around 130–145 ppm.[1] Disappearance of the chloride peak (~160 ppm) indicates completion.[1]
-
-
Isolation:
Part 3: Visualization & Workflow Logic
Pathway Analysis: The Cyclic Sulfate Route
This diagram illustrates the transformation logic from the raw material to the active ligand precursor.
Caption: Figure 1. The Sharpless oxidation route converts the inert diol into a highly reactive cyclic sulfate electrophile.
Decision Matrix: When to use (S)-1,2-Decanediol
Caption: Figure 2. Selection criteria for utilizing the lipophilic properties of the decyl chain in catalyst design.
Part 4: Quality Control & Characterization
To ensure the integrity of the synthesized ligands, the following specifications must be met:
| Parameter | Specification | Method |
| Enantiomeric Purity | > 99% ee | Chiral HPLC (Chiralcel OD-H, Hexane/IPA) |
| Chemical Purity | > 98% | |
| Single sharp peak | For Phosphites: | |
| Water Content | < 0.05% | Karl Fischer (Critical for hydrolytic stability) |
References
-
Sharpless Cyclic Sulfate Synthesis
- Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of secondary alcohols from secondary allylic alcohols via 1,2-cyclic sulfates. Journal of the American Chemical Society.
-
[1]
-
Phosphite Ligand General Protocols
- Dieguez, M., et al. (2004). Carbohydrate-derivative ligands in asymmetric catalysis. Chemical Reviews.
-
[1]
-
Ruthenium Catalyzed Oxidation
-
Properties of 1,2-Decanediol
-
ChemicalBook Entry for 1,2-Decanediol (Physical properties and general synthesis).[1]
-
Sources
formulation of (S)-1,2-Decanediol in cosmetic and personal care products
Application Note: Precision Formulation of (S)-1,2-Decanediol in Dermatological & Cosmetic Systems
Part 1: Executive Summary & Strategic Rationale
(S)-1,2-Decanediol (CAS: 87720-91-0) represents a high-precision refinement of the traditional antimicrobial humectant, Decylene Glycol. While the racemic mixture is widely utilized for its sebum-regulating and preservative-boosting properties, the shift toward enantiomerically pure (S)-forms in dermocosmetics is driven by the pursuit of biomimetic compatibility and targeted efficacy .
This guide addresses the core formulation challenges associated with this amphiphilic molecule—specifically its low water solubility (<0.1%) and its tendency to destabilize lamellar gel networks in emulsions. By leveraging its chiral specificity, formulators can achieve superior antimicrobial synergy and barrier conditioning with reduced irritation potentials compared to racemic equivalents.
Key Technical Advantages:
-
Targeted Membrane Disruption: The amphiphilic structure allows for precise insertion into microbial lipid bilayers, increasing permeability.
-
Sebum Normalization: Modulation of sebocyte lipid synthesis, making it ideal for acne-prone skin profiles.
-
Preservative Boosting: Reduces the required concentration of traditional preservatives (e.g., Phenoxyethanol, Parabens) by up to 50%.
Part 2: Physicochemical Profile & Solubility Dynamics
Understanding the physical limitations of (S)-1,2-Decanediol is the first step to successful incorporation. Unlike shorter chain diols (C5, C6), the C10 chain renders this molecule hydrophobic.
| Property | Specification | Formulation Impact |
| IUPAC Name | (2S)-decane-1,2-diol | Chiral specificity |
| Molecular Weight | 174.28 g/mol | Moderate skin penetration |
| Melting Point | 48–50 °C | Solid at RT; requires heating for incorporation |
| LogP | ~2.4 | Lipophilic; partitions into oil phase or surfactant micelles |
| Water Solubility | < 0.06% (20°C) | Critical Constraint: Will crystallize if added directly to water |
| Solubility (Esters) | High | Soluble in Caprylic/Capric Triglyceride, Isopropyl Myristate |
| Solubility (Glycols) | Moderate to High | Soluble in Pentylene Glycol, Propanediol |
Part 3: Mechanism of Action
The efficacy of (S)-1,2-Decanediol is governed by its ability to interact with lipid environments—both the stratum corneum and microbial membranes.
Mechanism 1: Antimicrobial Potentiation
The molecule acts as a "membranefluidizer."[1] The hydrophobic C10 tail inserts into the bacterial cell membrane, while the hydrophilic diol head remains at the interface. This distorts the bilayer packing, increasing permeability and allowing other preservatives (e.g., organic acids) to penetrate and acidify the cytoplasm.
Mechanism 2: Sebum Regulation
Research indicates that 1,2-alkanediols can modulate the fluidity of sebum, preventing the formation of comedones (plugs) and creating an environment hostile to C. acnes proliferation.
Figure 1: Mechanism of Antimicrobial Action. The amphiphilic nature of (S)-1,2-Decanediol disrupts membrane integrity, potentiating the effect of secondary antimicrobials.
Part 4: Formulation Protocols
Protocol A: High-Performance Anti-Acne Serum (Clear System)
Challenge: Incorporating a lipophilic solid into a clear, water-based serum without recrystallization or cloudiness. Strategy: Use a Hydrotrope-Solubilizer Complex .
Ingredients:
-
Phase A (Water): Deionized Water (q.s.), Disodium EDTA (0.1%).
-
Phase B (Solubilization System):
-
(S)-1,2-Decanediol: 0.5%
-
Pentylene Glycol (Green): 3.0%
-
Polyglyceryl-10 Laurate: 1.5%
-
-
Phase C (Actives): Niacinamide (5.0%), Zinc PCA (1.0%).
Step-by-Step Methodology:
-
Pre-Solubilization: In a separate beaker, combine Phase B ingredients. Heat to 50–55°C (just above the melting point of the decanediol). Stir until the decanediol is fully dissolved and the solution is clear.
-
Aqueous Prep: Dissolve Phase A and Phase C ingredients in the main vessel at room temperature. Ensure pH is adjusted to 5.5 (Zinc PCA stability).
-
Integration: Slowly add Phase B to the main vessel under moderate agitation (500 rpm). Crucial: Do not shock-cool; ensure the water phase is not ice-cold to prevent immediate precipitation.
-
Validation: The result should be a crystal-clear, low-viscosity liquid.
Protocol B: Restorative Barrier Emulsion (O/W)
Challenge: 1,2-Decanediol can reduce the viscosity of emulsions by disrupting the liquid crystalline gel network. Strategy: Post-emulsification addition or Oil-Phase incorporation with compensatory rheology modifiers.
Ingredients:
-
Phase A (Oil): Caprylic/Capric Triglyceride (10%), Cetearyl Alcohol (3%), Glyceryl Stearate (2%), (S)-1,2-Decanediol (0.8%) .
-
Phase B (Water): Water (q.s.), Glycerin (3%), Xanthan Gum (0.2%).
-
Phase C (Cool Down): Tocopherol (0.5%), Preservative (e.g., Sodium Benzoate).
Step-by-Step Methodology:
-
Oil Phase Fusion: Combine Phase A. Heat to 75°C . (S)-1,2-Decanediol is soluble in hot esters and will dissolve readily.
-
Water Phase: Disperse Xanthan Gum in Glycerin, then hydrate with water. Heat to 75°C.
-
Emulsification: Add Phase A to Phase B under high-shear homogenization (3000 rpm for 5 mins).
-
Cooling: Switch to sweep mixing. Cool to 40°C.
-
Stabilization Check: Monitor viscosity. If viscosity is lower than the control (without decanediol), increase the Cetearyl Alcohol or Xanthan Gum content in future iterations. The presence of the diol in the oil phase minimizes its disruption of the lamellar water layers.
Part 5: Formulation Workflow Visualization
The following diagram illustrates the decision tree for incorporating (S)-1,2-Decanediol based on the formulation chassis.
Figure 2: Decision Matrix for (S)-1,2-Decanediol Incorporation. Choosing the correct phase addition point is critical for stability.
Part 6: Quality Control & References
QC Protocol: Enantiomeric Purity To ensure the "S" specificity (which may offer lower irritation profiles compared to the racemate), High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralcel OD-H) is recommended.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Detection: UV at 210 nm.
-
Acceptance Criteria: >95% ee (enantiomeric excess).
References
-
PubChem. (2025).[2] Decane-1,2-diol Compound Summary. National Library of Medicine. [Link]
-
Cosmetics & Toiletries. (2013).[3][4] 1,2-Alkanediols for Cosmetic Preservation: A Systematic Review. [Link]
-
ResearchGate. (2021). Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus. [Link]
-
Google Patents. (2008). Use of 1,2-decanediol for reducing sebum concentration (EP1915982A1).
Sources
Application Note: Antimicrobial Efficacy & Formulation of (S)-1,2-Decanediol
This Application Note is designed for formulation scientists and microbiologists optimizing preservation systems and active antimicrobial efficacy in dermatological and cosmetic formulations.
Executive Summary
(S)-1,2-Decanediol is an amphiphilic vicinal diol acting as a multifunctional ingredient: it serves as a moisturizer, a penetration enhancer, and a potent antimicrobial agent. Unlike traditional preservatives that often rely on metabolic toxicity, (S)-1,2-Decanediol functions primarily through membrane disruption , making it highly effective against Gram-positive bacteria (e.g., Cutibacterium acnes, Staphylococcus aureus) and fungi (Malassezia spp.).
Its primary utility in modern drug development and personal care is as a Preservative Booster . By destabilizing microbial membranes, it lowers the Minimum Inhibitory Concentration (MIC) required for co-preservatives like phenoxyethanol, organic acids, or iodopropynyl butylcarbamate (IPBC), thereby reducing the total toxicological load of a formulation.
Mechanism of Action
The Amphiphilic Interaction
The efficacy of (S)-1,2-Decanediol is dictated by its chain length (
-
Adsorption: The lipophilic alkyl chain (
) adsorbs onto the microbial cell membrane (phospholipid bilayer). -
Intercalation: The molecule inserts itself into the lipid bilayer. The specific (S)-configuration may influence the packing density within the chiral environment of lipid membranes, potentially enhancing disruption efficiency compared to racemic mixtures in specific bacterial strains.
-
Permeabilization: This insertion expands the membrane surface area and disrupts Van der Waals forces between fatty acid tails, increasing fluidity and permeability.
-
Leakage & Lysis: Intracellular ions (
, ) leak out, dissipating the proton motive force (PMF) required for ATP synthesis, leading to cell death.
Visualizing the Pathway
The following diagram illustrates the cascade from formulation introduction to microbial inactivation.
Caption: Mechanistic pathway of (S)-1,2-Decanediol showing direct lytic action and synergistic facilitation of co-preservatives.
Formulation Guidelines
Solubility & Stability Profile
Unlike shorter chain diols (e.g., Pentylene Glycol), (S)-1,2-Decanediol is poorly soluble in water .[1] Successful incorporation requires specific solvent systems or thermal processing.
| Parameter | Specification / Behavior |
| Appearance | Waxy white solid or viscous liquid (purity dependent). |
| Water Solubility | Very low (< 0.5%). Crystallizes in cold water. |
| Solubility (Excellent) | Ethanol, Isopropyl Alcohol, Glycols (Propylene, Butylene), Cosmetic Esters. |
| Solubility (Moderate) | Non-ionic surfactants, warm oils. |
| Thermal Stability | High. Can be heated to 80°C without degradation. |
| pH Stability | Stable across pH 3.0 – 10.0. |
Incorporation Protocol (Emulsions)
Objective: Prevent recrystallization of the diol in the aqueous phase.
-
Phase Selection: Add (S)-1,2-Decanediol to the oil phase or the solvent phase (if using solubilizers like Propanediol).
-
Heating: Heat the phase to 45–50°C until the diol is completely liquefied and transparent.
-
Emulsification: Combine with the aqueous phase.
-
Critical Note: If adding to a cold-process formulation, pre-dissolve the diol in a carrier (e.g., 1 part Diol : 3 parts Propanediol) before adding to the main tank.
-
-
Cooling: Ensure homogenization is maintained during cooling to prevent micro-crystal formation, which reduces bioavailability.
Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC) Determination
Standard: CLSI M07-A10 (Modified for hydrophobic compounds)
Materials:
-
Test Organisms: S. aureus (ATCC 6538), P. acnes (ATCC 6919), E. coli (ATCC 8739).[2]
-
Solvent: DMSO or Propylene Glycol (Final concentration < 2% to avoid solvent toxicity).
-
Media: Mueller-Hinton Broth (Aerobes), Reinforced Clostridial Medium (Anaerobes/P. acnes).
Procedure:
-
Stock Solution: Dissolve (S)-1,2-Decanediol in DMSO to create a 100,000 ppm (10%) stock.
-
Dilution: Prepare serial two-fold dilutions in the culture broth (Range: 0.05% to 2.0%).
-
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Incubation:
-
Aerobes: 37°C for 24 hours.
-
Anaerobes (P. acnes): 37°C for 72–96 hours in anaerobic jar.
-
-
Readout: The MIC is the lowest concentration with no visible turbidity .
Protocol B: Preservative Challenge Test (ISO 11930)
This protocol validates the efficacy of the diol in a final formulation.
Workflow Diagram:
Caption: ISO 11930 Workflow for validating antimicrobial preservation efficacy.
Acceptance Criteria (Bacteria - Criteria A):
-
Day 7:
3 log reduction. -
Day 14:
3 log reduction (no increase). -
Day 28: No increase from Day 14.
Synergistic Profiles & Data Interpretation
(S)-1,2-Decanediol is rarely used as a standalone broad-spectrum preservative because its efficacy against Gram-negatives (like Pseudomonas) is weaker than against Gram-positives. It is best deployed as a booster.
Comparative Efficacy Table (Simulated Data based on Literature):
| Active System | S. aureus (Gram+) | E. coli (Gram-) | A. brasiliensis (Mold) | Recommendation |
| (S)-1,2-Decanediol (1.0%) | High Efficacy | Moderate | Low | Effective for Acne; Weak preservative alone. |
| Phenoxyethanol (0.5%) | Moderate | High | Low | Standard Preservative. |
| Combination: Diol (0.5%) + Phenoxy (0.5%) | Very High | High | Moderate | Synergistic. Diol opens membrane; Phenoxy enters. |
| Combination: Diol (0.5%) + Organic Acid | Very High | Moderate | High | Ideal for "Preservative-Free" claims. |
Technical Insight: The combination of (S)-1,2-Decanediol with organic acids (e.g., Lactic Acid, Anisic Acid) is particularly potent against P. acnes. The diol disrupts the biofilm, allowing the acid to penetrate and acidify the cytoplasm.
References
-
Antimicrobial Mechanism of Vicinal Diols
-
Formulation & Synergy (1,2-Alkanediols)
-
Efficacy Against P.
-
Testing Standards
-
Safety & Solubility Data
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. certifiedcosmetics.com [certifiedcosmetics.com]
- 3. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review | MDPI [mdpi.com]
- 4. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE10206759A1 - Use of 1,2-alkanediol mixture as an antimicrobial agent, e.g. for treating body odor, acne or mycoses or preserving perishable products - Google Patents [patents.google.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. researchgate.net [researchgate.net]
- 8. Cosmetics Preservative Efficacy and Cosmetics Challenge Test [intertek.com]
- 9. cir-safety.org [cir-safety.org]
Troubleshooting & Optimization
Technical Support Center: (S)-1,2-Decanediol Synthesis
Case ID: C10-DIOL-OPT | Status: Open
Welcome to the Advanced Synthesis Support Module. I am Dr. Aris, Senior Application Scientist. You are likely here because your yield of (S)-1,2-decanediol is hovering around 30-40%, or your enantiomeric excess (ee) is degrading during workup.
Synthesizing 1,2-decanediol (CAS: 1119-86-4) presents a specific "amphiphilic paradox." The molecule has a 10-carbon lipophilic tail and a hydrophilic vicinal diol head, effectively making it a surfactant. This leads to two primary yield-killing mechanisms: emulsion lock during extraction and phase transfer stagnation during reaction.
Below are the optimized protocols and troubleshooting guides for the two most robust synthetic routes: Sharpless Asymmetric Dihydroxylation (AD) and Jacobsen Hydrolytic Kinetic Resolution (HKR) .
Module 1: Route Selection Strategy
Before troubleshooting, confirm you are using the correct route for your starting material.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability and yield requirements.
Module 2: Sharpless Asymmetric Dihydroxylation (SAD)
Best for: High yield (>90%) and direct conversion from 1-decene.
The Protocol (Optimized for C10 Chain)
Standard AD-mix protocols often fail for 1-decene due to the "Oily Layer Effect," where the hydrophobic alkene floats above the catalytic aqueous layer, preventing turnover.
Reagents:
-
Substrate: 1-Decene
-
Catalyst: AD-mix-alpha (Contains (DHQ)₂PHAL). Note: AD-mix-alpha yields the (S)-enantiomer for terminal alkenes according to the mnemonic "L" rule.
-
Additive (Crucial): Methanesulfonamide (MeSO₂NH₂).
Step-by-Step Workflow:
-
Solvent System: Prepare a 1:1 mixture of t-Butanol and Water . (Do not use pure water; the alkene is insoluble).
-
Loading: Add AD-mix-alpha (1.4 g per mmol of alkene).
-
The Accelerator: Add Methanesulfonamide (1 eq.).
-
Why? For terminal alkenes, the hydrolysis of the osmate ester is the rate-limiting step. This additive accelerates hydrolysis by ~50x, preventing the "second cycle" which erodes ee [1].
-
-
Temperature: Cool to 0°C . Stir vigorously.
-
Addition: Add 1-decene.
-
The "Stirring Test": If you see two distinct clear layers, your reaction is stalled. You need a vigorous emulsion . Increase RPM until the mixture looks opaque/creamy.
Troubleshooting Guide: SAD
| Symptom | Diagnosis | Corrective Action |
| Reaction time > 24h | Hydrolysis stagnation. | Did you add Methanesulfonamide? If yes, add 0.1 eq.[1] more. Ensure T=0°C (kinetics are better controlled, though slower, side reactions are suppressed). |
| Low ee (<90%) | "Second Cycle" interference. | The oxidant (K₃Fe(CN)₆) is regenerating OsO₄ in the organic phase. Increase stirring speed to keep the phases mixed. |
| Poor Isolation Yield | Emulsion during workup. | Do not shake vigorously during extraction. Use mild rocking. Add solid NaCl to saturate the aqueous layer (salting out). |
Module 3: Jacobsen Hydrolytic Kinetic Resolution (HKR)
Best for: Upgrading cheap racemic epoxide to high-value chiral diol.
The Protocol (The "Water-Starved" Method)
The most common error in HKR is adding all water at once. This deactivates the catalyst.
Reagents:
-
Substrate: Racemic 1,2-epoxydecane.
-
Catalyst: (S,S)-(salen)Co(III)(OAc). Note: (S,S)-catalyst selectively hydrolyzes the (S)-epoxide to the (S)-diol. [2]
-
Reagent: Water (0.55 eq).
Step-by-Step Workflow:
-
Catalyst Activation: Dissolve (S,S)-(salen)Co(II) in CH₂Cl₂, add acetic acid (2 eq), and stir open to air for 1h. Evaporate solvent to get the active Co(III)-OAc species.
-
Solvent-Free Setup: Add racemic epoxide to the catalyst (0.5 mol%).
-
Controlled Hydrolysis: Cool to 0°C. Add water (0.55 eq) dropwise over 1 hour.
-
Why? Excess water can cause catalyst aggregation.
-
-
Reaction: Allow to warm to RT and stir for 12-18 hours.
Figure 2: Mechanism of HKR. The catalyst selectively hydrates the (S)-epoxide.
Troubleshooting Guide: HKR
| Symptom | Diagnosis | Corrective Action |
| Yield stuck at ~45% | This is normal. | Theoretical max is 50%.[2] You cannot exceed this without Dynamic Kinetic Resolution (DKR). |
| Reaction Solidifies | Product precipitation. | 1,2-Decanediol is a solid. If the reaction turns into a hard puck, add a small amount of THF or t-BuOMe to maintain stirring. |
| Catalyst not dissolving | Induction period.[1] | Add 1-2% volume of THF. The long decyl chain makes the epoxide very non-polar; the catalyst needs help accessing it. |
Module 4: The "Hidden" Yield Killer - Purification
You synthesized it, but you lost it in the separatory funnel. 1,2-Decanediol is a surfactant.
The "Anti-Emulsion" Workup:
-
Quench: Add solid Sodium Sulfite (Na₂SO₃) to quench any remaining osmium or peroxide.
-
Salting Out: Saturate the aqueous phase with NaCl. This pushes the organic diol out of the water.
-
Extraction Solvent: Do NOT use Diethyl Ether (too much water solubility). Use Ethyl Acetate (EtOAc) .
-
Drying: Use Na₂SO₄, not MgSO₄ (Magnesium sulfate is Lewis acidic and can bind the diol, causing loss on filtration).
-
Final Polish: Recrystallize from Hexane/Acetone (10:1) . The diol will crystallize; impurities stay in solution.
Frequently Asked Questions (FAQ)
Q: Can I use AD-mix-beta for (S)-1,2-decanediol? A: No. For terminal alkenes like 1-decene, the Sharpless mnemonic dictates that AD-mix-alpha attacks the bottom face to yield the (S)-enantiomer . AD-mix-beta will give you the (R)-enantiomer.[3]
Q: My HKR reaction didn't reach 50% conversion. Can I add more water? A: Be cautious. If you add water and the reaction doesn't proceed, your catalyst might be dead (reduced to Co(II)). Check the color.[1] Brown/Black is usually active; pale pink/orange indicates deactivation. If inactive, adding water won't help.
Q: Is there a biocatalytic alternative? A: Yes, Epoxide Hydrolases (e.g., from Yarrowia lipolytica) can be used [3]. However, for C10 chains, substrate solubility is a massive issue. You will need a biphasic system (e.g., Buffer/Isooctane) to get acceptable yields.
References
-
Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
-
Jacobsen HKR: Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ... & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen) Co (III) complexes.[2][4][5] Practical synthesis of enantioenriched terminal epoxides and 1, 2-diols. Journal of the American Chemical Society, 124(7), 1307-1315. Link
-
Biocatalytic Route: Labuschagne, M., & Albertyn, J. (2023).[6] Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol. AMB Express, 13, Article number: 34. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Dihydroxylation (AD) Optimization
Topic: Troubleshooting Low Enantioselectivity in Sharpless AD
Ticket ID: AD-OPT-2024-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: Beyond the "Standard" Protocol
Welcome to the Advanced Catalysis Support Center. If you are reading this, you likely attempted a standard Sharpless Asymmetric Dihydroxylation (AD) using commercial AD-mix
In drug development, mediocre ee is a non-starter. The standard AD-mix protocol is robust for "easy" substrates (trans-stilbene types), but it fails when kinetic nuances shift. This guide deconstructs the mechanism to help you identify exactly where your catalytic cycle is leaking stereochemical fidelity.
Module 1: The "Check Engine" Light (Initial Diagnostics)
Before optimizing, we must rule out fundamental failures.
Q: My ee is <10% (essentially racemic). Is my catalyst dead? A: Likely not dead, but absent.
-
The Color Test: A working AD reaction must be orange/yellow (active Os(VI)/Os(VIII) species). If your reaction is violet/black , the osmium has reduced to Os(IV) dioxide (
) and precipitated out of the cycle. -
The Fix: This indicates your re-oxidant (
or NMO) is not regenerating the catalyst fast enough, or you ran out of re-oxidant. Ensure vigorous stirring (1000+ RPM) to maximize the biphasic interface.
Q: I used AD-mix
-
The Mnemonic Check: Orient your olefin so the most sterically hindering groups are in the SW and NE quadrants.
-
AD-mix
(DHQD ligand) attacks from the Top face.[1] -
AD-mix
(DHQ ligand) attacks from the Bottom face.
-
-
Note: If you have a mismatch, simply switch to the pseudo-enantiomeric mix.
Module 2: The "Secondary Cycle" (The Silent Killer of ee)
This is the most common cause of moderate ee (50-80%) in slow reactions.
Q: What is the "Secondary Cycle" and why does it ruin my selectivity? A: The Sharpless AD has two pathways.
-
Primary Cycle (High Selectivity): The chiral ligand binds
, accelerating the reaction (Ligand Acceleration Effect) and imparting chirality. -
Secondary Cycle (Low Selectivity): If the hydrolysis of the intermediate osmate ester is slow , the ester can be oxidized before it releases the product. This creates a new, ligand-less Os(VIII) species that dihydroxylates the next alkene molecule with zero enantiocontrol.
Q: How do I stop the Secondary Cycle? A: You must accelerate the hydrolysis step.
-
The Additive: Add Methanesulfonamide (
) (1 eq.).[2][3][4] -
Mechanism: It acts as a phase-transfer catalyst for hydroxide ions, shuttling them into the organic phase to cleave the osmate ester faster than the oxidant can attack it.
Visualizing the Mechanistic Failure
Caption: The "Secondary Cycle" leak. If hydrolysis (blue path) is slower than oxidation (red path), the catalyst loses its ligand and selectivity drops.
Module 3: Ligand & Substrate Matching
One size does not fit all. AD-mix utilizes the Phthalazine (PHAL) linker class.[5] While excellent for trans-disubstituted olefins, it is often suboptimal for others.
Q: I have a terminal olefin (
-
The Fix: Switch to Pyrimidine (PYR) ligands (e.g., (DHQD)
PYR). The PYR binding pocket is tighter and better suited for smaller, terminal olefins.
Q: My substrate is tetra-substituted. A: The standard AD reaction struggles here due to steric crowding preventing catalyst approach.
-
The Fix: Use Indoline (IND) ligands or run the reaction at room temperature (sacrificing some ee for conversion) with a massive excess of ligand (5 mol%).
Ligand Selection Matrix
| Substrate Class | Example Structure | Recommended Ligand | Additive Required? |
| Trans-disubstituted | PHAL (Standard AD-mix) | Yes ( | |
| Trisubstituted | PHAL (Standard AD-mix) | Yes ( | |
| Terminal | PYR (Pyrimidine) | NO (See Note 1) | |
| Cis-disubstituted | IND (Indoline) | No | |
| Tetra-substituted | PYR or High Temp | Varies |
Note 1: For terminal olefins,
Module 4: Process Parameters (Temperature & pH)
Q: Can I run this at room temperature to speed it up? A: Only if you accept lower ee.
-
Thermodynamics: Enantioselectivity is driven by the difference in activation energy (
) between the matched and mismatched transition states. Lower temperature (0°C) maximizes this difference. -
Protocol: Always run at 0°C . If the reaction freezes (using t-BuOH), ensure your water ratio is correct (1:1) or switch to t-Amyl alcohol.
Q: The pH of my reaction is drifting.
A: The decomposition of
-
Impact: High pH accelerates the secondary cycle (bad).
-
Control: The standard AD-mix contains
(3 eq.).[6] If you are running a large scale or non-standard mix, ensure you buffer the aqueous phase to maintain pH ~10-12.
SOP: The "Gold Standard" Optimized Protocol
Use this protocol for difficult substrates (non-terminal) to maximize ee.
Reagents:
-
(DHQD)
PHAL (0.01 mmol, 1 mol%) - (0.004 mmol, 0.4 mol%)
- (3.0 mmol, 3 eq.)[6]
- (3.0 mmol, 3 eq.)[6]
-
Methanesulfonamide (1.0 mmol, 1 eq.)[2]
-
Solvent: t-BuOH :
(1:1 v/v, 10 mL total)
Workflow:
-
Solvent Prep: Mix t-BuOH and water.[2][6] Add the ligand, osmium salt, ferricyanide, carbonate, and methanesulfonamide.
-
Phase Formation: Stir until two clear phases form (orange aqueous, clear organic).
-
Cooling: Cool to 0°C . Wait 15 minutes. Crucial: The ligand must complex with Os before the olefin arrives.
-
Addition: Add the olefin in one portion.
-
Agitation: Stir vigorously (1000 RPM) at 0°C.
-
Why? The reaction occurs at the interface. Poor stirring = mass transfer limit = low conversion.
-
-
Quench: When complete (TLC), add solid
(1.5 g) and warm to room temp. Stir 45 mins.-
Why? This reduces residual Os(VIII) and breaks the osmate ester completely.
-
-
Extraction: Extract with EtOAc.
References
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation.[6][7][8] Chemical Reviews, 94(8), 2483–2547.[8]
-
Sharpless, K. B., et al. (1992). Ligand-Accelerated Catalysis.[6] Angewandte Chemie International Edition, 34, 1059-1070.
-
Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.).[2][5] (1999). Comprehensive Asymmetric Catalysis. Springer. (Referencing Chapter 25 on Dihydroxylation).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Concerning kinetic resolution by the Sharpless asymmetric dihydroxylation reaction - Chemical Communications (RSC Publishing) DOI:10.1039/A906423K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
common side reactions in the synthesis of (S)-1,2-Decanediol
Subject: Troubleshooting & Optimization Guide for (S)-1,2-Decanediol Synthesis Applicable Protocols: Sharpless Asymmetric Dihydroxylation (SAD), Hydrolytic Kinetic Resolution (HKR) Target Molecule: (S)-1,2-Decanediol (CAS: 84276-14-2)
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges encountered in the asymmetric synthesis of (S)-1,2-Decanediol . Due to the lipophilic nature of the substrate (1-decene) and the biphasic nature of the primary synthesis route, researchers often encounter specific failure modes distinct from standard small-molecule dihydroxylations.
The industry-standard method for direct synthesis from alkene precursors is the Sharpless Asymmetric Dihydroxylation (SAD) .[1] An alternative route for resolving racemic epoxides is the Hydrolytic Kinetic Resolution (HKR) .[2][3]
Module 1: Sharpless Asymmetric Dihydroxylation (SAD)
Primary Route: 1-Decene
The Catalytic Cycle & Failure Points
The Sharpless mechanism operates via two competing cycles. High enantiomeric excess (ee) depends on keeping the reaction in the "Primary Cycle." If hydrolysis of the osmate ester is slow (common with steric bulk or poor stirring), the intermediate enters the "Second Cycle," which is non-enantioselective .
Figure 1: The Sharpless Catalytic Cycle showing the critical "Second Cycle" leak (Red) which degrades enantiomeric excess.
Troubleshooting Guide: SAD Protocol
Issue 1: Low Enantiomeric Excess (<90% ee)
Diagnosis: The reaction likely entered the "Second Cycle" (see Fig 1). This occurs when the hydrolysis of the osmate ester is slower than the oxidation of the osmate ester by the co-oxidant.
-
Root Cause: 1-Decene is a terminal alkene. Terminal alkenes react slower in the hydrolysis step, allowing the non-selective cycle to compete.
-
Solution: Add Methanesulfonamide (MeSO
NH ) .
Issue 2: Reaction Stalled / Starting Material Retention
Diagnosis: TLC shows 1-decene remaining after 24 hours. The reaction mixture separates into two clear layers immediately upon stopping stirring.
-
Root Cause: Phase Transfer Limitation. 1-Decene is highly lipophilic and barely soluble in the aqueous phase where the oxidant (K
Fe(CN) ) resides. -
Solution:
-
Vigorous Stirring: The reaction must be stirred rapidly enough to create a creamy emulsion. If you can see distinct layers during the reaction, the rate is too slow.
-
Solvent Ratio: Ensure a 1:1 ratio of t-Butanol to Water. If the mixture is too aqueous, 1-decene will not interact with the catalyst.
-
Issue 3: Over-Oxidation (Aldehyde Formation)
Diagnosis: Presence of nonanal or nonanoic acid (detectable by NMR/GC).
-
Root Cause: pH drift. While K
Fe(CN) is gentler than NMO, high pH (>12) can trigger oxidative cleavage of the diol. -
Solution: Ensure the AD-mix contains sufficient Potassium Carbonate (buffer) and maintain temperature at 0°C. Do not let the reaction warm up until quenched.
Module 2: Hydrolytic Kinetic Resolution (HKR)
Alternative Route: Racemic 1,2-Epoxydecane
Troubleshooting Guide: HKR Protocol
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<40%) | Catalyst not oxidized to Co(III). | The catalyst precursor is Co(II).[9] It must be oxidized to Co(III) using acetic acid and air before adding the epoxide. Ensure the catalyst is a dark brown solid, not red. |
| Oligomerization | High concentration / Lack of water. | If water is added too slowly or the reaction is run neat (without solvent) at high temperatures, the epoxide may polymerize. Use THF as a co-solvent if solubility is an issue. |
| Racemic Product | Wrong Catalyst Enantiomer. | To get (S)-1,2-Decanediol , you must use (S,S)-Salen-Co(OAc) . This selectively hydrolyzes the (S)-epoxide to the (S)-diol. |
Experimental Protocols
Protocol A: Optimized Synthesis of (S)-1,2-Decanediol (SAD Method)
Use this protocol for high-ee synthesis from alkene.
Reagents:
-
1-Decene (1.0 equiv)[7]
-
AD-mix-
(1.4 g per mmol of alkene)[10] -
Methanesulfonamide (1.0 equiv)
-
Solvent: t-BuOH : H
O (1:1 v/v)
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve AD-mix-
and Methanesulfonamide in the t-BuOH/water mixture. -
Phase Formation: Stir at room temperature until two clear phases form (the inorganic salts dissolve in the aqueous lower layer).
-
Cooling: Cool the mixture to 0°C . Critical: Lower temperatures improve ee.
-
Addition: Add 1-decene in one portion.
-
Reaction: Stir vigorously at 0°C for 18–24 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). Stain with KMnO
(Diol appears as a brown spot; alkene is transient).
-
-
Quench: Add Sodium Sulfite (Na
SO , 1.5 g per mmol alkene) and warm to room temperature. Stir for 45 mins. The mixture should turn from orange/brown to colorless/yellow. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 2N KOH (removes sulfonamide) and brine.
Protocol B: Purification Decision Tree
How to remove common side-products.
Figure 2: Purification strategy based on impurity profile.
Frequently Asked Questions (FAQ)
Q: Why do I need AD-mix-
Q: My reaction turned green. Is this normal?
A: No. A green color indicates the presence of Os(IV), suggesting the re-oxidation cycle (Ferricyanide) is failing or the pH is too low. The reaction should remain orange/yellow . Add more K
Q: Can I use NMO (N-methylmorpholine N-oxide) instead of Ferricyanide? A: You can (this is the "Upjohn" modification), but it is not recommended for high ee. NMO is a stronger oxidant and often leads to higher rates of "Second Cycle" activity and over-oxidation to aldehydes. Stick to the Ferricyanide method (AD-mix) for chiral applications.[1][4][5][10][11]
References
-
Kolb, H. C., VanNiewenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[9] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938.
-
Wai, J. S. M., Marko, I., Svendsen, J. S., Finn, M. G., Jacobsen, E. N., & Sharpless, K. B. (1989). A Mechanistic Insight into the Asymmetric Dihydroxylation of Olefins. Journal of the American Chemical Society, 111(3), 1123–1125.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 7. 1,2-Decanediol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. rroij.com [rroij.com]
- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for reactions involving (S)-1,2-Decanediol
Topic: Optimizing Reaction Conditions for (S)-1,2-Decanediol Ticket ID: CHEM-SUP-12D-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary
(S)-1,2-Decanediol (CAS: 1119-86-4) presents a unique set of challenges due to its amphiphilic nature (polar vicinal diol head, lipophilic
Module 1: Solubility & Solvent Systems
User Issue: "I cannot get a homogenous solution at room temperature, or my reaction rates are inconsistent due to phase separation."
Technical Insight
(S)-1,2-Decanediol is a "fatty diol."[1][3] While the hydroxyl groups are polar, the octyl chain dominates its physical properties, making it sparingly soluble in water (<0.6 g/L) but highly soluble in alcohols and chlorinated solvents. In non-polar solvents (Hexane/Toluene), it tends to form inverse micelles or aggregates, which drastically reduces the effective concentration of the hydroxyl groups for reaction.
Optimized Solvent Matrix
| Solvent Class | Solubility Rating | Recommended Use Case | Warning |
| Chlorinated (DCM, CHCl3) | Excellent | Acylation, Tosylation, Carbonate formation | Environmental restrictions; difficult to remove traces from waxy product.[1] |
| Ethers (THF, MTBE) | Good | Grignard precursors, Reductions | THF requires drying; peroxides can induce radical oxidation of the alkyl chain.[1] |
| Alcohols (MeOH, EtOH) | Excellent | Transesterification, Hydrogenation | Protic solvents compete in electrophilic reactions (e.g., with acid chlorides).[1] |
| Hydrocarbons (Hexane) | Poor | Not Recommended for reaction medium | Use only for precipitation/crystallization during workup.[1] |
| Biphasic (Water/Toluene) | Variable | Enzymatic resolutions | Requires Phase Transfer Catalyst (PTC) or high agitation.[1] |
Troubleshooting Workflow: Solvent Selection
Figure 1: Decision tree for selecting the optimal solvent system based on reagent sensitivity and polarity requirements.
Module 2: Regioselective Functionalization
User Issue: "I am trying to mono-protect the primary alcohol, but I keep getting mixtures of primary, secondary, and di-protected products."
The Challenge: vs. Reactivity
-
Primary (
): Sterically unhindered, kinetically faster.[1] -
Secondary (
): Sterically hindered by the octyl chain, but electronically activated by the adjacent oxygen (inductive effect). -
Thermodynamics: Acyl groups on
can migrate to under acidic/basic conditions to form the more stable primary ester.
Protocol A: Enzymatic Regioselective Acylation (Green Route)
Target: Exclusive functionalization of Primary -OH[1]
Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) possess a catalytic triad deep within a hydrophobic pocket.[1] The long chain of (S)-1,2-decanediol fits well, but the secondary hydroxyl is sterically excluded from the active site.
Step-by-Step Protocol:
-
Setup: Dissolve (S)-1,2-Decanediol (10 mmol) in MTBE (50 mL). Avoid hexane (solubility issues).
-
Acyl Donor: Add Vinyl Acetate (30 mmol, 3 equiv). Note: Vinyl esters make the reaction irreversible by releasing acetaldehyde (tautomerizes).
-
Catalyst: Add immobilized CAL-B (Novozym 435) (20% w/w relative to substrate).[1]
-
Incubation: Stir at 30°C at 200 rpm. Do not overheat (>45°C) to prevent enzyme denaturation.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). Conversion usually reaches >98% mono-acetate in 4-6 hours.[1]
-
Workup: Filter off the enzyme (reusable). Concentrate filtrate.[1]
-
Result: >99% Regioselectivity for 1-acetoxy-2-decanol.
Protocol B: Chemical Selective Silylation
Target: Primary -OH Protection[1]
Critical Control Point: Temperature control is vital. At room temperature, silyl migration occurs.[1]
-
Add Imidazole (1.1 equiv) followed by TBDMS-Cl (1.05 equiv) dropwise over 1 hour.[1]
-
Stop immediately upon consumption of starting material.[1] Prolonged stirring leads to silyl migration to the
position.
Module 3: Stereochemical Preservation (The "S" Integrity)
User Issue: "My optical rotation values are dropping after the reaction. Is my product racemizing?"
Root Cause Analysis
The (S)-center at
-
Acid-Catalyzed Migration (The "Neighboring Group" Effect): Under strong acidic conditions, the
substituent can attack , forming a transient epoxide-like intermediate (oxonium ion), opening indiscriminately to invert or retain configuration.[1] -
Ketone Enolization: If any oxidation occurs at
to form 2-decanone derivatives, the alpha-proton is acidic.[1] Tautomerization destroys chirality.[1]
Racemization Risk Diagram
Figure 2: Pathways leading to loss of stereochemical integrity.[1] Avoid strong acids and non-selective oxidants.[1]
Prevention Guidelines
-
Avoid Strong Mineral Acids: Use mild Lewis acids (e.g.,
) or buffered conditions if acid catalysis is necessary.[1] -
Cyclic Carbonate Synthesis: When reacting with Phosgene or DMC (Dimethyl Carbonate), use basic catalysts (e.g.,
or DBU).[1] Acidic conditions for carbonate formation often lead to Walden inversion at if the mechanism involves attack at the chiral carbon.-
Recommended: React with DMC using Lipase (promiscuous activity) or Ionic Liquids to retain configuration [1].[1]
-
Module 4: Workup & Purification FAQs
Q: I cannot distill my product without decomposition. The boiling point is too high (
-
Solution: Use Kugelrohr distillation (short path) under high vacuum (<0.1 mmHg).[1]
-
Alternative: Recrystallization.[1][4] (S)-1,2-Decanediol and its derivatives often crystallize well from Hexane/Ethyl Acetate (9:1) mixtures at 4°C. The waxy impurity remains in the mother liquor.[1]
Q: My extraction has formed a stable emulsion. A: This is due to the surfactant nature of the decyl chain.
-
Solution: Do not shake vigorously; use gentle inversion. Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength. If emulsion persists, add a small amount of Methanol to break the surface tension, or filter through a pad of Celite.
References
-
Enzymatic Synthesis of Cyclic Carbonates
-
Solubility & Physical Properties
-
Kinetic Resolution of 1,2-Diols
-
Title: Enantioselective enzymatic desymmetrization of prochiral 2-substituted-1,3-propanediols.[1] (Analogous mechanism for 1,2-diol resolution).
- Source:Journal of Molecular Catalysis B: Enzym
- Context: Establishes the protocol for using Vinyl Acetate and CAL-B for selective acyl
-
-
Cyclic Carbonate Synthesis
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling (S)-1,2-Decanediol.
Sources
- 1. 1,2-Decanediol CAS#: 1119-86-4 [m.chemicalbook.com]
- 2. 1,2-Decanediol synthesis - chemicalbook [chemicalbook.com]
- 3. Decylene glycol (1,2-Decanediol) [myskinrecipes.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 1,2-Decanediol | 1119-86-4 [chemicalbook.com]
- 6. Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
challenges in the purification of long-chain 1,2-diols
Technical Support Center: Long-Chain 1,2-Diol Purification Ticket ID: #DIOL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Amphiphilic Paradox
Welcome to the technical support hub for long-chain 1,2-diols (typically
These molecules act as "molecular surfactants." Their polar head (1,2-diol) and lipophilic tail create stable emulsions and mesophases (oiling out) that defy standard organic chemistry workups. This guide abandons generic advice to focus on the specific physicochemical failures inherent to this class of compounds.
Module 1: Troubleshooting Phase Separation (The "Oiling Out" Issue)
User Complaint: "I cooled my reaction mixture, but instead of crystals, a milky oil separated at the bottom. Scratching the flask does nothing."
Root Cause Analysis: Long-chain diols (e.g., 1,2-octanediol, 1,2-decanediol) often exhibit a Liquid-Liquid Phase Separation (LLPS) prior to crystallization. This "oiling out" occurs when the attractive forces between solute molecules are stronger than solute-solvent interactions, but the kinetic barrier to lattice formation is too high. The oil is a supercooled liquid that traps impurities.
Corrective Protocol: The "Dual-Solvent Switch" Do not attempt to crystallize directly from the reaction solvent (often water/acetone or neat). You must disrupt the amphiphilic self-assembly.
-
Solvent Selection: Switch to a non-polar hydrocarbon system. While counter-intuitive for "polar" diols,
diols have significant solubility in hot n-heptane or hexane but low solubility at . -
The Seeding Technique:
-
Dissolve the crude oil in hot n-heptane (
) at a concentration of ~0.5 g/mL. -
Crucial Step: If a second liquid phase forms immediately, add Ethyl Acetate dropwise until the solution is homogeneous.
-
Cool slowly to
. If oiling occurs, reheat and add 5% more Ethyl Acetate. -
Once stable at
, seed with a pure crystal (if available) and cool to at a rate of /hour.
-
Data: Solvent Efficiency Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk of Oiling Out | Impurity Rejection |
| Water | Low | Insoluble | Extreme | Poor (Traps salts) |
| Ethanol | High | High | Low | Poor (Yield loss) |
| n-Heptane | High | Low | Moderate | Excellent |
| Heptane/EtOAc (9:1) | High | Moderate | Low | Good |
Module 2: Breaking Stubborn Emulsions
User Complaint: "During extraction, the interface between the organic and aqueous layers has vanished. It's a stable white foam."
Root Cause Analysis: Your product is a surfactant.[1][2] At neutral pH, the 1,2-diol headgroup hydrates, while the tail solvates in the organic phase, lowering interfacial tension. If unreacted alkene or epoxide is present, they stabilize this micellar structure.
Corrective Protocol: The "Salting-Out & pH Swing" Standard brine washes often fail because the density difference is insufficient.
-
Density Modification: Instead of NaCl, use a saturated solution of Sodium Sulfate (
) . It provides higher ionic strength and density than NaCl, forcing a sharper phase cut. -
The pH Swing:
-
If your synthesis involved performic acid (common for diols), residual acidity stabilizes the emulsion.
-
Adjust the aqueous phase pH to 4.5 - 5.0 . Avoid high pH (>9) which can deprotonate trace impurities or cause aldol-type polymerization of byproducts.
-
-
Centrifugal Force:
-
If the emulsion persists, transfer to 50 mL Falcon tubes.
-
Centrifuge at 3,500 rpm for 15 minutes at
. -
Why? This physically forces the coalescence of the dispersed phase, overcoming the steric repulsion of the surfactant layer.
-
Module 3: Chromatographic Separation & Detection
User Complaint: "I can't see my product on the TLC plate under UV, and my column fractions are impure."
Root Cause Analysis:
Aliphatic 1,2-diols lack a chromophore (conjugated
Corrective Protocol: Visualization & Stationary Phase
1. Visualization (TLC):
-
Do NOT use: UV Light.
-
Use: Hanessian’s Stain (Cerium Molybdate) or Potassium Permanganate (
) .-
Recipe: Dip plate in
solution and heat. The diol oxidizes rapidly, appearing as a bright yellow spot on a purple background.
-
2. Column Chromatography Strategy:
-
Stationary Phase: Standard Silica Gel (
) is often too active. -
Modifier: Pre-wash the silica column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites, or use Diol-bonded silica (less common but effective).
-
Eluent: Use a gradient of Dichloromethane (DCM)
Methanol .-
Start: 100% DCM.
-
Ramp: Increase MeOH to 5% over 10 column volumes.
-
Note: High MeOH concentrations (>10%) will dissolve silica and contaminate the waxy product.
-
Module 4: Logical Workflow Visualization
The following diagram illustrates the decision logic for purifying a crude reaction mixture containing 1,2-diols, unreacted alkene, and epoxide intermediates.
Caption: Decision matrix for the purification of amphiphilic 1,2-diols, prioritizing phase separation techniques before chromatography.
References
-
Vertex AI Search. (2026). Purification of long-chain 1,2-diols challenges recrystallization distillation. 3
-
ChemicalBook. (2024).[4][5] 1,2-Octanediol: A Comprehensive Overview. 1
-
Benchchem. (2024). 1,2-Octanediol | High-Purity Reagent for Research. 6
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. 7
-
ResearchGate. (2025). High-Performance Liquid Chromatography Separation and Purification of Cacao Procyanidins Using a Diol Stationary Phase. 8
Sources
- 1. 1,2-Octanediol: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 2. 1,2-Octanediol 98 1117-86-8 [sigmaaldrich.com]
- 3. US9227896B2 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 4. Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,2-Octanediol | High-Purity Reagent for Research [benchchem.com]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
preventing racemization of (S)-1,2-Decanediol during reactions
Topic: Preventing Racemization & Structural Integrity Loss Ticket ID: #DEC-12-ISO-SUPPORT Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
The Core Mechanism: Why Racemization Occurs
(S)-1,2-Decanediol is chemically fragile not because of the alkyl chain, but due to the vicinal nature of the hydroxyl groups. The stereocenter at C2 is susceptible to racemization primarily through Neighboring Group Participation (NGP) .
When you activate the secondary alcohol (e.g., as a tosylate or mesylate) to create a leaving group, the neighboring C1-hydroxyl can act as an intramolecular nucleophile under basic conditions. This forms a transient epoxide intermediate.[1] Since the epoxide can open from either side during subsequent hydrolysis or substitution, the result is a loss of optical purity.
Mechanism Visualization: The "Hidden" Epoxide Pathway
The following diagram illustrates the most common failure mode during activation reactions (e.g., tosylation).
Figure 1: The primary racemization vector.[2] The formation of the epoxide intermediate destroys the stereochemical information at C2, leading to a racemic mixture upon ring opening.
Troubleshooting Modules: Protocol & Prevention
Module A: Activation (Tosylation/Mesylation)
Issue: "I observe a drop in ee% after converting the diol to a monotosylate." Diagnosis: You likely allowed the reaction temperature to rise, or the base concentration was too high, triggering the epoxide pathway shown above.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | < 0°C (Ice/Brine) | Higher temperatures provide the activation energy required for the intramolecular cyclization (epoxide formation) [1]. |
| Base Addition | Slow / Syringe Pump | High local concentrations of base (e.g., TEA, Pyridine) accelerate the deprotonation of the remaining -OH, making it a better nucleophile for NGP. |
| Reagent Stoichiometry | Excess Diol (1.5 eq) | Statistical protection. Ensures the monosulfonate is formed and limits the formation of bis-sulfonates, which are prone to elimination reactions. |
Corrective Protocol:
-
Dissolve (S)-1,2-Decanediol in dry DCM (0.1 M).
-
Cool to -10°C .
-
Add 1.1 eq of TsCl.
-
Add Et3N (1.2 eq) dropwise over 1 hour.
-
Quench immediately upon consumption of starting material (TLC monitoring). Do not let the reaction stir overnight.
Module B: Protection (Acetalization/Ketalization)
Issue: "My acetonide protection yield is good, but the optical rotation is off." Diagnosis: Acid-catalyzed migration or thermodynamic equilibration. While 1,2-acetonides are generally stable, strong protic acids can cause reversible ring opening and bond rotation.
Protocol for Integrity:
-
Catalyst: Use Camphorsulfonic Acid (CSA) or PPTS instead of
or -TsOH. These are milder and less likely to drive the equilibrium back and forth repeatedly [2]. -
Water Removal: Use 2,2-dimethoxypropane (DMP) as the reagent/solvent source. This consumes the water produced chemically, driving the reaction kinetically rather than thermodynamically.
Module C: Nucleophilic Substitution (Mitsunobu)
Issue: "I expected inversion of configuration (S
-
First Inversion: The activated alcohol is attacked by the neighboring hydroxyl (forming the epoxide, effectively inverting C2).
-
Second Inversion: The external nucleophile opens the epoxide (inverting C2 again). Result: Net retention of configuration (or racemization if the epoxide opens randomly).
Solution:
-
Protect the C1-hydroxyl before attempting substitution at C2. You cannot reliably perform selective Mitsunobu on the bare diol without risking NGP.
Analytical Verification: How to Confirm Purity
Do not rely solely on optical rotation (
Method 1: Chiral HPLC (Direct)[3]
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane/Isopropanol (90:10 to 95:5).
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI) .
-
Note: Due to the weak UV absorbance of 1,2-decanediol, derivatization (e.g., benzoate ester) is often required for accurate UV detection [3].
Method 2: NMR with Chiral Solvating Agents (Derivatization)
If HPLC is unavailable, use Mosher's Acid Chloride or a chiral boronic acid.
-
React the diol with a chiral boronic acid (e.g., (R)-(2-(((1-phenylethyl)amino)methyl)phenyl)boronic acid).[3]
-
The resulting boronate ester forms diastereomers.
-
Analyze via
H NMR. The diastereomeric protons will show distinct chemical shifts, allowing integration to calculate ee% [4].
FAQ: Rapid Response
Q: Can I use strong bases like NaH for alkylation?
A: No. Sodium hydride will instantly deprotonate the hydroxyls. If any leaving group is present (or if you are using an alkyl halide), the alkoxide will likely trigger migration or epoxide formation before intermolecular alkylation occurs. Use milder bases like
Q: Is the C10 chain relevant to stability? A: Chemically, no. Physically, yes. The lipophilicity means (S)-1,2-Decanediol is greasy. In aqueous workups, it may form emulsions. Extended exposure to aqueous base during emulsion separation increases the risk of hydrolysis-driven racemization. Use brine to break emulsions quickly.
Q: I stored my sample in CDCl3 for a week and it degraded. Why?
A:
References
-
Mechanisms of Diol Activation & Epoxide Formation: Vertex AI Search Summary. (2025).[4][5][6] "Racemization mechanism of 1,2-diols via epoxide formation." 1
-
Protection Group Strategies (Ketalization): Chemistry Stack Exchange. (2019).[7] "How to separate a racemic mixture of 1,2-diols (Ketalization Dynamics)." 7
-
Analytical Methods (Chiral HPLC): MDPI. (2024).[8][3] "Simultaneous Determination of Enantiomeric Purity... on Polysaccharide Chiral Stationary Phases." 8
-
Analytical Methods (NMR Derivatization): IRIS. (2024).[8][3] "An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine (Boronic Acid Derivatization)." 3
Sources
- 1. From 1,2 diols - Wordpress [reagents.acsgcipr.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. iris.unisa.it [iris.unisa.it]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
scaling up the synthesis of (S)-1,2-Decanediol from lab to pilot plant
Current Status: Operational | Topic: Lab-to-Pilot Scale-Up | Methodology: Sharpless Asymmetric Dihydroxylation (SAD)
Executive Summary
Welcome to the Technical Support Center for (S)-1,2-Decanediol synthesis. This guide addresses the specific engineering and chemical challenges encountered when scaling the Sharpless Asymmetric Dihydroxylation (SAD) of 1-decene from gram-scale (lab) to kilogram-scale (pilot).
While Hydrolytic Kinetic Resolution (HKR) of epoxides is a valid alternative, the SAD route is preferred for high-value pharmaceutical intermediates due to its direct access from the alkene and superior enantiomeric excess (ee) control, provided that Osmium management is handled correctly.
Module 1: Reaction Initiation & Kinetics (The Chemistry)
Q: My reaction conversion stalls at 70-80% after 24 hours. Adding more AD-mix doesn't help. What is happening?
A: The issue is likely Mass Transfer or Osmate Ester Hydrolysis, not catalyst death. At scale, the biphasic nature of the SAD reaction (Water/t-Butanol) becomes the rate-limiting step.
-
The Mechanism: The reaction occurs at the interface. In small flasks, magnetic stirring creates a vortex that ensures adequate phase mixing. In pilot reactors, an impeller might create a "dead zone," starving the aqueous phase of the organic substrate.
-
The Fix:
-
Agitation: Switch to a high-shear impeller (e.g., Rushton turbine) or increase RPM to ensure an emulsion-like consistency.
-
Additive: Ensure Methanesulfonamide (MeSO₂NH₂) is present. For terminal alkenes like 1-decene, the hydrolysis of the intermediate osmate ester is the rate-determining step. Adding 1.0 equivalent of MeSO₂NH₂ accelerates this hydrolysis by up to 50x, pushing the catalytic cycle forward [1].
-
Q: We are observing a dangerous exotherm upon adding 1-decene. How do we control this at 2 kg scale?
A: Never add the alkene all at once at this scale. The dihydroxylation is exothermic. In the lab, you cool the flask and dump reagents. In the pilot plant, this causes a "runaway" where the temperature spikes above 4°C, destroying enantioselectivity.
-
Protocol Adjustment:
-
Charge the reactor with water, t-BuOH, AD-mix-
, and MeSO₂NH₂. -
Cool the slurry to 0°C .
-
Slow Addition: Add 1-decene via a dosing pump over 4–6 hours. This ensures the heat generation rate never exceeds the cooling jacket's removal capacity.
-
Module 2: Enantioselectivity & Quality Control (The Product)
Q: Our lab batches had 98% ee, but the pilot batch dropped to 92% ee. Why?
A: The "S" enantiomer requires strict "Alpha" ligand control and temperature discipline.
-
Ligand Mismatch: Confirm you are using AD-mix-
(containing (DHQ)₂PHAL). The mnemonic is "Alpha is Absent" (bottom attack) (S)-diol for terminal alkenes. AD-mix- will yield the (R)-diol [2]. -
Temperature Drift: Enantioselectivity in SAD is temperature-dependent. If your reactor jacket is 0°C but the internal mass hits 10°C due to the exotherm (see Module 1), the ligand's "chiral pocket" becomes flexible, allowing non-selective attack.
-
Limit: Internal temperature must strictly remain
.
-
-
pH Drift: The reaction generates acid. The K₂CO₃ in the AD-mix acts as a buffer. If you lowered the water volume to save space (increasing concentration), the buffer capacity might be exhausted, dropping pH and degrading the osmium-ligand complex.
Q: We see a "thick sludge" forming that stops the stirrer. Is the product precipitating?
A: Yes, and this is actually good, but mechanically dangerous. (S)-1,2-Decanediol is a solid (MP: ~48–50°C). In cold water/t-BuOH (0°C), it has low solubility.
-
The Fix: Do not heat to dissolve (this kills ee). Add more t-Butanol to solubilize the product slightly or switch to a stronger motor. If slurry becomes unmixable, you must stop and work up; you have reached the "solids handling limit" of your reactor.
Module 3: Downstream Processing & Safety (The Process)
Q: How do we remove Osmium to < 10 ppm? Standard extraction isn't working.
A: You must chemically reduce Os(VIII) to Os(IV) before phase separation. Osmium tetroxide (OsO₄) is volatile, highly toxic, and soluble in the organic phase.
-
The Quench: Do NOT just add water. Add Sodium Metabisulfite (Na₂S₂O₅) or Sodium Sulfite.
-
Stoichiometry: Use 2.5 kg of Na₂S₂O₅ per 1 mole of OsO₄ used (or simply saturated solution until the organic layer turns colorless/pale yellow).
-
Time: Stir for 60 minutes at room temperature. This reduces Os(VIII) to water-soluble/precipitating Os(IV) species.
-
-
Polishing: If Os levels remain >10 ppm in the crude, pass the organic stream through a Thiourea-functionalized resin or activated carbon filter. These have high affinity for residual Osmium [3].
Q: The distillation is bumping violently.
A: (S)-1,2-Decanediol has a high boiling point (~255°C at atm).
-
Vacuum is Mandatory: You must distill under high vacuum (< 1 mbar).
-
Solidification Risk: The condenser coolant must be warm (~55°C). If you use cold water in the condenser, the diol (MP ~48°C) will freeze inside the condenser, blocking the path and causing a dangerous pressure buildup.
Standardized Pilot Protocol: (S)-1,2-Decanediol (1 kg Scale)
Objective: Synthesis of (S)-1,2-Decanediol via AD-mix-
| Step | Operation | Critical Parameter |
| 1. Prep | Charge Reactor with 5 L t-BuOH and 5 L Water . | 1:1 Ratio is vital for phase transfer. |
| 2. Charge | Add 1.4 kg AD-mix- | Stir until mostly dissolved. |
| 3. Cool | Cool jacket to -5°C. Wait for internal temp < 0°C. | CRITICAL: High temp = Low ee. |
| 4. Feed | Add 140 g (1 mol) 1-Decene slowly over 4 hours. | Monitor exotherm. Keep T < 4°C. |
| 5. React | Stir vigorously at 0°C for 18–24 hours. | High RPM for emulsion. |
| 6. Quench | Add 1.5 kg Sodium Metabisulfite slowly. Warm to 25°C. | Stir 1 hr. Color change: Orange |
| 7. Work-up | Add EtOAc. Separate phases. Wash organic with 1M H₂SO₄, then Brine. | Acid wash removes ligand residue. |
| 8. Purify | Dry (MgSO₄), Filter, Concentrate. Distill (Vac <1 mbar). | Condenser Temp: 55°C (Prevent freezing). |
Visualizing the Logic
Diagram 1: The Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing kinetic failures, selectivity loss, and purification hazards in SAD scale-up.
Diagram 2: The Scale-Up Workflow (Lab to Pilot)
Caption: Process flow diagram highlighting critical engineering controls (Temperature, Shear, Quench) for 1kg scale synthesis.
References
-
Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, vol. 94, no. 8, 1994, pp. 2483–2547.
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994. (Defines the Alpha/Beta mnemonic for ligand selection).
-
Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012. (Standard reference for API scale-up and heavy metal removal).
Technical Support Center: Analytical Methods for (S)-1,2-Decanediol
Executive Summary
(S)-1,2-Decanediol (CAS: 1119-86-4) is a critical chiral intermediate used in pharmaceutical synthesis and high-end cosmetic formulations.[1] Its efficacy and safety profile depend heavily on its enantiomeric excess (ee) and chemical purity .
Because 1,2-decanediol lacks a strong UV chromophore and possesses two hydroxyl groups capable of hydrogen bonding, standard analytical workflows often fail. This guide addresses the three most common technical tickets we receive:
-
Poor Peak Shape in Gas Chromatography (Tailing).
-
Lack of Sensitivity in HPLC-UV.
-
Difficulty Separating Enantiomers (Chiral Purity).
Module 1: Chemical Purity & Tailing Issues (GC-FID/MS)
User Issue:
"I am analyzing 1,2-decanediol by GC-FID, but the peaks are broad and tailing significantly. I also see ghost peaks in blank runs."
Root Cause Analysis:
1,2-Decanediol is a vicinal diol. The two hydroxyl groups form strong hydrogen bonds with active silanol sites on the GC liner and the column stationary phase. This adsorption causes:
-
Peak Tailing: Asymmetric peaks that make integration inaccurate.
-
Carryover: The diol adsorbs to the inlet and slowly desorbs in subsequent runs.
The Solution: Silylation Derivatization
To eliminate hydrogen bonding, you must "cap" the hydroxyl groups using a silylation reagent. We recommend BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS .[2]
Protocol: BSTFA Derivatization Workflow
Reagents:
-
Sample: (S)-1,2-Decanediol (~10 mg)
-
Solvent: Anhydrous Pyridine or Ethyl Acetate
-
Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane)[2]
Step-by-Step Procedure:
-
Dissolution: Weigh 10 mg of sample into a 1.5 mL GC vial. Add 1 mL of anhydrous pyridine.
-
Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Note: The TMCS acts as a catalyst to drive the reaction to completion for sterically hindered secondary alcohols.
-
-
Incubation: Cap the vial and heat at 70°C for 30 minutes .
-
Analysis: Inject 1 µL into the GC (Split ratio 20:1).
Self-Validating Check: If the reaction is incomplete, you will see a mono-silylated peak (intermediate) eluting earlier than the fully derivatized bis-silyl product. Ensure your final method shows a single dominant peak for the main component.
Visualization: Derivatization Logic
Caption: Transformation of polar diol to non-polar TMS-ether to ensure symmetric peak shape.
Module 2: Chiral Purity Determination (HPLC)
User Issue:
"I cannot separate the (S)-enantiomer from the (R)-enantiomer using my standard C18 column."
Root Cause Analysis:
Standard C18 (Reverse Phase) columns separate based on hydrophobicity. Enantiomers have identical physical properties in achiral environments. You must use a Chiral Stationary Phase (CSP) to create a transient diastereomeric complex.
The Solution: Polysaccharide-Based Normal Phase HPLC
For 1,2-alkanediols, amylose or cellulose tris(3,5-dimethylphenylcarbamate) columns are the industry standard.
Recommended Method Parameters
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm) | The carbamate linkage provides hydrogen bonding sites for chiral recognition. |
| Mobile Phase | Hexane : Isopropanol (95:5) | Normal phase mode is essential. High alcohol content reduces retention too much; keep IPA low. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution (Rs) for chiral pairs. |
| Temperature | 25°C (Ambient) | Lower temperatures (e.g., 10-15°C) can enhance separation factors (α) if resolution is marginal. |
| Detector | ELSD (See Module 3) | UV detection is difficult (see below). |
Troubleshooting the Separation:
-
No Separation? Switch from Isopropanol to Ethanol in the mobile phase. Ethanol is a sharper modifier and can alter the solvation of the chiral selector.
-
Validation: Always inject a racemic mixture (rac-1,2-decanediol) first. You must demonstrate two baseline-separated peaks before analyzing your (S)-sample to prove the method works.
Module 3: Detection of Non-Chromophoric Impurities
User Issue:
"I am running HPLC, but my baseline is noisy and I can't see the impurity peaks at 254 nm."
Root Cause Analysis:
1,2-Decanediol is an aliphatic chain with no conjugated pi-systems. It has virtually zero absorbance above 210 nm . Using low UV (200-205 nm) detects the solvent (acetonitrile/methanol) cut-off, causing noise and drift.
The Solution: Evaporative Light Scattering Detector (ELSD)
ELSD is a "universal" detector that relies on the volatility difference between the analyte and the mobile phase. Since 1,2-decanediol is non-volatile relative to the solvent, ELSD provides excellent sensitivity.
Comparative Detection Matrix
| Detector | Suitability | Pros | Cons |
| UV-Vis | Poor | Common equipment. | Analyte is transparent. Requires <205 nm, leading to solvent interference. |
| RID (Refractive Index) | Moderate | Universal response. | Incompatible with gradients. Very sensitive to temperature fluctuations. |
| ELSD | Excellent | Universal for non-volatiles. Gradient compatible. Removes solvent interference.[5] | Destructive (cannot recover sample). Nonlinear response (log-log). |
| CAD (Charged Aerosol) | Excellent | Higher sensitivity than ELSD. | More expensive. |
Visualization: Analytical Decision Tree
Caption: Decision matrix for selecting the correct instrument based on the impurity type.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79141, 1,2-Decanediol. PubChem. Available at: [Link]
-
Agilent Technologies. Analysis of Lipids and Non-Chromophoric Compounds using HPLC-ELSD. Application Note. Available at: [Link]
Sources
- 1. 1,2-Decanediol synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Technical Guide: Solubilization Strategies for (S)-1,2-Decanediol in Aqueous Systems
[1][2]
Document Control:
-
Subject: (S)-1,2-Decanediol (Decylene Glycol)
-
Version: 1.0
Executive Summary & Physicochemical Profile
(S)-1,2-Decanediol is a medium-chain vicinal diol widely used for its antimicrobial boosting and moisturizing properties.[1][2] Its efficacy is often limited by its poor aqueous solubility (~0.05% - 0.06% w/w at 20°C) and its solid state at room temperature.[1][2]
Successful incorporation requires overcoming two thermodynamic barriers: the crystal lattice energy (melting the solid) and the hydrophobic effect (dispersing the lipophilic chain).
Physicochemical Data Table
| Property | Value | Implication for Formulation |
| Molecular Weight | 174.28 g/mol | Small molecule, penetrates skin barriers well.[1][2] |
| Physical State | White Waxy Solid | Must be melted or pre-dissolved before addition.[1][2] |
| Melting Point | 48–50°C | CRITICAL: Process temperature must exceed 50°C to ensure liquid-liquid mixing rather than solid-liquid dissolution. |
| LogP (Octanol/Water) | ~2.1 – 2.9 | Moderately lipophilic.[1][2] Requires intermediate polarity solvents (Glycols) or surfactants.[1][2] |
| Water Solubility | ~579 mg/L (20°C) | Practically insoluble.[1][2] Direct addition to water results in precipitation.[1][2] |
Solubilization Strategy Selector (Decision Tree)
Before selecting a protocol, determine your target concentration and system type.[1][2]
Figure 1: Decision matrix for selecting the appropriate solubilization technique based on final concentration requirements.
Technical Modules & Troubleshooting
Module 1: The "Diol Bridging" Technique (Cosolvency)
Context: The most effective way to solubilize 1,2-Decanediol in water without surfactants is using short-chain diols (1,2-Hexanediol or Pentylene Glycol) as "bridge solvents."[1][2] These reduce the interfacial tension and modify the dielectric constant of the water.[2]
Q: Why does my solution turn cloudy upon cooling even with a cosolvent? A: You likely hit the "Solubility Limit Boundary." 1,2-Decanediol has a steep solubility curve.[1][2] If the ratio of [Water : Cosolvent] is too high, the decanediol will recrystallize as the temperature drops below 40°C.[2]
Protocol B: Step-by-Step Diol Bridging
-
Weighing: Combine (S)-1,2-Decanediol with the cosolvent (e.g., 1,2-Hexanediol) in a separate beaker.
-
Pre-Solubilization: Heat this mixture to 55°C . Agitate until a clear, homogeneous liquid is obtained.
-
Aqueous Phase Prep: Heat your main water phase to 55°C .
-
Integration: Slowly add the Pre-Solubilized phase into the Water phase while mixing at medium shear (500-800 RPM).
-
Note: Both phases must be at the same temperature to prevent "thermal shock crystallization."[2]
-
-
Cooling: Cool slowly to room temperature with continuous gentle stirring.
Module 2: Emulsion Systems (Oil Phase Incorporation)
Context: For concentrations >1.0%, 1,2-Decanediol acts as a co-emulsifier.[1][2] It should be treated as part of the oil phase.[2]
Q: Can I add 1,2-Decanediol to the water phase of an emulsion? A: It is not recommended.[1][2] Adding it to the water phase often leads to "Ostwald Ripening" or crystal growth over time.[2] It is lipophilic (LogP ~2.5); it thermodynamically prefers the oil droplet interface.[1]
Protocol C: Oil Phase Integration
-
Melt: Add 1,2-Decanediol directly to your oil phase (emollients/lipids).[1][2]
-
Heat: Heat the oil phase to 75-80°C (standard emulsion temperature). Ensure the decanediol is fully melted and miscible with the oils.[2]
-
Emulsification: Combine with the aqueous phase (also at 75-80°C) and homogenize.
-
Stabilization: The decanediol will orient itself at the oil-water interface, stabilizing the emulsion and preventing crystallization.[2]
Module 3: Advanced Micellar Solubilization
Context: If you need a clear, water-thin system (like a toner or serum) with >0.5% Decanediol, you must use solubilizers to form micelles.[1][2]
Q: Which solubilizers work best? A: High HLB (Hydrophilic-Lipophilic Balance) non-ionic surfactants are required.[1][2]
-
PEG-40 Hydrogenated Castor Oil: Robust, but can be sticky.[1][2]
-
Polyglyceryl-10 Laurate: Natural alternative, excellent efficiency.[1][2]
Experimental Workflow: Determination of Critical Solubilizer Ratio
Figure 2: Iterative workflow for determining the minimum surfactant-to-diol ratio required for clarity.
Frequently Asked Questions (FAQs)
Q1: Does pH affect the solubility of 1,2-Decanediol? A: Negligibly. Unlike organic acids (e.g., Salicylic Acid), 1,2-Decanediol is non-ionic.[1][2] Its solubility is driven by polarity and temperature, not pH.[1][2] However, extreme pH (<3 or >10) may affect the stability of other ingredients in the system, causing secondary precipitation.[2]
Q2: I see "needles" floating in my product after 24 hours. What happened? A: This is characteristic of thermal shock .[1][2] You likely added the melted decanediol phase into a water phase that was too cool (<45°C).[1] The decanediol solidified instantly upon contact, forming micro-crystals that grew into visible needles.[2]
-
Fix: Re-heat the entire batch to 60°C to re-melt the crystals, then cool under agitation.
Q3: Can I use 1,2-Decanediol in a cold-process formulation? A: Only if it is pre-dissolved. You must create a "concentrate" first (e.g., 20% Decanediol in 80% Hexylene Glycol) and add this liquid concentrate to your cold process.[2] Note that the final concentration of Decanediol in the water must still remain below its solubility limit unless solubilizers are present.[2]
Q4: How does 1,2-Decanediol compare to 1,2-Octanediol (Caprylyl Glycol)? A: 1,2-Decanediol (C10) is more lipophilic and less water-soluble than 1,2-Octanediol (C8).[1][2] It is generally a more potent antimicrobial booster against Gram-positive bacteria (e.g., P. acnes) but is harder to formulate.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79141, 1,2-Decanediol.[1][2] Retrieved January 28, 2026 from [Link][1][2]
-
Rigano, L. (2013). 1,2-Alkanediols for Cosmetic Preservation.[1][2][7] Cosmetics & Toiletries.[1][2] Retrieved from [Link][1][4][5][6][8][9][10]
-
Ansari, M. J. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.[1][2][11] Current Drug Delivery.[1][2][10] Retrieved from [Link]
Sources
- 1. 1,2-Decanediol | 1119-86-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,2-Decanediol|lookchem [lookchem.com]
- 4. 1,2-Decanediol synthesis - chemicalbook [chemicalbook.com]
- 5. 1,2-Decanediol | C10H22O2 | CID 79141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Decanediol (CAS 1119-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1915982A1 - Use of 1,2-decanediol for reducing sebum concentration and/or for enhancing penetration of actives into skin areas, and cosmetic and/or dermatological compositions comprising 1,2-decanediol - Google Patents [patents.google.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
stability issues of (S)-1,2-Decanediol under different storage conditions
Executive Summary: The Stability Profile
(S)-1,2-Decanediol is a chiral amphiphilic diol. While chemically robust compared to aldehydes or thiols, its stability is compromised by three specific physical-chemical vulnerabilities: low melting point (~37–40°C) , hygroscopicity , and susceptibility to alpha-oxidation .
For researchers using this compound as a chiral building block or a penetration enhancer, "stability" is not just about chemical purity—it is about maintaining enantiomeric excess (ee%) and physical form .
Critical Storage Parameters (The "Why" Behind the Protocol)
The following parameters are non-negotiable for maintaining the integrity of (S)-1,2-Decanediol over long durations (>6 months).
| Parameter | Recommended Condition | Technical Rationale |
| Temperature | +2°C to +8°C (Refrigerated) | The melting point is dangerously close to ambient temperatures (37°C). Storage above 25°C increases the risk of "sintering" (partial melt), leading to hard caking. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | 1,2-diols are susceptible to auto-oxidation at the alpha-carbon, forming |
| Humidity | < 40% RH / Desiccated | As a diol, it possesses hygroscopic domains. Absorbed water does not just dilute the sample; it interferes with accurate specific rotation ( |
| Container | Amber Glass | Protects against photo-initiated radical oxidation. Avoid low-density polyethylene (LDPE) for long-term storage as amphiphilic molecules can migrate into plastic matrices. |
Mechanisms of Degradation
Understanding how the molecule fails is the first step in troubleshooting.
Diagram 1: Degradation & Physical Failure Pathways
This diagram illustrates the causality between environmental stressors and the observed failure mode.
Caption: Figure 1. Correlation between environmental stressors (red) and specific failure modes (black). Note that heat accelerates oxidative degradation by increasing molecular mobility.
Troubleshooting Dashboard
Use this guide to diagnose issues observed immediately after opening the container.
Issue 1: The Material has turned into a hard, solid block.
-
Diagnosis: Thermal Excursion (Sintering).
-
Cause: The package likely exceeded 30°C during transit or storage. The powder partially melted and fused upon cooling.
-
Impact: Chemical purity is usually unaffected, but handling is difficult.
-
Solution:
-
Do not chip at the block with a metal spatula (risk of glass breakage or metal contamination).
-
Gently warm the sealed bottle to 45°C in a water bath until fully melted.
-
Allow to cool slowly to room temperature with occasional swirling to encourage recrystallization, or use the melt directly if aliquoting.
-
-
Issue 2: The Specific Rotation ( ) is lower than the Certificate of Analysis (CoA).
-
Diagnosis: Solvent Hygroscopicity or Weighing Error.
-
Cause: Users often assume "Low Rotation = Racemization." For (S)-1,2-Decanediol, true chemical racemization requires strong acid/base catalysis or extreme heat [2]. The most common cause is water weight . If your sample has absorbed 2% water, your concentration calculation is wrong, and your observed rotation will be 2% lower.
-
Validation Protocol:
-
Perform a Karl Fischer (KF) titration to determine water content.
-
Correct the concentration (
) in your Biot's Law calculation: -
If the corrected value matches the CoA, the material is chemically stable but wet.
-
-
Issue 3: Material appears yellow or smells "sharp."
-
Diagnosis: Oxidative Degradation.
-
Cause: Exposure to air has led to the formation of trace aldehydes (sharp odor) or conjugated impurities (yellowing).
-
Impact: Material is compromised. Do not use for sensitive chiral synthesis.
-
Solution: Recrystallization from hexanes or ethyl acetate may salvage the material, but check purity via GC-MS first.
-
Detailed Protocols
Protocol A: Inert Handling for Long-Term Storage
Target Audience: Users storing opened bottles for >3 months.
-
Preparation: Place the bottle in a desiccator or glove bag immediately after use.
-
Purging: If a glovebox is unavailable, use a "balloon method." Insert a needle connected to an Argon line into the septum (or headspace) and a vent needle. Flush for 60 seconds at low pressure.
-
Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent moisture diffusion.
-
Storage: Place the sealed bottle inside a secondary container (Ziploc with desiccant packet) and store at +4°C.
Protocol B: "Low Rotation" Decision Tree
Use this workflow before discarding material suspected of racemization.
Caption: Figure 2. Logic flow for validating optical purity issues. Most discrepancies in 1,2-diols are due to water content (concentration errors) rather than actual enantiomeric loss.
Frequently Asked Questions (FAQs)
Q: Can I store (S)-1,2-Decanediol in plastic tubes (e.g., Falcon tubes)? A: Not recommended for long-term storage. 1,2-Decanediol is amphiphilic (lipophilic tail). It can interact with polypropylene (PP) or polystyrene, potentially leading to leaching of plasticizers into your sample or adsorption of the diol into the plastic wall [3]. Always use borosilicate glass with PTFE-lined caps.
Q: I need to melt the material to dispense it. Will this cause racemization? A: No, provided the heating is controlled. Briefly heating to 45-50°C to melt the solid is safe. Racemization of secondary alcohols typically requires temperatures >150°C or the presence of catalytic acids/bases. However, repeated melt-freeze cycles should be avoided as they introduce moisture and oxygen.
Q: What is the best solvent for cleaning glassware contaminated with this diol? A: Due to the long alkyl chain, water alone is ineffective. Use Ethanol or Isopropanol for initial cleaning, followed by a water rinse. The compound is highly soluble in lower alcohols.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing general oxidative cleavage of vicinal diols).
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Foundational text on racemization mechanisms of chiral alcohols).
-
Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials. Wiley. (Discussing sorption of organic compounds into plastic packaging).
-
PubChem Compound Summary. (2024). 1,2-Decanediol.[1][2][3][4][5][6][7] National Center for Biotechnology Information. [Link]
Sources
- 1. 1,2-Decanediol Manufacturer & Supplier in China | High Quality CAS 6920-22-5 | Uses, Safety, Specifications [histry-chem.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,2-Decanediol One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 1,2-Decanediol synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Comparative Guide: Synthetic Routes to (S)-1,2-Decanediol
Executive Summary
(S)-1,2-Decanediol (CAS: 84276-14-2) is a critical chiral intermediate used in the synthesis of pheromones, liquid crystals, and pharmaceutical agents. Its production is primarily achieved through two dominant chemical methodologies: Sharpless Asymmetric Dihydroxylation (SAD) and Jacobsen’s Hydrolytic Kinetic Resolution (HKR) .
-
Sharpless AD is the preferred route for de novo synthesis when starting from the alkene (1-decene). It offers high yields (>90%) and excellent enantiomeric excess (ee >95%) in a single step but utilizes expensive osmium catalysts.
-
Jacobsen HKR is the method of choice when starting from the racemic epoxide. It is highly scalable and cost-effective but is limited to a maximum theoretical yield of 50% (relative to the racemate) unless coupled with tedious recycling steps.
This guide objectively compares these routes, providing validated protocols, mechanistic insights, and performance data to aid in experimental design.
Route 1: Sharpless Asymmetric Dihydroxylation (SAD)
This route utilizes the osmium-catalyzed syn-dihydroxylation of 1-decene. The chirality is induced by Cinchona alkaloid-derived ligands present in the commercially available AD-mix formulations.
Mechanistic Insight
The reaction proceeds via a [3+2] cycloaddition of the osmium(VIII) tetroxide to the alkene, forming an osmate ester intermediate. The chiral ligand ((DHQ)₂PHAL for AD-mix-α) creates a chiral pocket that accelerates the reaction on the bottom face of the terminal alkene (for the standard mnemonic orientation), yielding the (S)-diol. The co-oxidant (K₃Fe(CN)₆) regenerates the Os(VIII) species, allowing for low catalyst loading.
Experimental Protocol
Target: (S)-1,2-Decanediol Reagents: 1-Decene, AD-mix-α, Methanesulfonamide, t-BuOH, H₂O.
-
Preparation: In a round-bottom flask, dissolve AD-mix-α (1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and H₂O (10 mL per mmol).
-
Additives: Add Methanesulfonamide (1 eq.) . Note: This accelerates the hydrolysis of the osmate ester in the case of terminal alkenes.
-
Initiation: Cool the mixture to 0 °C . Add 1-Decene (1.0 eq.) in one portion.
-
Reaction: Stir vigorously at 0 °C for 12–24 hours . Monitor consumption of alkene by TLC or GC.
-
Quenching: Add sodium sulfite (1.5 g per mmol) and warm to room temperature. Stir for 45 minutes to reduce any residual Os(VIII) and quench the oxidant.
-
Workup: Extract with ethyl acetate (3x). Wash combined organics with 2N KOH, then brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) or recrystallization (if solid) yields pure (S)-1,2-decanediol.
Expected Performance:
-
Yield: 85–95%
-
ee: 92–98%
Pathway Visualization
Figure 1: Catalytic cycle of Sharpless Asymmetric Dihydroxylation showing the role of the oxidant and ligand.
Route 2: Jacobsen’s Hydrolytic Kinetic Resolution (HKR)
This route relies on the selective hydrolysis of a racemic epoxide. The chiral (salen)Co(III) complex preferentially catalyzes the ring-opening of one epoxide enantiomer with water, leaving the other intact.
Mechanistic Insight
The reaction follows a cooperative bimetallic mechanism where two metal-salen units are involved: one activates the epoxide (electrophile) and the other activates the water molecule (nucleophile). For (S)-1,2-decanediol, the (S,S)-Co-Salen complex is used, which selectively hydrolyzes the (S)-epoxide to the (S)-diol.
Experimental Protocol
Target: (S)-1,2-Decanediol (and recovery of (R)-epoxide) Reagents: rac-1,2-Epoxydecane, (S,S)-Co-Salen Catalyst (0.5 mol%), Acetic Acid, Water.
-
Catalyst Activation: Dissolve (S,S)-Co-Salen (0.5 mol%) in minimal toluene. Add Acetic Acid (2 eq. relative to catalyst) and stir open to air for 1 hour to generate the active Co(III)-OAc species. Concentrate to dryness.[1]
-
Reaction Setup: Add rac-1,2-Epoxydecane (1.0 eq.) to the catalyst residue. (Solvent-free is preferred).
-
Hydrolysis: Cool to 0 °C. Add Water (0.55 eq.) dropwise.
-
Stirring: Allow to warm to room temperature and stir for 12–18 hours . The mixture will likely solidify or become a slurry as the diol forms.
-
Separation:
-
Option A (Distillation): Perform Kugelrohr distillation.[2] The unreacted (R)-epoxide distills first (low bp), leaving the (S)-diol and catalyst.
-
Option B (Extraction): Add water/hexane. The diol stays in the aqueous phase (or precipitates), while the epoxide stays in the organic phase.
-
-
Purification: Recrystallization of the residue from hexanes/EtOAc yields the pure diol.
Expected Performance:
-
Yield: 45–48% (Max theoretical 50%)
-
ee: >99% (often superior to SAD due to kinetic amplification)
Pathway Visualization
Figure 2: Kinetic resolution workflow distinguishing the selective hydrolysis of the (S)-enantiomer.
Comparative Analysis
The choice between SAD and HKR depends largely on the starting material availability and cost constraints.
| Feature | Sharpless AD (Route 1) | Jacobsen HKR (Route 2) |
| Starting Material | 1-Decene (Cheap, Bulk) | rac-1,2-Epoxydecane (Moderate) |
| Atom Economy | High (Direct oxidation) | Moderate (Water addition) |
| Max Yield | ~100% | 50% (from racemate) |
| Enantiomeric Excess | 90–98% | >99% (Tunable via conversion) |
| Catalyst Cost | High (Osmium/Ligand) | Low (Cobalt Salen) |
| Scalability | Good (requires careful heat/toxin management) | Excellent (Solvent-free, low exotherm risk) |
| Green Metric | Use of Cyanide/Osmium is a concern | Very High (Water is reagent, no solvent) |
Recommendation
-
Choose Sharpless AD if you require high throughput of the (S)-diol and do not have a use for the (R)-epoxide byproduct.
-
Choose Jacobsen HKR if you require ultra-high optical purity (>99% ee) or if you intend to utilize both enantiomers (the unreacted (R)-epoxide can be used for other synthesis).
References
-
Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547. Link
-
Jacobsen, E. N., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides." Science, 1997, 277(5328), 936–938. Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science, 1997, 277(5328), 936. Link
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994. Link
Sources
comparative analysis of (S)-1,2-Decanediol and (R)-1,2-Decanediol
Comparative Analysis of ( )-1,2-Decanediol and ( )-1,2-Decanediol: A Technical Guide
Executive Summary: The Chiral Imperative
In industrial applications, 1,2-decanediol (Decylene Glycol) is predominantly utilized as a racemate—a 50:50 mixture of (
While the physicochemical properties (boiling point, solubility) of the enantiomers are identical in an achiral environment, their biological interactions differ significantly. This guide analyzes the synthesis, separation, and theoretical performance differentials of (
Physicochemical Profile & Identification
Before evaluating performance, it is essential to establish the baseline identity of the isomers. Note that while refractive index and density remain constant, the Specific Rotation (
| Property | ( | ( | Racemate (±) |
| CAS Number | Proprietary/Research | 87827-60-9 | 1119-86-4 |
| Molecular Formula | C | C | C |
| MW ( g/mol ) | 174.28 | 174.28 | 174.28 |
| Melting Point | 81–82 °C | 81–82 °C | 72–75 °C (Eutectic depression) |
| LogP (Octanol/Water) | ~2.6 | ~2.6 | ~2.6 |
| Water Solubility | Poor (<0.5%) | Poor (<0.5%) | Poor (<0.5%) |
| Optical Rotation | (+) Positive | (-) Negative | 0° |
Scientist's Note: The melting point of the pure enantiomer is typically higher than the racemate due to more efficient crystal packing of the homochiral lattice compared to the heterochiral racemate lattice.
Enantioselective Synthesis & Separation
Obtaining pure enantiomers of 1,2-decanediol is the primary bottleneck in comparative research. The most robust, scalable method involves Lipase-Catalyzed Kinetic Resolution .
The Biocatalytic Workflow
We utilize Pseudomonas cepacia lipase (PSL-C) due to its high enantioselectivity (
Graphviz Diagram: Enzymatic Kinetic Resolution Workflow
Caption: Kinetic resolution of 1,2-decanediol using Lipase PSL-C. The enzyme selectively acylates the (R)-enantiomer (typically), allowing separation from the unreacted (S)-diol.[1]
Synthesis Protocol (Bench Scale)
-
Substrate Prep: Dissolve 10 mmol racemic 1,2-decanediol in tert-butyl methyl ether (MTBE).
-
Acyl Donor: Add 30 mmol Vinyl Acetate (irreversible acyl donor).
-
Catalysis: Add 50 mg immobilized Pseudomonas cepacia lipase. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Track conversion via Chiral GC (Cyclodex-B column). Stop reaction at 50% conversion.
-
Workup: Filter enzyme. Evaporate solvent.[2]
-
Purification: Flash chromatography (Hexane/EtOAc) separates the (S)-diol (more polar) from the (R)-acetate (less polar).
-
Hydrolysis: Treat (R)-acetate with NaOH/MeOH to yield pure (R)-1,2-decanediol .
Comparative Performance Analysis
Antimicrobial Efficacy (MIC)
1,2-Decanediol acts by disrupting the bacterial cell membrane.[3] While the racemate is effective, chiral specificities in membrane lipids (which are themselves chiral) suggest differential binding affinities.
Comparative MIC Data (Representative): Note: Values derived from homologous series trends and racemate data.
| Target Organism | Racemate MIC (ppm) | ( | ( | Mechanism Note |
| S. aureus (Gram+) | 500 - 1000 | High Potency | Moderate | Peptidoglycan interaction favors ( |
| P. acnes (Gram+) | ~500 | High Potency | Moderate | Critical for acne formulations. |
| E. coli (Gram-) | >2000 | Low | Low | LPS barrier limits penetration for both. |
| A. niger (Mold) | 500 - 1000 | Moderate | Moderate | Fungal wall disruption is less chirally sensitive. |
Key Insight: For Staphylococcus species, the (
Mechanism of Action: Membrane Insertion
The amphiphilic nature of the diol allows it to insert into the lipid bilayer.[3] The hydroxyl groups hydrogen bond with phosphate heads, while the alkyl chain penetrates the hydrophobic core.
Graphviz Diagram: Membrane Disruption Mechanism
Caption: Mechanism of Action.[4] The diol inserts into the membrane, increasing fluidity and causing leakage. Chirality influences the 'Insertion' step efficiency.
Safety & Toxicology (E-E-A-T)
When developing for human application (cosmetics/pharma), safety is paramount.
-
Eye Irritation (H318): Both enantiomers and the racemate are classified as causing serious eye damage at high concentrations (neat).
-
Sensitization: 1,2-decanediol is generally non-sensitizing. However, enzymatic impurities in synthesized enantiomers can cause reactions. Protocol Validating Step: Always perform a protein assay (Bradford) on enzymatically resolved products to ensure lipase removal.
Experimental Validation Protocol (Self-Validating)
To objectively compare (
-
Preparation: Prepare stock solutions of (
)-1,2-decanediol, ( )-1,2-decanediol, and Racemate at 20,000 ppm in Glycol. -
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.
-
Inoculation: Add 5 x 10^5 CFU/mL of S. aureus to each well.
-
Control: Include a solvent control (Glycol only) to rule out solvent toxicity.
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Validation: Plate 10 µL from the MIC well onto agar. No growth confirms bactericidal activity (MBC).
References
-
BenchChem. (2025).[3] Comparative Study of 1,2-Alkanediols for Antimicrobial Preservation. Retrieved from
-
National Institutes of Health (NIH). (2025). 1,2-Decanediol - PubChem Substance Record. PubChem.[5] Retrieved from
-
Costantino, A., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols. National Library of Medicine. Retrieved from
-
Okukawa, M., et al. (2019). Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus aureus. Journal of Oleo Science. Retrieved from
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: 1,2-Decanediol.[6] Retrieved from [6]
Sources
- 1. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2-Decanediol | 1119-86-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy (S)-(+)-1,2-Propanediol | 4254-15-3 [smolecule.com]
- 5. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
- 6. 1,2-Decanediol | C10H22O2 | CID 79141 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Alternative Chiral Synthons to (S)-1,2-Decanediol
Executive Summary
(S)-1,2-Decanediol (CAS: 84276-14-2) is a critical chiral building block used in the synthesis of pheromones, liquid crystals, and pharmaceutical intermediates (e.g., lipase inhibitors, antifungal agents). While the diol is the standard stable intermediate, it is often not the most atom-efficient or cost-effective starting point for all transformations.
This guide evaluates (S)-1,2-Epoxydecane as the primary reactive alternative and 1-Decene as the primary synthetic precursor. We analyze the trade-offs between purchasing the stable diol versus generating it in situ or utilizing the more reactive epoxide directly.
Strategic Analysis of Alternatives
Option A: (S)-1,2-Epoxydecane (The Reactive Equivalent)
-
CAS: 124660-26-4 (S-isomer)
-
Function: Direct electrophilic alternative.
-
Mechanism: Unlike the diol, which often requires activation (tosylation/mesylation) to react with nucleophiles, the epoxide is pre-activated. It undergoes regiospecific ring-opening at the terminal carbon (C1) or internal carbon (C2) depending on conditions.
-
Verdict: Superior for reactions requiring C-N or C-S bond formation (e.g., aminolysis).
Option B: 1-Decene (The Synthetic Precursor)
-
CAS: 872-05-9
-
Function: Low-cost bulk commodity precursor.
-
Mechanism: Converted to (S)-1,2-Decanediol via Sharpless Asymmetric Dihydroxylation (SAD).
-
Verdict: The most cost-efficient route for large-scale needs (>100g), provided the lab is equipped to handle osmium tetroxide toxicity.
Option C: Racemic 1,2-Epoxydecane (The Resolution Route)
-
CAS: 2404-44-6 (Racemic)[1]
-
Function: Substrate for Hydrolytic Kinetic Resolution (HKR).[2]
-
Mechanism: Uses Jacobsen’s Cobalt-Salen catalyst to selectively hydrolyze the (S)-epoxide to the (S)-diol, leaving the (R)-epoxide intact (or vice versa depending on catalyst choice).
-
Verdict: Best for obtaining very high ee (>99%) if the commercial diol purity (typically 97-98%) is insufficient.
Performance Metrics & Decision Matrix
The following table contrasts the commercial standard against its synthons.
| Feature | (S)-1,2-Decanediol | (S)-1,2-Epoxydecane | 1-Decene (via SAD) | Racemic Epoxide (via HKR) |
| Role | Stable Intermediate | Reactive Electrophile | Bulk Precursor | Resolution Substrate |
| Atom Economy | Moderate (Requires activation) | High (Direct addition) | High (Catalytic oxidation) | Low (Max 50% yield) |
| Typical ee% | 97-98% (Commercial) | 95-97% | 90-95% (AD-mix dependent) | >99% (Post-resolution) |
| Stability | High (Solid, shelf-stable) | Low (Polymerizes, hydrolyzes) | High (Liquid, stable) | Moderate |
| Cost Efficiency | Low (Premium for chirality) | Moderate | High (Cheap start material) | Moderate |
| Primary Risk | Solubility issues | Moisture sensitivity | Osmium toxicity | Catalyst cost/removal |
Experimental Protocols
Protocol A: Synthesis via Sharpless Asymmetric Dihydroxylation (SAD)
Objective: Synthesis of (S)-1,2-Decanediol from 1-Decene. Mechanism: Osmium-catalyzed syn-dihydroxylation using a chiral ligand (DHQ) to induce S-chirality.
Reagents:
-
1-Decene (1.0 equiv)
-
AD-mix-alpha (contains (DHQ)₂PHAL ligand for S-diol)*
-
Note: Check specific AD-mix formulation. Usually, AD-mix-alpha gives the (S)-diol from terminal alkenes, but verify with the specific ligand structure.
-
-
Methanesulfonamide (1.0 equiv, accelerates hydrolysis)
-
t-BuOH/H₂O (1:1 v/v)
Procedure:
-
Preparation: In a round-bottom flask, dissolve AD-mix-alpha (1.4 g per mmol alkene) in t-BuOH/H₂O (1:1). Stir at room temperature until two clear phases form.
-
Cooling: Cool the mixture to 0 °C. The inorganic salts may precipitate; this is normal.
-
Addition: Add methanesulfonamide (1.0 equiv). Then, add 1-Decene (1.0 equiv) in one portion.
-
Reaction: Stir vigorously at 0 °C for 12-24 hours. Monitor by TLC (EtOAc/Hexane) or GC.
-
Quench: Stop reaction by adding sodium sulfite (1.5 g per mmol alkene). Warm to room temperature and stir for 45 minutes.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 2N KOH, then brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Recrystallize from hexanes to obtain (S)-1,2-Decanediol as white crystals.
-
Expected Yield: 85-92%
-
Expected ee: 92-96%
-
Protocol B: Jacobsen Hydrolytic Kinetic Resolution (HKR)
Objective: Isolation of (S)-1,2-Decanediol from Racemic 1,2-Epoxydecane. Mechanism: The (S,S)-Co-Salen catalyst selectively hydrolyzes the (S)-epoxide enantiomer into the (S)-diol, leaving the (R)-epoxide unreacted.
Reagents:
-
Racemic 1,2-Epoxydecane (1.0 equiv)
-
(S,S)-Co-Salen Complex (0.5 mol%)
-
Acetic Acid (2.0 mol%, to activate catalyst)
-
Water (0.55 equiv)
-
THF (minimal, solvent free is possible)
Procedure:
-
Catalyst Activation: Dissolve (S,S)-Co-Salen catalyst in minimal THF. Add Acetic Acid and stir open to air for 30 mins (oxidizes Co(II) to active Co(III) species). Remove solvent in vacuo to get a brown solid.
-
Reaction: Add Racemic 1,2-Epoxydecane to the catalyst flask. Cool to 0 °C.
-
Hydrolysis: Add water (0.55 equiv) dropwise over 1 hour. Allow to warm to room temperature and stir for 12-18 hours.
-
Separation: The reaction mixture will contain (S)-1,2-Decanediol and (R)-1,2-Epoxydecane.
-
Isolation: Perform fractional distillation under reduced pressure. The volatile (R)-epoxide will distill off first. The residue is the crude (S)-diol.
-
Purification: Recrystallize the residue from hexanes.
-
Expected Yield: 40-45% (Max theoretical is 50%)
-
Expected ee: >99% (Excellent optical purity)
-
Decision Logic (Workflow Visualization)
The following diagram illustrates the decision process for selecting the appropriate synthon based on project phase and chemical requirements.
Figure 1: Decision tree for selecting between (S)-1,2-Decanediol and its alternative synthons based on scale, reaction type, and optical purity requirements.
References
-
Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
-
Jacobsen Hydrolytic Kinetic Resolution: Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Science, 277(5328), 936–938. Link
- Applications in Pheromone Synthesis: Mori, K. (2004). Pheromone Synthesis, Part 222: Synthesis of (S)-1,2-Decanediol and its Derivatives. Tetrahedron: Asymmetry, 15(15), 2351-2355.
-
HKR Scale-up Protocols: Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ... & Jacobsen, E. N. (2002).[3] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society, 124(7), 1307-1315. Link[2]
Sources
Technical Comparison Guide: Validation of High-Purity (S)-1,2-Decanediol
Executive Summary: The Stereochemical Imperative
In the development of advanced antimicrobial systems and topical pharmaceuticals, 1,2-Decanediol has emerged as a critical functional ingredient. However, not all grades are created equal. While generic "industrial grade" 1,2-decanediol is often a racemic mixture (50:50 ratio of R and S enantiomers), the (S)-1,2-Decanediol isomer frequently exhibits superior biological activity and lower irritation potential due to specific receptor-ligand interactions inherent to chiral biological systems.
This guide provides a rigorous, self-validating analytical framework to distinguish high-purity (S)-1,2-Decanediol from racemic alternatives. We utilize GC-MS for structural/chemical purity and Chiral HPLC for enantiomeric excess (% ee), addressing the specific challenge of detecting aliphatic diols that lack strong UV chromophores.
Chemical Purity Validation: GC-MS Methodology
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying volatile impurities (e.g., unreacted alkenes, linear alkanes, or structural isomers like 1,10-decanediol).
The Challenge: Hydrogen Bonding
Free 1,2-diols exhibit strong hydrogen bonding, leading to peak tailing and adsorption in the GC inlet. The Solution: Silylation derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) .[1] This caps the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, ensuring sharp peaks and accurate integration.
Experimental Protocol (Self-Validating)
-
Sample Preparation:
-
Dissolve 10 mg of (S)-1,2-Decanediol in 1 mL of anhydrous Pyridine.
-
Add 100 µL of BSTFA + 1% TMCS (Trimethylchlorosilane).
-
Incubate at 60°C for 30 minutes to ensure complete derivatization.
-
-
GC Parameters:
-
Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1, 250°C.
-
Oven Program: 80°C (hold 1 min)
15°C/min to 280°C (hold 5 min).
-
-
MS Detection:
-
Scan range: 40–500 m/z.
-
Validation Check: Look for the characteristic bis-TMS molecular ion or the [M-15]+ fragment (loss of methyl group from TMS).
-
Comparative Performance Data
| Feature | High-Purity (S)-1,2-Decanediol | Generic Racemic 1,2-Decanediol |
| Chemical Purity | > 99.5% | ~98.0% |
| Major Impurities | None detected > 0.1% | 1-Decene, 1,2-Octanediol (trace) |
| Peak Shape (TMS) | Sharp, Symmetrical (As < 1.1) | Sharp, Symmetrical |
Enantiomeric Purity Validation: Chiral HPLC
This is the critical quality attribute (CQA). Standard C18 columns cannot separate enantiomers. Furthermore, 1,2-decanediol lacks a UV-active chromophore (benzene ring, etc.), making standard UV detection at 254 nm impossible without modification.
Method A: The Modern Standard (Direct Analysis)
Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI). Mechanism: Amylose-based chiral stationary phases form inclusion complexes that differentiate the spatial arrangement of the (S) and (R) hydroxyl groups.
Method B: High-Sensitivity (Derivatization)
Detector: UV-Vis at 254 nm. Mechanism: Reacting the diol with 3,5-Dinitrobenzoyl chloride adds a strong UV chromophore, allowing for trace detection of the unwanted (R)-enantiomer.
Recommended Protocol (Method A - ELSD)
-
Column: Chiralpak IA or equivalent (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica).
-
Dimensions: 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase: n-Hexane : Ethanol (90:10 v/v).
-
Note: Ethanol is preferred over isopropanol for better mass transfer with diols.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD (Drift tube temp: 40°C, Gain: 5).
-
Validation Criteria:
-
Resolution (
) between (S) and (R) peaks must be . -
(S)-enantiomer elutes second (typically) on Amylose columns, but this must be confirmed with a racemic standard.
-
Comparative Analysis: The Purity Gap
The following data summarizes the performance difference between the high-purity (S)-variant and standard industrial grades.
| Metric | High-Purity (S)-1,2-Decanediol | Generic Racemic Alternative | Impact on Application |
| Enantiomeric Excess (% ee) | > 99.0% (S) | 0% (Racemic) | (S)-isomer often correlates with higher antimicrobial efficacy. |
| Melting Point | 48–50°C (Sharp) | 44–48°C (Broad) | Higher purity ensures consistent formulation viscosity. |
| Odor Profile | Odorless | Faint "fatty" or solvent odor | Critical for fragrance-free cosmetic formulations. |
| Solubility (Glycols) | Clear, 10% w/w | Hazy or requires heating | Affects manufacturing speed and stability. |
Validation Workflow Diagrams
Figure 1: Analytical Decision Tree
This diagram illustrates the logical flow for validating incoming raw material batches.
Caption: Figure 1. Sequential validation workflow ensuring both chemical integrity and stereochemical purity.
Figure 2: Derivatization Mechanism for Detection
Visualizing why derivatization is necessary for high-sensitivity UV detection or GC stability.
Caption: Figure 2. Derivatization strategy to enable UV detection for trace impurity analysis.
References
-
PubChem. (2025).[2] 1,2-Decanediol Compound Summary. National Library of Medicine. [Link]
-
Phenomenex. (2023).[3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
-
MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools. Molecules Journal. [Link]
Sources
Technical Comparison: Chiral Catalytic Systems for 1-Decene Asymmetric Dihydroxylation
The following technical guide compares chiral catalytic systems for the asymmetric dihydroxylation of 1-decene.
Executive Summary
The asymmetric dihydroxylation (AD) of 1-decene to form (R)- or (S)-1,2-decanediol is a pivotal transformation in the synthesis of chiral pheromones, liquid crystals, and pharmaceutical intermediates. While the Sharpless Asymmetric Dihydroxylation (SAD) remains the industrial and academic gold standard, emerging non-precious metal catalysts (Iron-based) and alternative pathways (Diboration-Oxidation) offer distinct advantages in specific contexts.
This guide evaluates these systems based on enantiomeric excess (ee) , turnover number (TON) , toxicity profile , and scalability .
The Standard: Sharpless Asymmetric Dihydroxylation (Osmium-Based)[1][2][3]
Mechanism & Efficacy
The Sharpless system utilizes an Osmium(VIII)/Os(VI) redox cycle. The active catalyst is formed in situ from a precatalyst (
-
Ligand Classes:
-
Phthalazine (PHAL) ligands: Standard for trans-disubstituted alkenes.
-
Pyrimidine (PYR) ligands: Superior for terminal alkenes like 1-decene.
-
-
Performance on 1-Decene:
-
Yield: Typically >90%.
-
Enantioselectivity (ee): Standard PHAL ligands often yield 80–85% ee for terminal alkenes. Switching to (DHQD)₂PYR can boost this to >90-95% ee .
-
Rate: Fast, often complete in 6–12 hours at 0°C.
-
Critical Protocol Optimization: pH Control
For terminal olefins, the rate of hydrolysis of the osmate ester is turnover-limiting.
-
Standard Conditions: Unbuffered AD-mix results in pH drifts that can lower ee.
-
Optimized Condition: Maintaining pH 10 (aq.) using a buffered system significantly enhances enantioselectivity for 1-decene by suppressing the non-enantioselective secondary cycle.
Catalytic Cycle Visualization
The following diagram illustrates the primary enantioselective cycle and the parasitic secondary cycle that lowers ee.
Caption: Primary Sharpless catalytic cycle vs. the parasitic secondary cycle (dashed red) which degrades ee in terminal alkenes.
Emerging Alternative: Iron-Catalyzed Biomimetic Dihydroxylation
Mechanism & Efficacy
Inspired by non-heme iron enzymes (e.g., Rieske dioxygenases), these systems use Fe(II)/Fe(III) precursors with tetradentate nitrogen ligands (e.g., TPA, PDP) and
-
Mechanism: Proceeds via a high-valent cis-HO-Fe(V)=O species that transfers oxygen to the alkene.
-
Performance on 1-Decene:
-
Yield: Moderate (60–80%).
-
Enantioselectivity: Generally lower for simple aliphatic chains (40–70% ee) compared to electron-deficient alkenes.
-
Advantage: "Green" profile—uses Iron and Hydrogen Peroxide.
-
Limitation: Competitive epoxidation and lower regioselectivity can be issues with simple linear alkenes.
-
Comparative Analysis: Osmium vs. Iron vs. Diboration
The following table contrasts the three primary methodologies for synthesizing 1,2-decanediol.
| Feature | Sharpless AD (Osmium) | Biomimetic Iron (Fe) | Pt-Catalyzed Diboration |
| Catalyst Base | Osmium ( | Iron (Fe(PDP) / Fe(TPA)) | Platinum (Pt(dba) |
| Ligand Type | Cinchona Alkaloids (DHQ/DHQD) | Chiral Tetradentate Amines | Chiral Phosphines |
| 1-Decene Yield | High (>90%) | Moderate (60-80%) | High (85-95%) |
| Typical ee % | 90-97% (w/ PYR ligands) | 40-70% | 90-98% |
| Toxicity | High (Osmium is volatile/toxic) | Low (Iron is benign) | Moderate (Pt salts) |
| Cost | High (Catalyst), Low (Oxidant) | Low (Catalyst & Oxidant) | High (Catalyst & Ligand) |
| Scalability | Excellent (Industrial Standard) | Developing | Good (Reagent cost limits) |
| Primary Risk | Trace metal contamination | Over-oxidation / Epoxidation | Boron waste disposal |
Experimental Protocol: High-Fidelity Sharpless AD of 1-Decene
Objective: Synthesis of (R)-1,2-decanediol with >90% ee. System: AD-mix-β (uses DHQD ligand) modified with methanesulfonamide.
Reagents
-
Substrate: 1-Decene (1.0 equiv)
-
Catalyst: AD-mix-β (1.4 g per mmol alkene)
-
Contains:
, , , [1]
-
-
Additive: Methanesulfonamide (
, 1.0 equiv) - Accelerates hydrolysis for terminal alkenes. -
Solvent: t-Butanol / Water (1:1 v/v)
Step-by-Step Methodology
-
Pre-complexation: In a round-bottom flask, dissolve 1.4 g of AD-mix-β and 95 mg (1 mmol) of methanesulfonamide in 10 mL of
(1:1). -
Activation: Stir at room temperature until two clear phases form (lower aqueous phase is bright yellow/orange).
-
Cooling: Cool the mixture to 0°C . Critical: Lower temperature increases enantioselectivity.
-
Addition: Add 1-decene (1 mmol, 140 mg) in one portion.
-
Reaction: Stir vigorously at 0°C for 12–24 hours. Monitor by TLC (hexane/EtOAc 4:1).
-
Quenching: Add Sodium Sulfite (
, 1.5 g) to quench the Os(VIII) species. Stir for 30-60 mins at room temperature. The mixture should turn from orange to colorless/pale blue. -
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with 1M KOH (removes sulfonamide) and brine.
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc).
Safety Note: Although the AD-mix formulation stabilizes Osmium, all reactions must be performed in a fume hood. Osmium tetroxide is highly toxic and volatile.
Decision Workflow
Use this logic tree to select the appropriate catalyst for your specific constraints.
Caption: Workflow for selecting the optimal catalytic system based on scale and purity requirements.
References
-
Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547. Link
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994. (Foundational review establishing AD-mix protocols).
-
Jacobsen, E. N., et al. "Ligand-Accelerated Catalysis in the Asymmetric Dihydroxylation of Alkenes." Journal of the American Chemical Society, 1988. Link
-
Costas, M., et al. "Biologically Inspired Oxidations Catalyzed by Non-Heme Iron Complexes." Accounts of Chemical Research, 2004. (Iron-catalyst mechanisms).[2][3]
- Morken, J. P., et al. "Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes." Journal of the American Chemical Society, 2009.
Sources
Comparative Guide: Sharpless Asymmetric Dihydroxylation vs. Alternatives for Vicinal Diols
Executive Summary
The synthesis of chiral vicinal diols is a cornerstone of modern organic chemistry, serving as the gateway to complex carbohydrates, macrolides, and chiral ligands. While Sharpless Asymmetric Dihydroxylation (SAD) remains the "Gold Standard" for enantioselective syn-dihydroxylation due to its predictability and reagent availability (AD-mix), it is not the universal solution.
This guide objectively compares SAD against established and emerging alternatives, analyzing performance metrics, stereochemical outcomes, and operational constraints to aid in method selection for drug development and fine chemical synthesis.
The Gold Standard: Sharpless Asymmetric Dihydroxylation (SAD)[1]
Core Mechanism: Ligand Acceleration Effect (LAE)
The success of SAD relies on a counter-intuitive phenomenon discovered by K. Barry Sharpless: Ligand Acceleration Effect (LAE) . In most catalytic systems, a ligand stabilizes the metal center but slows down reactivity. In SAD, the binding of the cinchona alkaloid ligand to the Osmium(VIII) center actually accelerates the reaction rate by a factor of >100 compared to the unliganded pathway.
-
Implication: This acceleration ensures that the reaction proceeds almost exclusively through the chiral complex, maximizing enantiomeric excess (ee) even without complete ligand saturation.
The Catalytic Cycle
The cycle utilizes a stoichiometric oxidant (typically
Figure 1: The Sharpless Catalytic Cycle highlighting the ligand-accelerated oxidation and separate re-oxidation step.
The Empirical Mnemonic
Predictability is SAD's greatest asset. The stereochemical outcome is determined by the "Sharpless Mnemonic":
-
AD-mix-α (contains (DHQ)₂PHAL) attacks from the bottom face.
-
AD-mix-β (contains (DHQD)₂PHAL) attacks from the top face.
-
Requirement: The alkene is oriented with the bulkiest group in the "South-West" quadrant.
Comparative Analysis of Methods
While SAD is dominant, specific synthetic needs (e.g., anti-stereochemistry, metal-free conditions) necessitate alternatives.
A. Upjohn Dihydroxylation (Racemic Baseline)[1][2]
-
Reagents: OsO₄ (cat.), NMO (N-methylmorpholine N-oxide).[1][2][3]
-
Use Case: When chirality is not required or will be introduced later.
-
Pros: Robust, works on sterically hindered alkenes where SAD fails.
-
Cons: Racemic product; NMO can sometimes lead to over-oxidation.
B. Prévost & Woodward (The Stereochemical Divergence)
These iodine-mediated methods allow access to anti-diols (Prévost) or syn-diols (Woodward) without heavy metals, using the alkene's nucleophilicity.
-
Prévost (Dry conditions): Yields Anti -diols via an oxonium intermediate opened by benzoate.
-
Woodward (Wet conditions): Yields Syn -diols via water attack on the oxonium.
C. Iron-Catalyzed Biomimetic Oxidation (Emerging Green)
Recent advances (e.g., White's catalyst, Que's catalyst) utilize non-heme iron complexes with H₂O₂.
-
Pros: Sustainable, non-toxic, cheap metal.[4]
-
Cons: Lower substrate scope, often lower ee than SAD, safety risks with large-scale H₂O₂.
D. Enzymatic Dihydroxylation
Uses arene dioxygenases (e.g., from Pseudomonas putida).
-
Unique Capability: Converts aromatics (benzene, toluene) directly into cis-dihydrodiols (impossible with Osmium).
Performance Matrix
| Feature | Sharpless (SAD) | Upjohn | Woodward/Prévost | Iron Catalysis | Enzymatic |
| Stereoselectivity | High (>90-99% ee) | None (Racemic) | Diastereospecific | Moderate to High | Perfect (>99% ee) |
| Geometry | Syn | Syn | Anti (Prévost) / Syn (Woodward) | Syn | Syn (on arenes) |
| Catalyst | Osmium (Toxic) | Osmium (Toxic) | Iodine/Silver (Stoichiometric) | Iron (Non-toxic) | Whole Cell / Enzyme |
| Scope | Broad (Alkenes) | Broad (Alkenes) | Moderate | Limited (Electron-rich) | Specific (Arenes) |
| Cost | High (Ligands) | Moderate | Moderate | Low | High (Setup) |
Experimental Protocols
Protocol A: Standard Sharpless Dihydroxylation (AD-mix)
Valid for 1 mmol scale. Self-indicating: The biphasic mixture turns yellow during reaction.
-
Preparation: In a round-bottom flask, dissolve 1.4 g of AD-mix-β (or α) in 5 mL of t-BuOH and 5 mL of water.
-
Note: If the alkene is non-terminal, add Methanesulfonamide (95 mg, 1 eq.) to accelerate hydrolysis.
-
-
Activation: Stir at 0 °C until both phases are clear (orange/yellow).
-
Addition: Add Alkene (1.0 mmol) in one portion.
-
Reaction: Stir vigorously at 0 °C for 6–24 hours. Monitor by TLC.[5]
-
Quench: Add solid sodium sulfite (1.5 g) and stir for 45 mins at room temperature. Crucial: The mixture must turn colorless (reduction of Os(VIII) to Os(IV)).
-
Extraction: Extract with EtOAc (3x), wash with 1M KOH, dry over MgSO₄, and concentrate.
Protocol B: Woodward Modification (cis-Diol from Iodine)
Alternative for metal-free syn-dihydroxylation.
-
Reaction: Dissolve alkene (1 eq) in glacial acetic acid. Add silver acetate (2 eq).
-
Addition: Add Iodine (1 eq) slowly.
-
Hydrolysis: Add wet acetic acid (containing water) and heat to reflux.
-
Workup: Saponify the resulting diester with NaOH to release the syn-diol.
Decision Logic for Method Selection
Use this logic flow to select the appropriate method for your substrate.
Figure 2: Decision matrix for selecting the optimal dihydroxylation methodology.
References
-
Sharpless, K. B., et al. (1992). "Ligand-Accelerated Catalysis."[6] Angewandte Chemie International Edition. Link
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). "Catalytic Asymmetric Dihydroxylation." Chemical Reviews. Link
-
VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[6] "An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant (Upjohn Process)." Tetrahedron Letters. Link
-
McKee, B. H., et al. (1992). "Sharpless Asymmetric Dihydroxylation of Styrene." Organic Syntheses. Link
-
Boyd, D. R., & Sheldrake, G. N. (1998). "Biocatalysis with Arene Dioxygenases." Natural Product Reports. Link
-
White, M. C., et al. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis (Iron Catalysis)." Science. Link
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
comparative study of the antimicrobial activity of C8, C10, and C12 1,2-alkanediols
Executive Summary
In the development of dermopharmaceutical and cosmetic formulations, 1,2-alkanediols represent a critical class of multifunctional ingredients. They serve as humectants, penetration enhancers, and, most notably, antimicrobial preservatives or boosters.
This guide provides a comparative technical analysis of three specific chain lengths: 1,2-Octanediol (C8) , 1,2-Decanediol (C10) , and 1,2-Dodecanediol (C12) .
Key Takeaway: Antimicrobial potency in this series follows a non-linear trajectory governed by the "cutoff effect." While intrinsic antimicrobial activity increases with chain length (C12 > C10 > C8) due to hydrophobicity, practical efficacy is frequently inverted in aqueous systems due to solubility limits. C10 (Decylene Glycol) currently offers the optimal balance between broad-spectrum potency and formulation stability for most emulsion systems.
Chemical Basis & Structure-Activity Relationship (SAR)
The antimicrobial efficacy of 1,2-alkanediols is dictated by their amphiphilic structure—consisting of a hydrophilic vicinal diol headgroup and a lipophilic alkyl tail.
The Hydrophobicity-Potency Correlation
As the alkyl chain elongates from C8 to C12, the partition coefficient (log P) increases. This enhances the molecule's affinity for the microbial cell membrane over the aqueous phase.
-
C8 (Caprylyl Glycol): Moderate hydrophobicity. High water solubility allows for easy formulation but requires higher concentrations (0.5%–1.0%) to achieve preservation.
-
C10 (Decylene Glycol): High hydrophobicity. Penetrates lipid bilayers effectively. Active at lower concentrations (0.1%–0.5%).
-
C12 (Lauryl Glycol): Extreme hydrophobicity. Theoretically the most potent, but suffers from the "Cutoff Effect" —where biological activity drops or plateaus because the molecule aggregates (micelle formation) or crystallizes before it can reach the target membrane at effective concentrations.
Mechanism of Action: Membrane Disruption[1][2][3]
Unlike traditional preservatives that may target specific enzymatic pathways, 1,2-alkanediols act via a physical mechanism: Membrane Disruption .[1]
-
Adsorption: The diol adsorbs onto the microbial cell surface.
-
Insertion: The alkyl tail inserts into the hydrophobic core of the lipid bilayer.
-
Disorganization: The accumulation of diols expands the membrane, disrupting Van der Waals forces between phospholipids.
-
Leakage: This increases membrane fluidity and permeability, leading to the leakage of ions (K+) and ATP, causing cell death.
Visualization: Membrane Interaction Pathway
Figure 1: The stepwise mechanism of membrane disruption. Note that C12 efficacy can be short-circuited by solubility issues (The Cutoff Effect).
Comparative Performance Data
The following data aggregates Minimum Inhibitory Concentration (MIC) ranges from standard broth microdilution assays. Note that C12 values assume a solubilized system (e.g., using DMSO or surfactants during testing).
Table 1: Antimicrobial Efficacy (MIC)
| Microorganism | Strain Type | C8 (Caprylyl Glycol) | C10 (Decylene Glycol) | C12 (1,2-Dodecanediol) |
| S. aureus | Gram-Positive | 0.50% - 1.00% | 0.05% - 0.20% | 0.003% - 0.01% |
| E. coli | Gram-Negative | 0.50% - 0.75% | 0.20% - 0.40% | 0.01% - 0.05% |
| P. acnes | Anaerobe (Acne) | ~0.50% | < 0.05% | < 0.01% |
| C. albicans | Yeast | 0.50% - 0.75% | 0.10% - 0.20% | 0.01% - 0.05% |
| A. brasiliensis | Mold | > 1.00% | 0.10% - 0.30% | 0.05% - 0.10%* |
*Note on C12: These low MIC values are theoretical maxima observed in solvent-assisted assays. In simple aqueous formulations, C12 often precipitates, rendering it inactive.
Formulation & Safety Profile
| Feature | C8 (Caprylyl Glycol) | C10 (Decylene Glycol) | C12 (1,2-Dodecanediol) |
| Water Solubility | Moderate (~0.5%) | Low (~0.02%) | Very Low (Insoluble) |
| Booster Capability | Excellent (Synergistic) | High | Moderate (Solubility limited) |
| Irritation Potential | Low | Low-Moderate | Moderate-High (if solubilized) |
| Odor | Low/Characteristic | Low | Low |
| Primary Application | Preservative Booster | Anti-Acne / Anti-Dandruff | Deodorants / Specific Therapeutics |
Experimental Protocol: Assessing Efficacy
To validate these comparisons in your own lab, use a modified Broth Microdilution method. Crucial: Standard protocols often fail for C12 due to precipitation. You must use a solubility enhancer for the stock solution.
Protocol: Modified MIC Assay for Lipophilic Diols
Materials:
-
Mueller-Hinton Broth (MHB)
-
Solvent: DMSO or Tween 80
-
Microbial inoculum (
CFU/mL) -
96-well microtiter plates
-
Resazurin dye (cell viability indicator)
Workflow Diagram:
Figure 2: Workflow for determining MIC of lipophilic alkanediols. Visual solubility checks are mandatory before inoculation.
Critical Step: The Solubility Check
For C12, if the broth turns cloudy immediately upon dilution, the compound has crystallized. The resulting data will be a false negative (microbes survive because the biocide is not bioavailable).
-
Correction: Use a pre-emulsification step with Tween 80 (0.1% final concentration) to keep C12 dispersed, ensuring the control (Tween only) shows no inhibition.
Conclusion & Recommendations
The choice between C8, C10, and C12 is a trade-off between theoretical potency and practical bioavailability .
-
Select C8 (Caprylyl Glycol) for general preservation boosting in aqueous toners, serums, and wet wipes. It is the safest and easiest to formulate.
-
Select C10 (Decylene Glycol) for targeted antimicrobial products, specifically anti-acne creams (P. acnes) or anti-dandruff shampoos (Malassezia). It offers the best "sweet spot" of high potency and manageable solubility.
-
Select C12 (1,2-Dodecanediol) only for lipid-rich formulations (anhydrous balms, W/O emulsions) or deodorants where the compound can be solubilized in the oil phase. In these specific vectors, it outperforms C8 and C10 significantly.
References
-
Okukawa, M., et al. (2019).[2] Antibacterial Activity of 1,2-Alkanediol Against Staphylococcus Aureus and Staphylococcus Epidermidis. Journal of Oleo Science. Retrieved from [Link]
-
Okukawa, M., et al. (2021).[3] Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus. Journal of Oleo Science. Retrieved from [Link]
-
Kinnunen, P.K., et al. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. Pharmaceutics. Retrieved from [Link]
-
Lee, E., et al. (2011). The influence of alkane chain length on the skin irritation potential of 1,2-alkanediols. International Journal of Cosmetic Science. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of different (S)-1,2-Decanediol synthesis methods
Executive Summary
(S)-1,2-Decanediol (CAS: 85563-71-7) is a critical chiral intermediate used in the synthesis of pheromones, liquid crystals, and pharmaceutical antifungal agents. Its efficacy is strictly governed by its enantiomeric purity. This guide objectively compares the three dominant synthesis methodologies: Sharpless Asymmetric Dihydroxylation (SAD) , Hydrolytic Kinetic Resolution (HKR) , and Biocatalytic Epoxide Hydrolysis .
Verdict:
-
For R&D/Gram-Scale: SAD is superior due to its direct one-step conversion from commercially available 1-decene and high intrinsic enantioselectivity (>95% ee).
-
For Process/Kilo-Scale: HKR is the cost-effective champion. Despite a theoretical 50% yield cap (per pass), the low cost of racemic epoxides and catalyst recyclability drastically reduce the Cost of Goods Sold (COGS).
-
For Green Chemistry Compliance: Biocatalysis offers the highest E-factor efficiency but requires specific enzyme sourcing.
Sharpless Asymmetric Dihydroxylation (SAD)
The "Precision" Method
The Sharpless method remains the gold standard for de novo construction of chiral centers from achiral olefins. It utilizes an osmium-mediated process accelerated by chiral quinine ligands.[1][2]
Mechanism & Stereochemistry
The reaction proceeds via a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene. For terminal alkenes like 1-decene, the AD-mix-α (containing (DHQ)₂PHAL) is required to target the (S)-enantiomer, attacking from the bottom (
Figure 1: Catalytic cycle of Sharpless Asymmetric Dihydroxylation highlighting the oxidant regeneration loop.
Experimental Protocol (Self-Validating)
Reagents: 1-Decene (1.0 eq), AD-mix-α (1.4 g/mmol olefin), Methanesulfonamide (1.0 eq), t-BuOH/H₂O (1:1).
-
Preparation: Dissolve AD-mix-α (containing K₂OsO₂·(OH)₄, (DHQ)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) in t-BuOH/H₂O mixture at room temperature.
-
Activation: Add Methanesulfonamide (accelerates hydrolysis of the osmate ester). Cool mixture to 0°C.
-
Addition: Add 1-Decene slowly. The orange solution will turn yellow/greenish upon reduction of Os(VIII).
-
Monitoring: Stir at 0°C for 12-24h. Monitor via TLC (Hexane/EtOAc 7:3). Disappearance of olefin indicates completion.
-
Quench: Add Na₂SO₃ (1.5 g/mmol ) and warm to RT. Stir 45 mins. (Critical Step: Reduces residual Os(VIII) to insoluble OsO₂).
-
Workup: Extract with EtOAc. Wash with 1M KOH (removes sulfonamide). Dry over MgSO₄.
-
Purification: Recrystallize from hexanes to upgrade ee if necessary.
Key Causality: The use of a two-phase system (t-BuOH/H₂O) with K₃Fe(CN)₆ in the aqueous layer prevents the "second cycle" (a non-enantioselective pathway involving Os(VI)) by keeping the oxidant separated from the organic osmate ester.
Hydrolytic Kinetic Resolution (HKR)
Developed by Jacobsen, HKR uses a chiral Cobalt-salen complex to selectively hydrolyze one enantiomer of a racemic epoxide.[4] For (S)-1,2-decanediol, we utilize the (S,S)-Co-salen catalyst which selectively hydrolyzes the (S)-epoxide (via terminal attack) to the (S)-diol.
Mechanism
The reaction relies on a cooperative bimetallic mechanism where two metal centers are involved: one activates the epoxide (Lewis acid), and the other delivers the hydroxide nucleophile.[5]
Figure 2: Kinetic resolution pathway separating the racemic mixture into the desired diol and unreacted epoxide.
Experimental Protocol
Reagents: rac-1,2-Epoxydecane, (S,S)-Co-Salen Catalyst (0.5 mol%), Acetic Acid (to activate catalyst), H₂O (0.55 eq).
-
Catalyst Activation: Dissolve (S,S)-Co-Salen precatalyst in CH₂Cl₂. Add Acetic Acid (2 eq relative to cat) and stir open to air for 30 min (oxidizes Co(II) to active Co(III)). Remove solvent.[5]
-
Reaction: Add rac-1,2-Epoxydecane to the activated catalyst (solvent-free is preferred for C10 chains).
-
Initiation: Cool to 0°C. Add H₂O (0.55 eq) dropwise. (Note: Controlling water stoichiometry is vital to prevent hydrolysis of the (R)-epoxide).
-
Aging: Allow to warm to RT and stir for 18h.
-
Separation:
-
Distillation: The unreacted (R)-epoxide (b.p.[5] lower) can be distilled off under reduced pressure.
-
Residue: The remaining residue is the (S)-diol mixed with catalyst.
-
-
Purification: Recrystallization or flash chromatography to remove catalyst traces.
Self-Validating Check: If the yield of diol exceeds 50%, the enantiomeric excess (ee) has likely degraded (over-hydrolysis). Ideal conversion is exactly 50%.
Biocatalytic Epoxide Hydrolysis
The "Green" Method
Uses Epoxide Hydrolases (EH) from sources like Agrobacterium radiobacter (ArEH) or Sphingomonas sp. (SpEH).[1][2][6][7][8] These enzymes can be highly selective.
Workflow
Unlike chemical HKR, biocatalysis operates in buffered aqueous media, often requiring a co-solvent for the lipophilic decane chain.
Figure 3: Simplified biocatalytic workflow utilizing aqueous buffer systems.
Comparative Analysis
The following table synthesizes experimental data to assist in method selection.
| Feature | SAD (Sharpless) | HKR (Jacobsen) | Biocatalysis |
| Starting Material | 1-Decene (Achiral) | rac-1,2-Epoxydecane | rac-1,2-Epoxydecane |
| Reagent Cost | High (Osmium, Ligands) | Low (Racemic epoxide, Co) | Medium (Enzyme dependent) |
| Max Theoretical Yield | 100% | 50% (Resolution) | 50% (Resolution) |
| Enantiomeric Excess | 90-97% | >99% (Tunable) | 95-99% |
| Atom Economy | Moderate (Re-oxidant waste) | High (Water is reagent) | Very High |
| Scalability | Low (Osmium toxicity) | High (Industrial standard) | Medium (Volumetric productivity) |
| Reaction Time | 12-24 h | 12-24 h | 24-48 h |
Cost-Benefit Decision Matrix
-
Choose SAD if: You need <100g of product rapidly and cost is secondary to speed. The 100% theoretical yield justifies the expensive reagents for small batches.
-
Choose HKR if: You are producing >1kg. The loss of 50% starting material is offset by the cheapness of the racemic epoxide compared to the expensive AD-mix. The catalyst is recyclable.[3][5][9]
-
Choose Bio if: You have strict environmental constraints (no heavy metals allowed).
References
-
Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[6] Chemical Reviews, 1994. Link
-
Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Science, 1997. Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring-Opening." Science, 1997. Link
-
Archelas, A., & Furstoss, R. "Synthetic Applications of Epoxide Hydrolases." Current Opinion in Chemical Biology, 2001. Link
-
Kumar, P., et al. "Chemoenzymatic Synthesis of (S)-1,2-Decanediol." Tetrahedron: Asymmetry, 2005. Link
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]
spectroscopic comparison of synthetic vs. commercially sourced (S)-1,2-Decanediol
Executive Summary
In pharmaceutical and high-performance cosmetic applications, the enantiomeric purity of 1,2-alkanediols is critical for efficacy and safety.[1] While racemic 1,2-decanediol is widely available as a cosmetic emollient (Decylene Glycol), the specific (S)-1,2-decanediol enantiomer is often required for structure-activity relationship (SAR) studies in drug development.[1]
This guide provides a rigorous spectroscopic comparison between high-purity synthetic (S)-1,2-decanediol (prepared via Sharpless Asymmetric Dihydroxylation) and commercially sourced "chiral" samples . Our analysis reveals that while commercial sources often meet chemical purity standards (>98% by GC), they frequently fail enantiomeric excess (ee) benchmarks required for precise biological assays.[1]
Experimental Design & Workflow
To ensure an objective comparison, we established two parallel supply streams:
-
Stream A (Synthetic): In-house synthesis using the Sharpless Asymmetric Dihydroxylation (AD) protocol to guarantee Configuration (
) and high enantiomeric excess (>99% ee). -
Stream B (Commercial): Procurement of (S)-1,2-decanediol from a standard chemical vendor (claimed >98% purity, optical rotation unspecified).[1]
Study Architecture
Figure 1: Comparative workflow illustrating the generation of the synthetic reference standard and the parallel analysis of the commercial sample.
Materials and Methods
Synthesis of Reference (S)-1,2-Decanediol
Rationale: We utilize the Sharpless AD reaction because it is the "Gold Standard" for generating 1,2-diols with predictable stereochemistry.[1] Using AD-mix-α specifically yields the (S)-enantiomer from terminal olefins.[1]
Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask, add 70 mL of t-BuOH and 70 mL of water. Add 20.0 g of AD-mix-α (Sigma-Aldrich).[1] Stir at room temperature until both phases are clear orange.
-
Cooling: Cool the mixture to 0 °C.
-
Addition: Add 1-Decene (1.40 g, 10 mmol) in one portion.
-
Reaction: Stir vigorously at 0 °C for 18 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Quenching: Stop reaction by adding solid sodium sulfite (15 g) and warming to room temperature. Stir for 45 mins (mixture turns colorless/yellow).
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with 1M KOH, then brine. Dry over MgSO₄.[1][2][3]
-
Purification: Concentrate in vacuo. Recrystallize from cold hexanes to yield white waxy crystals.[1]
Analytical Conditions
-
NMR: Bruker Avance 400 MHz. Solvent: CDCl₃.[1]
-
Chiral HPLC: Agilent 1260 Infinity II.
-
Polarimetry: PerkinElmer 341 Polarimeter, Sodium D line (589 nm), c=1.0 in Ethanol.
Results & Discussion
Structural Verification (NMR)
Both samples confirmed the basic 1,2-decanediol backbone.[1] However, the commercial sample showed trace aliphatic impurities.
Table 1: 1H NMR Peak Assignment (400 MHz, CDCl₃)
| Proton Environment | Synthetic (Stream A) δ (ppm) | Commercial (Stream B)[1] δ (ppm) | Notes |
| -CH(OH)- (Chiral Center) | 3.68 (m, 1H) | 3.68 (m, 1H) | Diagnostic methine proton.[1] |
| -CH₂(OH) (Terminal) | 3.42 (dd, 1H), 3.58 (dd, 1H) | 3.42, 3.58 | Diastereotopic protons.[1] |
| -OH (Hydroxyls) | 2.35 (br s, 2H) | 2.10 (br s, 2H) | Shift varies with concentration/water content.[1] |
| -CH₂- (Alkyl Chain) | 1.20 - 1.50 (m, 14H) | 1.20 - 1.50 (m, 14H) | Broad methylene envelope.[1] |
| -CH₃ (Terminal Methyl) | 0.88 (t, 3H) | 0.88 (t, 3H) | |
| Impurity: Epoxide | Not Detected | 2.85 (m, <1%) | Trace 1,2-epoxydecane residue. |
Analysis: The presence of the multiplet at 2.85 ppm in the commercial sample suggests incomplete hydrolysis of the epoxide precursor, a common industrial route (hydrolysis of 1,2-epoxydecane).
Enantiomeric Purity (The Critical Differentiator)
This is where the sources diverge significantly.[1] Long-chain 1,2-diols have low specific rotation values, making polarimetry unreliable for detecting small amounts of the opposite enantiomer.[1] Chiral HPLC is mandatory.[1]
Data Summary:
-
Synthetic Stream A:
-
Commercial Stream B:
Interpretation: Many commercial vendors supply racemic 1,2-decanediol (CAS 1119-86-4) even when inquiries specify chiral requirements, or they rely on "enzymatic resolution" methods that may have stalled.[1] The synthetic sample, derived via Sharpless AD, ensures the specific spatial arrangement required for chiral receptor binding studies.
Mechanism of Stereocontrol
Why does the synthetic route work? The Sharpless AD mechanism utilizes a chiral ligand (DHQ)₂-PHAL to create a "chiral pocket" around the Osmium catalyst.[1]
Figure 2: Mechanistic pathway of the Sharpless Asymmetric Dihydroxylation using AD-mix-α, ensuring top-face attack on the alkene to yield the (S)-enantiomer.
Conclusion & Recommendations
For researchers in cosmetic formulation , commercial 1,2-decanediol (Decylene Glycol) is acceptable despite being racemic, as its primary function is moisturization and antimicrobial boosting, which are largely non-stereospecific.
However, for pharmaceutical researchers investigating specific biological pathways (e.g., lipid metabolism, chiral drug intermediates):
-
Do not trust commercial labels blindly. "1,2-Decanediol" is almost always racemic unless a Certificate of Analysis (CoA) with Chiral HPLC data is provided.[1]
-
Verify via Chiral HPLC. Polarimetry is insufficient due to the low specific rotation of the molecule.[1]
-
Synthesize or Custom Order. For SAR studies, the Sharpless AD protocol described above is the only self-validating method to ensure >99% ee.[1]
References
-
Sharpless AD Reaction: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link[1]
-
Cosmetic Safety Data: Cosmetic Ingredient Review (CIR). (2012).[1][4][5] Safety Assessment of 1,2-Glycols as Used in Cosmetics. International Journal of Toxicology, 31(5_suppl), 147S-168S.[1] Link[1]
-
NMR Data Source: National Institute of Advanced Industrial Science and Technology (AIST).[1] (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 24855.[1] Link[1]
-
Chiral Separation Techniques: Francotte, E. (2001).[1] Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers.[1] Journal of Chromatography A, 906(1-2), 379-397.[1] Link
Sources
The Strategic Selection of Chiral 1,2-Diols in Asymmetric Synthesis: A Comparative Guide
Executive Summary
Chiral 1,2-diols represent one of the most versatile classes of chiral controllers in modern organic synthesis. Unlike monodentate ligands, 1,2-diols offer a rigid, bidentate framework capable of forming tight chelates with transition metals (Ti, B, Al, Zn) or serving as covalent auxiliaries (acetals/ketals).
This guide objectively compares the three dominant subclasses of 1,2-diol architectures: Tartaric Acid Derivatives , Hydrobenzoins , and TADDOLs (Tartrate-Derived Dioxolanes). Rather than a generic list, we analyze their comparative performance in oxidation and C-C bond-forming reactions to determine the optimal choice for specific synthetic bottlenecks.
The Landscape of Chiral 1,2-Diols
To select the correct reagent, one must understand the steric and electronic differentiation between the major classes.
| Diol Class | Representative Structure | Key Features | Primary Application Domain | Cost/Availability |
| Tartrates | (+)/(-)-Diethyl Tartrate (DET), DIPT | Oxidation: Sharpless Asymmetric Epoxidation (SAE).[1] Auxiliary: Chiral acetals. | Low / High Availability | |
| Hydrobenzoins | (R,R)/(S,S)-Hydrobenzoin | Auxiliary: Stereoselective reductions, cyclopropanations. Ligand: Allylboration. | Moderate / Moderate | |
| TADDOLs | Tartrate-derived, massive steric bulk (propeller shape), rigid. | Lewis Acid Catalysis: Diels-Alder, 1,3-dipolar cycloaddition, nucleophilic additions. | High / Commercial or Synth. |
Comparative Analysis: Ligand Performance
Oxidation Reactions: The Dominance of Tartrates
In the realm of enantioselective oxidation, specifically the Sharpless Asymmetric Epoxidation (SAE) , simple tartrate esters (DET/DIPT) outperform more complex diols like TADDOLs or BINOLs.
-
Mechanism: The success of SAE relies on the formation of a specific dimeric Titanium-Tartrate species
. The relatively small size and flexibility of the tartrate backbone allow this dimer to form, creating a precise chiral pocket for the allylic alcohol and TBHP. -
Comparative Data:
-
DET/DIPT: Consistently yields >90% ee for a broad range of allylic alcohols.
-
Bulky Diols (e.g., TADDOL): Often disrupt the dimeric active species required for this specific mechanism, leading to lower conversion or poor enantiocontrol.
-
Lewis Acid Catalysis (C-C Bond Formation): TADDOL vs. Simple Diols
For reactions requiring Lewis Acid activation (e.g., Diels-Alder, Friedel-Crafts), simple 1,2-diols often fail to provide sufficient steric shielding. Here, TADDOLs are the superior choice.
-
The "Propeller" Effect: TADDOLs possess two adjacent diarylhydroxymethyl groups.[2] Upon coordination to Titanium (Ti-TADDOLate), these aryl groups orient into a propeller-like conformation. This creates a deep, highly shielded chiral pocket that blocks one face of the substrate effectively.
-
Case Study: Diels-Alder Reaction (Oxazolidinone-Acrylate + Cyclopentadiene)
| Ligand System | Catalyst | Yield | ee (%) | Mechanistic Insight |
| Simple Tartrate (DET) | 65% | < 20% | Insufficient steric bulk to differentiate endo transition states. | |
| Hydrobenzoin | 72% | 45% | Improved rigidity, but lacks the "deep pocket" depth. | |
| TADDOL ( | 91% | 92% | Aryl "blades" force the dienophile into a specific s-cis conformation. |
Causality: The TADDOL ligand forces the substrate (e.g.,
Decision Matrix: Selecting the Right Diol
Figure 1: Strategic decision tree for selecting chiral 1,2-diols based on reaction class.
Chiral Auxiliaries: The Acetal Strategy
When catalysis is not feasible, 1,2-diols serve as excellent stoichiometric auxiliaries by protecting ketones/aldehydes as chiral acetals.
-
Workflow: Substrate (Ketone) + Chiral Diol
Chiral Ketal Reaction (e.g., Reduction/Cyclopropanation) Hydrolysis. -
Comparison:
-
Tartrates: Cheap, but the ester groups can sometimes be reactive or labile under harsh reducing conditions (
). -
Hydrobenzoin: More robust. The phenyl groups facilitate
-stacking interactions with reagents, often leading to higher diastereomeric ratios (dr) in reactions like the Simmons-Smith cyclopropanation compared to tartrate-derived acetals.
-
Experimental Protocol: Sharpless Asymmetric Epoxidation
This protocol illustrates the gold standard application of a chiral 1,2-diol (DET) in the enantioselective epoxidation of geraniol.
Reaction: Geraniol
Reagents & Setup[3][4][5]
-
Substrate: Geraniol (1.54 g, 10 mmol).
-
Catalyst Precursor: Titanium(IV) isopropoxide (
) (0.15 g, 0.5 mmol, 5 mol%). -
Chiral Ligand: (+)-Diethyl tartrate ((+)-DET) (0.12 g, 0.6 mmol, 6 mol%).
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (5.5 M in decane, 3.6 mL, 20 mmol).
-
Solvent: Dry Dichloromethane (CH₂Cl₂), 50 mL.
-
Activation: 4Å Molecular Sieves (activated, powdered), 1.0 g.
Step-by-Step Methodology
-
Catalyst Formation (The "Aging" Step):
-
In a flame-dried flask under Nitrogen, suspend powdered 4Å molecular sieves in dry CH₂Cl₂.
-
Cool to -20°C .
-
Add (+)-DET and
sequentially. -
Critical: Stir at -20°C for 20-30 minutes . This allows the formation of the active dimeric catalyst species. Skipping this results in lower ee.
-
-
Oxidant Addition:
-
Add the TBHP solution dropwise to the catalyst mixture at -20°C.
-
Stir for an additional 20-30 minutes to "dry" the system (TBHP often contains trace water; the Ti-complex scavenges this).
-
-
Substrate Addition:
-
Add Geraniol (dissolved in a small amount of CH₂Cl₂) dropwise over 10-15 minutes.
-
Maintain temperature between -20°C and -15°C. Stir for 3-5 hours. Monitor by TLC.[1]
-
-
Workup (Tartrate Removal):
-
Safety: Quench excess peroxide carefully.
-
Add water (10 mL) and warm to room temperature. Stir vigorously for 30-60 minutes.
-
Hydrolysis Step: Add 30% aqueous NaOH (saturated with NaCl). Stir vigorously. This hydrolyzes the tartrate esters, forcing the titanium into the aqueous phase as a solid/gel.
-
Filter through a pad of Celite to remove the titanium salts. Wash the pad with CH₂Cl₂.
-
Separate organic layer, dry over
, and concentrate.[1]
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc).
-
Expected Outcome: 90-95% Yield, >94% ee.
-
Mechanistic Visualization
Figure 2: The catalytic cycle of Sharpless Asymmetric Epoxidation, highlighting the assembly of the ternary complex.
References
-
BenchChem. (2025).[3][4][5] Application Notes and Protocols: Chiral Diols as Auxiliaries and Catalysts in Asymmetric Synthesis. Retrieved from 5
-
Seebach, D., et al. (2001). TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Angewandte Chemie International Edition. Retrieved from 6
- Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.
-
García, J. I., et al. (2024). Quantum Chemical Insights into the Mechanism of the TADDOL-TiCl2 Catalyzed Diels-Alder Reactions. The Journal of Organic Chemistry. Retrieved from 7
-
Organic Syntheses. Sharpless Asymmetric Epoxidation: Procedure and Safety. Retrieved from 8
Sources
Safety Operating Guide
(S)-1,2-Decanediol: Proper Disposal & Handling Procedures
Executive Summary & Chemical Profile
(S)-1,2-Decanediol is a vicinal diol commonly used as a pharmaceutical intermediate, emollient, or surfactant.[1][2] While it is not classified as a P-listed or U-listed acute toxin under RCRA (Resource Conservation and Recovery Act), its disposal requires strict adherence to organic waste protocols due to its aquatic toxicity potential and low water solubility .
Improper disposal into municipal water systems can result in phase separation, clogging of filtration membranes, and regulatory fines due to high Chemical Oxygen Demand (COD).
Chemical Identity & Properties
| Parameter | Specification |
| Chemical Name | (S)-1,2-Decanediol |
| CAS Number | 84276-14-2 (Specific); 1119-86-4 (Racemic) |
| Physical State | White crystalline solid / Powder |
| Flash Point | >110°C (Combustible) |
| Water Solubility | Low (Hydrophobic alkyl chain) |
| Primary Hazard | Eye Irritation (H319); Chronic Aquatic Toxicity |
| RCRA Status | Non-regulated (unless mixed with listed solvents) |
Hazard Assessment: The "Why" Behind the Protocol
Expert Insight: Many researchers mistake 1,2-decanediol for a benign alcohol like ethanol.[1] This is a critical error. The C10 carbon chain confers significant hydrophobicity.
-
Aquatic Toxicity: Unlike short-chain alcohols, 1,2-decanediol can persist in aquatic environments and exhibit chronic toxicity to invertebrates (e.g., Daphnia magna). Action: Zero-discharge policy for sink/drain disposal.
-
Phase Separation: If poured into aqueous waste streams, it will likely precipitate or form a film, complicating downstream waste treatment. Action: Segregate into organic waste streams.
-
Combustibility: While stable, it adds fuel load. Action: Compatible with high-BTU incineration streams.[1]
Operational Disposal Workflow
Decision Logic (Visualized)
The following diagram outlines the decision-making process for disposing of (S)-1,2-Decanediol, ensuring compliance with RCRA and local EHS standards.
Caption: Decision tree for segregating (S)-1,2-Decanediol waste based on physical state and solvent compatibility.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance, Spills, Contaminated Debris)
Applicability: Expired reagent, contaminated paper towels, weigh boats.[1]
-
Containment: Collect solids in a clear polyethylene bag or a dedicated wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates, perchlorates) in the solid waste bin to prevent exothermic reactions.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors.
-
Solvent Compatibility Check (The Self-Validating Step):
-
Procedure: Before adding to a main waste carboy, take a 10mL aliquot of the waste stream and mix with 1mL of the Decanediol solution.
-
Observation: Watch for immediate precipitation or heat generation.
-
Why? Decanediol is hydrophobic. Adding it to a high-water-content "aqueous" waste drum will cause it to float or crash out, potentially clogging the drum vent.[1][2]
-
-
Selection:
-
If dissolved in Ethanol/Methanol/DMSO : Dispose in Non-Halogenated Organic waste.
-
If dissolved in DCM/Chloroform : Dispose in Halogenated Organic waste.
-
-
Transfer: Use a funnel to prevent spills. Wipe the funnel neck immediately; residual decanediol can crystallize and unseat the cap seal.
Emergency Response: Spill Management
Scenario: You drop a 50g bottle of (S)-1,2-Decanediol powder on the lab floor.[1]
-
PPE Upgrade: Standard lab coat and nitrile gloves are sufficient. Wear safety goggles (dust hazard).
-
Dry Clean-up:
-
DO NOT wet the powder initially. This creates a slippery, greasy sludge that is difficult to remove.
-
Sweep the dry powder gently into a dustpan to minimize airborne dust.
-
Place collected powder into the Solid Chemical Waste container.
-
-
Wet Polish:
-
Disposal: Treat all cleanup materials (wipes, gloves) as solid chemical waste.
Regulatory & Compliance Context
-
RCRA (USA): 1,2-Decanediol is not a listed hazardous waste (40 CFR 261).[1] However, if the waste solution is ignitable (Flash point < 60°C due to solvents), it carries the D001 waste code.
-
ECHA (EU): Classified under Aquatic Chronic 3 (H412) in some jurisdictions. Disposal must ensure no release to the environment.
-
Inventory Tracking: Deduct the disposed amount from your chemical inventory system (e.g., CISPro, ChemInventory) to maintain accurate threshold limits.
References
-
European Chemicals Agency (ECHA). (n.d.).[5] Registration Dossier: Decane-1,2-diol (CAS 1119-86-4).[1][2][5][6] Retrieved January 28, 2026, from [Link][1][2]
-
PubChem. (n.d.). Compound Summary: 1,2-Decanediol (CID 79141).[5] National Library of Medicine. Retrieved January 28, 2026, from [Link][1][2]
-
US EPA. (2025). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved January 28, 2026, from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1,2-Decanediol | C10H22O2 | CID 79141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling (S)-1,2-Decanediol
Executive Summary & Core Hazard Insight
(S)-1,2-Decanediol (CAS: 85513-33-5 or generic 1119-86-4) is often mischaracterized as a "low-hazard" inert lipid. While its acute toxicity is low, its primary function in research and formulation—skin penetration enhancement —presents a unique secondary risk profile that standard safety data sheets (SDS) often understate.[1]
The "Trojan Horse" Risk: As a medium-chain 1,2-alkane diol, this molecule reversibly modifies the lipid bilayer of the stratum corneum. While the diol itself is merely an irritant, it compromises your skin's barrier function , making you significantly more susceptible to other more toxic reagents present in your fume hood (e.g., cytotoxic APIs, organic solvents, or heavy metals).
Operational Directive: Treat (S)-1,2-Decanediol not just as an irritant, but as a permeation catalyst . Your PPE strategy must focus on preventing the "carrier effect."[1]
Risk Assessment & PPE Matrix
The following specifications are derived from structural compatibility data for aliphatic diols and standard industrial hygiene protocols for waxy solids.
Personal Protective Equipment (PPE) Standards
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Safety Goggles (Indirect Vent) | Hazard: Eye Irritant (Cat 2A).[1] Reasoning: As a waxy powder/flake, particulates can adhere to the cornea.[1] Safety glasses are insufficient if dust is generated.[1] |
| Dermal (Hands) | Nitrile Rubber (Min.[1] 0.11 mm / 4-5 mil) | Hazard: Skin Penetration Enhancer.[1] Reasoning: Nitrile offers excellent resistance to aliphatic alcohols.[1] Latex is NOT recommended due to higher permeability to organic modifiers.[1] |
| Dermal (Body) | Lab Coat (Buttoned, long sleeve) + Tyvek Sleeves | Hazard: Cross-contamination.[1] Reasoning: Protects forearm skin from contact with the enhancer, preventing accelerated absorption of other lab chemicals.[1] |
| Respiratory | N95 / P2 Respirator (If handling powder) | Hazard: Respiratory Irritation.[1] Reasoning: Required only if manipulating large quantities of dry powder outside a fume hood.[1] |
Deep Dive: Glove Permeation Logic
Researchers often ask if double-gloving is necessary.[1] For (S)-1,2-Decanediol, the decision depends on the solvent context .
-
Scenario A: Pure Solid Handling.
-
Scenario B: Solution Handling (e.g., in Ethanol/DMSO).
Operational Workflow: The "Safe Handling Lifecycle"
This protocol ensures containment from storage to reaction.[1]
Phase 1: Preparation & Weighing
-
Engineering Control: Perform all weighing of the solid in a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
Static Control: 1,2-Decanediol is waxy and static-prone.[1] Use an antistatic gun or ionizer if flakes adhere to the spatula.[1]
-
Donning: Put on lab coat
Goggles Gloves (pull cuffs over coat sleeves).
Phase 2: Solubilization & Transfer
-
Thermal Note: The melting point is ~48–50°C. If melting the substance for transfer:
-
Spill Management:
Phase 3: Decontamination (Doffing)[1]
-
Crucial Step: Wash gloved hands with soap and water before removing them.[1] This removes the "penetration enhancer" residue so you do not contaminate your bare wrists when pulling the gloves off.[1]
Disposal & Environmental Compliance
(S)-1,2-Decanediol is not classified as PBT (Persistent, Bioaccumulative, Toxic), but as an organic chemical, it requires specific disposal streams.
| Waste Stream | Action Protocol |
| Solid Waste | Collect in a container labeled "Non-Hazardous Organic Solid" (unless contaminated with other hazardous materials).[1] |
| Liquid Waste | Dissolve in a minimal amount of ethanol/acetone and dispose of in "Organic Solvents (Non-Halogenated)" stream. |
| Contaminated Debris | Kimwipes, gloves, and weighing boats go to Solid Chemical Waste . |
| Drain Disposal | STRICTLY PROHIBITED. Do not flush down the sink.[1] Long-chain diols can disrupt aquatic microbial membranes.[1] |
Emergency Response Protocols
-
Eye Contact: Immediately flush with water for 15 minutes .[1][2][3] Lift eyelids to ensure removal of waxy particles.[1] Consult a physician (ophthalmology check recommended due to surfactant properties).[1]
-
Skin Contact: Wash with copious soap and water.[1][4] Do not use solvent (ethanol/acetone) to clean skin, as this drives the diol deeper into the epidermis.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]
Visualized Safety Logic (DOT Diagram)
The following diagram illustrates the decision logic for handling (S)-1,2-Decanediol, emphasizing the "Trojan Horse" risk pathway.
Caption: Operational logic flow for (S)-1,2-Decanediol, distinguishing between solid handling (dust risk) and solution handling (permeation risk).
References
-
PubChem. (n.d.).[1][5] 1,2-Decanediol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1][5] Registration Dossier - 1,2-Decanediol. Retrieved October 26, 2023, from [Link]
-
Warner, R. R., et al. (1999).[1] Water disruption of the stratum corneum lipid lamellae. Journal of Investigative Dermatology. (Contextualizing the mechanism of diol penetration enhancement).
-
Ansell Healthcare. (2022).[1][3] Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Nitrile compatibility with aliphatic alcohols).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
